molecular formula C18H15N B172307 4-Methyl-2,5-diphenylpyridine CAS No. 156021-08-8

4-Methyl-2,5-diphenylpyridine

Cat. No.: B172307
CAS No.: 156021-08-8
M. Wt: 245.3 g/mol
InChI Key: YHQCNNMCDMYPIA-UHFFFAOYSA-N
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Description

4-Methyl-2,5-diphenylpyridine is a high-value aromatic heterocycle that serves as a critical building block in advanced materials science and pharmaceutical research. Its molecular structure, featuring a pyridine core flanked by phenyl and methyl groups, provides excellent thermal stability and facilitates extensive π-electron delocalization . This compound is prominently utilized as a key ligand in the synthesis of phosphorescent iridium(III) complexes for organic light-emitting diodes (OLEDs) . Research demonstrates that tris-cyclometalated iridium complexes incorporating this ligand achieve remarkably high external quantum efficiency (EQE) exceeding 22% in phosphorescent OLEDs (PhOLEDs), highlighting its significant contribution to device performance . The nitrogen atom in the pyridine ring enables its use in coordination chemistry, where it acts as an effective ligand for forming metal complexes used in homogeneous catalysis and coupling reactions . Furthermore, its robust and conjugated structure makes it a valuable intermediate in constructing complex organic molecules, including pharmaceuticals and fine chemicals . The pyridine scaffold is a privileged pharmacophore in medicinal chemistry, and derivatives are actively investigated for their biological activities, underscoring the reagent's utility in drug discovery .

Properties

IUPAC Name

4-methyl-2,5-diphenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N/c1-14-12-18(16-10-6-3-7-11-16)19-13-17(14)15-8-4-2-5-9-15/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQCNNMCDMYPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565515
Record name 4-Methyl-2,5-diphenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156021-08-8
Record name 4-Methyl-2,5-diphenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 4-Methyl-2,5-diphenylpyridine (CAS Number 156021-08-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

4-Methyl-2,5-diphenylpyridine is a heterocyclic aromatic compound with the CAS number 156021-08-8.[1][2] Its structure features a central pyridine ring substituted with two phenyl groups at positions 2 and 5, and a methyl group at position 4.[1][2] This molecule serves as a versatile intermediate in organic synthesis, with potential applications in medicinal chemistry and materials science.[2][3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This compound is generally a crystalline solid or powder, soluble in most organic solvents.[2] It exhibits excellent thermal and oxidative stability, making it suitable for reactions requiring high temperatures.[2]

PropertyValueReference
CAS Number 156021-08-8[1][2]
Molecular Formula C₁₈H₁₅N[1][2]
Molecular Weight 245.32 g/mol [1][2]
Appearance White to orange to green powder or crystal[3]
Solubility Soluble in chloroform, dichloromethane, and ethanol[2]
Storage Room temperature, in a dry and tightly sealed container away from strong oxidizing agents and direct sunlight.[2][3]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Kröhnke Pyridine Synthesis

The Kröhnke synthesis involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.

Logical Relationship of Kröhnke Synthesis for this compound

G reagent1 α-Phenyl-α-pyridiniumacetophenone intermediate 1,5-Dicarbonyl Intermediate reagent1->intermediate Michael Addition reagent2 1-Phenyl-2-methyl-2-propen-1-one reagent2->intermediate reagent3 Ammonium Acetate product This compound reagent3->product Cyclization & Aromatization intermediate->product

Caption: Proposed Kröhnke synthesis pathway for this compound.

General Experimental Protocol for Kröhnke Pyridine Synthesis

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Materials:

  • α-Phenyl-α-pyridiniumacetophenone (or a suitable precursor)

  • 1-Phenyl-2-methyl-2-propen-1-one (or a suitable α,β-unsaturated ketone)

  • Ammonium acetate

  • Glacial acetic acid (as solvent)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of the α-pyridinium methyl ketone salt, the α,β-unsaturated carbonyl compound, and ammonium acetate is prepared in a round-bottom flask.

  • Glacial acetic acid is added as the solvent.

  • The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final substituted pyridine.

Experimental Workflow for Kröhnke Synthesis

G start Combine Reactants: - α-Pyridinium methyl ketone salt - α,β-Unsaturated carbonyl - Ammonium acetate solvent Add Glacial Acetic Acid start->solvent reflux Heat to Reflux (Monitor by TLC) solvent->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Ice-Water cool->precipitate filter Filter and Wash with Water precipitate->filter dry Dry the Crude Product filter->dry purify Recrystallize from Ethanol dry->purify end Obtain Pure this compound purify->end

Caption: General experimental workflow for the Kröhnke synthesis of a polysubstituted pyridine.

Potential Applications in Drug Development and Research

While specific biological data for this compound is not currently available in the public domain, its structural motifs suggest several areas of potential interest for researchers.

Neurological Disorders

The pyridine scaffold is present in numerous neurologically active compounds. Some sources suggest that this compound is used as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[3] Further research would be required to identify the specific targets and mechanisms of action of its derivatives.

Materials Science

The stable aromatic framework of this compound makes it a candidate for use as a building block in organic electronics, such as in the development of Organic Light-Emitting Diodes (OLEDs) and conductive polymers.[2] The electron-rich pyridine core could potentially enhance charge transport and luminescent properties in such materials.[2]

Workflow for OLED Fabrication using Pyridine Derivatives

G substrate Substrate Cleaning (e.g., ITO glass) hil Hole Injection Layer (HIL) Deposition substrate->hil htl Hole Transport Layer (HTL) Deposition hil->htl eml Emissive Layer (EML) Deposition (Host: Pyridine Derivative) htl->eml etl Electron Transport Layer (ETL) Deposition eml->etl cathode Cathode Deposition (e.g., Al) etl->cathode encapsulation Encapsulation cathode->encapsulation device Finished OLED Device encapsulation->device

Caption: A generalized workflow for the fabrication of an Organic Light-Emitting Diode (OLED).

Conclusion and Future Directions

This compound is a chemical intermediate with a promising but currently underexplored profile. Its utility is suggested in both pharmaceutical synthesis and materials science.[2][3] The lack of detailed, publicly available experimental and quantitative data highlights a significant opportunity for further research.

Future work should focus on:

  • The development and publication of a detailed and optimized synthesis protocol.

  • The synthesis of a library of derivatives to explore structure-activity relationships.

  • Comprehensive biological screening to identify potential therapeutic targets.

  • Characterization of its photophysical and electronic properties to evaluate its potential in organic electronics.

Such studies would provide the necessary data to transition this compound from a chemical intermediate to a valuable component in drug discovery and advanced materials.

References

An In-depth Technical Guide to the Synthesis of 4-Methyl-2,5-diphenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2,5-diphenylpyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its substituted pyridine core makes it a valuable scaffold for the development of novel pharmaceutical agents and functional materials.[1][2] This technical guide provides a comprehensive overview of the plausible synthetic pathways for this compound, offering detailed experimental protocols derived from established pyridine synthesis methodologies. Due to the limited availability of a directly published synthesis for this specific molecule, this guide extrapolates from well-known named reactions in organic chemistry, providing a robust theoretical and practical framework for its preparation.

Introduction

Pyridine and its derivatives are fundamental building blocks in organic synthesis, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The unique electronic properties and biological activity of substituted pyridines have driven the development of numerous synthetic methodologies. This compound (CAS: 156021-08-8) is a polysubstituted pyridine with potential applications as a pharmaceutical intermediate.[3][4] This guide will explore the most probable and effective synthesis routes for this target molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 156021-08-8[5][6]
Molecular Formula C₁₈H₁₅N[5][6]
Molecular Weight 245.32 g/mol [5][6]
Appearance White to off-white solid[6]

Retrosynthetic Analysis and Proposed Synthetic Pathways

A retrosynthetic analysis of this compound suggests several feasible disconnection approaches, primarily relying on the formation of the pyridine ring. The most prominent and logical pathways are based on classical pyridine syntheses such as the Hantzsch, Chichibabin, and Kröhnke reactions.

Retrosynthesis This compound This compound Precursors Precursors This compound->Precursors Disconnection α,β-Unsaturated Ketone + Enamine α,β-Unsaturated Ketone + Enamine Precursors->α,β-Unsaturated Ketone + Enamine Hantzsch-type Aldehyde + Ketone + Ammonia Aldehyde + Ketone + Ammonia Precursors->Aldehyde + Ketone + Ammonia Chichibabin-type Pyridinium Ylide + α,β-Unsaturated Carbonyl Pyridinium Ylide + α,β-Unsaturated Carbonyl Precursors->Pyridinium Ylide + α,β-Unsaturated Carbonyl Kröhnke-type

Caption: Retrosynthetic analysis of this compound.

Detailed Synthesis Pathways and Experimental Protocols

Modified Chichibabin Pyridine Synthesis

The Chichibabin pyridine synthesis is a versatile method for preparing substituted pyridines from aldehydes, ketones, and ammonia or an ammonia source. A one-pot, three-component reaction is a highly probable route to this compound.

Chichibabin_Synthesis Benzaldehyde Benzaldehyde Reaction_Vessel Reaction Vessel (Ethanol, Acetic Acid) Benzaldehyde->Reaction_Vessel 1-Phenylpropan-2-one 1-Phenylpropan-2-one 1-Phenylpropan-2-one->Reaction_Vessel Ammonium_Acetate Ammonium_Acetate Ammonium_Acetate->Reaction_Vessel Reflux Reflux Reaction_Vessel->Reflux Workup Workup Reflux->Workup Product This compound Workup->Product

Caption: Workflow for the proposed Chichibabin synthesis.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1.0 eq), 1-phenylpropan-2-one (1.0 eq), and ammonium acetate (5.0-10.0 eq).

  • Solvent Addition: Add a suitable solvent such as ethanol or a mixture of ethanol and glacial acetic acid. The volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume via rotary evaporation.

  • Isolation of Crude Product: Pour the concentrated mixture into cold water with stirring to precipitate the product. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol.

Table 2: Proposed Reactants and Conditions for Chichibabin Synthesis

Reactant/ConditionMolar Ratio/ValuePurpose
Benzaldehyde1.0 eqAldehyde component
1-Phenylpropan-2-one1.0 eqKetone component
Ammonium Acetate5.0 - 10.0 eqNitrogen source
SolventEthanol/Acetic AcidReaction medium
Temperature80 - 120 °CTo drive the reaction
Reaction Time4 - 24 hVaries based on scale and temperature
Kröhnke Pyridine Synthesis

The Kröhnke synthesis offers a convergent route to polysubstituted pyridines. This method involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonia source.

Krohnke_Synthesis cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization and Aromatization Acetophenone Acetophenone Iodine_Pyridine Iodine, Pyridine Acetophenone->Iodine_Pyridine Pyridinium_Salt N-(1-Phenacyl)pyridinium iodide Iodine_Pyridine->Pyridinium_Salt 1,5-Dicarbonyl 1,4-Dicarbonyl Intermediate Pyridinium_Salt->1,5-Dicarbonyl 1-Phenyl-1-propen-2-one 1-Phenyl-1-propen-2-one 1-Phenyl-1-propen-2-one->1,5-Dicarbonyl Base Base Base->1,5-Dicarbonyl Ammonium_Acetate Ammonium_Acetate 1,5-Dicarbonyl->Ammonium_Acetate Product This compound Ammonium_Acetate->Product

Caption: Logical flow of the Kröhnke synthesis pathway.

Experimental Protocol:

  • Part A: Synthesis of N-(1-Phenacyl)pyridinium iodide

    • Dissolve acetophenone (1.0 eq) in pyridine.

    • Add iodine (1.0 eq) portion-wise with stirring.

    • Heat the mixture gently if necessary to initiate the reaction.

    • Cool the reaction mixture and collect the precipitated pyridinium salt by filtration. Wash with a suitable solvent like ether and dry.

  • Part B: Synthesis of this compound

    • In a round-bottom flask, suspend the N-(1-phenacyl)pyridinium iodide (1.0 eq) and 1-phenyl-1-propen-2-one (1.0 eq) in glacial acetic acid.

    • Add a large excess of ammonium acetate (e.g., 10 eq).

    • Heat the mixture to reflux for several hours, monitoring by TLC.

    • After cooling, pour the reaction mixture into ice water and neutralize with a base (e.g., sodium carbonate).

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available in the searched literature, the following are predicted key spectroscopic features based on its structure.

Table 3: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR - Aromatic protons (multiplets) in the range of 7.0-8.5 ppm.- A singlet for the methyl group protons around 2.3-2.5 ppm.- Two distinct singlets or doublets for the pyridine ring protons.
¹³C NMR - Multiple signals in the aromatic region (120-160 ppm) for the phenyl and pyridine carbons.- A signal for the methyl carbon around 20-25 ppm.
IR (Infrared) - C-H stretching (aromatic) ~3050 cm⁻¹.- C=C and C=N stretching (aromatic ring) in the 1400-1600 cm⁻¹ region.- C-H bending (methyl) around 1380 cm⁻¹.
MS (Mass Spec) - Molecular ion peak (M⁺) at m/z = 245.

Conclusion

This technical guide outlines plausible and robust synthetic strategies for the preparation of this compound. While a definitive, published protocol for this specific compound is not currently available, the detailed experimental procedures for analogous Chichibabin and Kröhnke syntheses provide a strong foundation for its successful synthesis in a laboratory setting. The provided information is intended to empower researchers and drug development professionals to access this valuable chemical entity for further investigation and application. Further optimization of reaction conditions may be necessary to achieve high yields and purity.

References

An In-depth Technical Guide to the Chemical and Physical Properties of 4-Methyl-2,5-diphenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2,5-diphenylpyridine is an aromatic heterocyclic compound that serves as a valuable building block in organic synthesis.[1] Its unique structure, featuring a pyridine core substituted with two phenyl groups and a methyl group, imparts specific chemical and physical properties that make it a versatile intermediate in the development of pharmaceuticals and advanced materials.[1][2] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a workflow for its laboratory preparation.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and for the prediction of its behavior in various chemical environments.

Identifiers and Descriptors
PropertyValueSource
IUPAC Name This compound[3]
CAS Number 156021-08-8[3]
Molecular Formula C₁₈H₁₅N[3]
SMILES CC1=CC(=NC=C1C2=CC=CC=C2)C3=CC=CC=C3[3]
InChI InChI=1S/C18H15N/c1-14-12-18(16-10-6-3-7-11-16)19-13-17(14)15-8-4-2-5-9-15/h2-13H,1H3[3]
InChIKey YHQCNNMCDMYPIA-UHFFFAOYSA-N[3]
Physical Properties
PropertyValueSource
Molecular Weight 245.32 g/mol [3]
Appearance White to orange to green powder/crystal[4]
Melting Point 127.0 to 131.0 °C
Boiling Point Not explicitly found
Solubility Soluble in most organic solvents such as chloroform, dichloromethane, and ethanol.[1]
Topological Polar Surface Area 12.9 Ų[3]
Spectroscopic Data
TechniqueExpected Features
¹H NMR Signals corresponding to aromatic protons of the phenyl and pyridine rings, and a singlet for the methyl group protons.
¹³C NMR Signals for the carbon atoms of the pyridine and phenyl rings, and a signal for the methyl carbon.
IR Spectroscopy Characteristic absorption bands for C-H stretching of aromatic and methyl groups, C=C and C=N stretching of the aromatic rings.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

A plausible synthetic route for this compound is a one-pot multicomponent reaction, a variation of established pyridine syntheses. This approach offers efficiency by combining multiple steps in a single reaction vessel.

Reaction Scheme:

A potential multicomponent synthesis could involve the reaction of benzaldehyde, 1-phenylpropan-2-one, malononitrile, and an alcohol in the presence of a base.

Materials:

  • Benzaldehyde

  • 1-Phenylpropan-2-one

  • Malononitrile

  • Ethanol (or other suitable alcohol)

  • Sodium hydroxide (or another suitable base)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dicarbonyl compound, aromatic aldehyde, malononitrile, and ethanol.

  • With stirring, add a solution of sodium hydroxide in ethanol dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product before proceeding with purification.

Purification by Recrystallization

Recrystallization is a standard technique to purify the crude solid product.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If there are any insoluble impurities, perform a hot gravity filtration.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum to obtain pure this compound.

Characterization

3.3.1. Melting Point Determination The melting point is a crucial indicator of purity.

Procedure:

  • Place a small amount of the dried, purified solid into a capillary tube.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample slowly and record the temperature range from the first appearance of liquid to the complete melting of the solid. A sharp melting range close to the literature value indicates high purity.

3.3.2. Spectroscopic Analysis Confirm the structure of the synthesized compound using various spectroscopic techniques.

  • NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃) and record the ¹H and ¹³C NMR spectra.

  • IR Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or as a thin film.

  • Mass Spectrometry: Analyze a sample to determine its molecular weight and fragmentation pattern.

Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization reactants Reactants (e.g., Aldehyde, Ketone, Nitrile, Base) reaction One-Pot Reaction (Heating/Reflux) reactants->reaction solvent Solvent (e.g., Ethanol) solvent->reaction precipitation Precipitation (Addition to Water) reaction->precipitation filtration1 Vacuum Filtration precipitation->filtration1 recrystallization Recrystallization (e.g., from Ethanol) filtration1->recrystallization filtration2 Vacuum Filtration recrystallization->filtration2 drying Drying filtration2->drying product Pure 4-Methyl-2,5- diphenylpyridine drying->product mp Melting Point product->mp nmr NMR (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

References

Unveiling the Solubility Profile of 4-Methyl-2,5-diphenylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 4-Methyl-2,5-diphenylpyridine (CAS No: 156021-08-8), a heterocyclic aromatic compound of significant interest in organic synthesis and materials science.[1] This document is intended for researchers, scientists, and professionals in drug development, providing key insights into its behavior in various organic solvents and detailing robust experimental protocols for solubility determination.

Introduction to this compound

This compound is a crystalline solid or powder with the molecular formula C₁₈H₁₅N and a molecular weight of 245.32 g/mol .[1][2] Its structure, featuring a pyridine ring substituted with two phenyl groups and one methyl group, imparts excellent thermal and chemical stability.[1] This compound serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.[1][3] It is also explored as a building block for organic light-emitting diodes (OLEDs) and other advanced materials due to its aromatic framework.[1]

Qualitative Solubility Profile

General literature indicates that this compound is soluble in most common organic solvents.[1] Specifically, it has been reported to be soluble in:

  • Chloroform

  • Dichloromethane

  • Ethanol[1]

Due to its largely nonpolar aromatic structure combined with the polar pyridine ring, it is anticipated to exhibit good solubility in a range of non-polar to moderately polar organic solvents.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents is not extensively available in public literature. Researchers are encouraged to determine the solubility experimentally to obtain precise data for their specific applications and conditions. The following table is provided as a template for organizing experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method Used

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound requires standardized experimental procedures. The following are detailed methodologies for key experiments.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.

G cluster_prep Solution Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Allow solid to settle B->C D Withdraw a known volume of supernatant C->D E Filter the supernatant D->E G Transfer filtered solution to the container E->G F Weigh a pre-dried container F->G H Evaporate the solvent G->H I Dry the residue to a constant weight H->I J Weigh the container with the residue I->J K Calculate the mass of the dissolved solid J->K L Determine solubility (mass of solid / volume of solvent) K->L

Spectrophotometric method logical workflow.

Detailed Steps:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform a series of accurate dilutions of the stock solution to create several standard solutions of lower concentrations.

    • Measure the UV-Vis absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a straight line.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution and filter it as described in the gravimetric method (steps 1 and 2).

    • Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance into the linear range of the calibration curve.

    • Measure the absorbance of this diluted solution at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility.

Conclusion

While qualitative data suggests that this compound is soluble in common organic solvents like chloroform, dichloromethane, and ethanol, the lack of extensive quantitative data in the public domain necessitates experimental determination for specific research and development needs. [1]The gravimetric and UV-Vis spectrophotometric methods detailed in this guide provide robust and reliable means for quantifying the solubility of this important chemical intermediate. The data generated will be invaluable for optimizing reaction conditions, purification processes, and formulation development in the pharmaceutical and materials science industries.

References

Spectroscopic and Synthetic Profile of 4-Methyl-2,5-diphenylpyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR) and synthetic considerations for the heterocyclic compound 4-Methyl-2,5-diphenylpyridine. This pyridine derivative serves as a valuable intermediate in various fields, including pharmaceutical synthesis and materials science.[1][2] Due to the proprietary nature of spectroscopic data for this specific molecule, this document presents a generalized experimental framework and data interpretation guide based on established principles of organic chemistry and spectroscopy.

Molecular Structure and Properties

  • IUPAC Name: this compound[3]

  • Molecular Formula: C₁₈H₁₅N[1][3]

  • Molecular Weight: 245.32 g/mol [1][2]

  • CAS Number: 156021-08-8[1][2]

The structure, featuring a central pyridine ring substituted with two phenyl groups and a methyl group, imparts significant thermal and chemical stability.[1]

Spectroscopic Data Summary

While specific experimental spectra for this compound are not publicly available, the following tables outline the expected chemical shifts and absorption frequencies based on the compound's structure. These predicted values are essential for the identification and characterization of the molecule upon synthesis.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsChemical Shift (δ, ppm)Multiplicity
Methyl (CH₃)~2.3 - 2.5Singlet (s)
Pyridine (H-3, H-6)~7.0 - 8.5Doublet/Singlet
Phenyl (Ar-H)~7.2 - 7.8Multiplet (m)

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonChemical Shift (δ, ppm)
Methyl (CH₃)~20 - 25
Pyridine (C-3, C-6)~120 - 150
Pyridine (C-2, C-4, C-5)~130 - 160
Phenyl (Ar-C)~125 - 140

Table 3: Predicted IR Absorption Data

Functional GroupWavenumber (cm⁻¹)Intensity
C-H (Aromatic)3000 - 3100Medium
C-H (Alkyl)2850 - 3000Medium
C=C (Aromatic)1400 - 1600Medium-Strong
C=N (Pyridine)1550 - 1650Medium-Strong

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis and spectroscopic analysis of pyridine derivatives like this compound.

Synthesis: Hantzsch Pyridine Synthesis (Illustrative)

A common method for synthesizing substituted pyridines is the Hantzsch synthesis. A generalized procedure is as follows:

  • Reaction Setup: A mixture of a β-ketoester (e.g., ethyl acetoacetate), an aldehyde (e.g., benzaldehyde), and a source of ammonia (e.g., ammonium acetate) in a suitable solvent (e.g., ethanol or acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified using an appropriate technique, such as recrystallization or column chromatography, to yield the desired dihydropyridine intermediate.

  • Aromatization: The isolated dihydropyridine is then oxidized to the corresponding pyridine. This can be achieved using an oxidizing agent such as nitric acid or by air oxidation.

  • Final Purification: The final pyridine product is purified by recrystallization or column chromatography to yield the pure this compound.

Spectroscopic Analysis
  • Sample Preparation: A 5-10 mg sample of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Data Acquisition: The NMR spectra are acquired on a spectrometer (e.g., 300 or 500 MHz).

    • For ¹H NMR , standard acquisition parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR , a wider spectral width (e.g., 0-200 ppm) is used. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform, followed by phase and baseline corrections. The chemical shifts are referenced to the internal standard (TMS).

  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of a chemical compound and the logical relationship of the spectroscopic data to the molecular structure.

G General Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data_analysis Data Analysis and Structure Elucidation synthesis_planning Synthesis Planning reagents Reagent Preparation synthesis_planning->reagents reaction Reaction reagents->reaction workup Work-up reaction->workup purification Purification workup->purification nmr NMR Spectroscopy purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms elemental_analysis Elemental Analysis purification->elemental_analysis data_interpretation Spectroscopic Data Interpretation nmr->data_interpretation ir->data_interpretation ms->data_interpretation elemental_analysis->data_interpretation structure_confirmation Structure Confirmation data_interpretation->structure_confirmation final_product final_product structure_confirmation->final_product Final Product

Caption: General workflow for the synthesis and characterization of a chemical compound.

G Spectroscopic Data to Structure Correlation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy structure This compound (C18H15N) h_nmr ¹H NMR (Proton Environment) structure->h_nmr Predicts c_nmr ¹³C NMR (Carbon Skeleton) structure->c_nmr Predicts ir_spec IR Spectrum (Functional Groups) structure->ir_spec Predicts data_analysis Structural Elucidation h_nmr->data_analysis Confirms c_nmr->data_analysis Confirms ir_spec->data_analysis Confirms

References

An In-depth Technical Guide on the Thermal and Oxidative Stability of 4-Methyl-2,5-diphenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal and oxidative stability of 4-Methyl-2,5-diphenylpyridine, a heterocyclic aromatic compound of significant interest in organic synthesis and materials science. While direct experimental data on the thermal and oxidative degradation of this specific molecule is not extensively available in public literature, this guide synthesizes general knowledge of substituted pyridines and biphenyl compounds to present potential stability characteristics, detailed hypothetical experimental protocols for assessment, and plausible degradation pathways.

Introduction to this compound

This compound is an aromatic heterocyclic compound featuring a pyridine ring substituted with two phenyl groups and one methyl group.[1] This substitution pattern contributes to its notable thermal and chemical stability, making it a valuable intermediate in the synthesis of pharmaceuticals, fine chemicals, and durable materials.[1][2][3] Its structural properties, including high aromaticity and electron delocalization, suggest a high degree of stability under thermal stress and resistance to oxidative degradation.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is fundamental to designing and interpreting stability studies.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Name This compound[1][4]
CAS Number 156021-08-8[1][4][5][6]
Molecular Formula C₁₈H₁₅N[1][2][4][5][6]
Molecular Weight 245.32 g/mol [1][2][4]
Appearance White to orange to green crystalline solid or powder[1][2][5][6]
Melting Point 127.0 to 131.0 °C[5][6]
Boiling Point 399 °C (Predicted)[6]
Solubility Soluble in most organic solvents (e.g., chloroform, dichloromethane, ethanol)[1]
Purity >98.0% (GC)[5]
Thermal Stability Assessment

Thermogravimetric Analysis is essential for determining the thermal stability and decomposition profile of a compound.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer (e.g., TA Instruments Q500 or equivalent)

  • High-purity nitrogen (99.999%) and air (as oxidant)

  • Platinum or alumina sample pans

  • Analytical balance

Procedure:

  • Accurately weigh 5-10 mg of this compound into a tared TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature (e.g., 25 °C) to 800 °C at a constant heating rate of 10 °C/min.

  • Record the mass loss and temperature continuously.

  • Repeat the experiment under an air atmosphere to assess the influence of an oxidative environment on thermal decomposition.

Data Analysis:

  • Determine the onset of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs.

  • Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG curve).

  • Quantify the residual mass at the end of the experiment.

Differential Scanning Calorimetry is used to detect phase transitions, such as melting and decomposition, and to measure the heat flow associated with these events.

Objective: To determine the melting point, heat of fusion, and any exothermic or endothermic events associated with the decomposition of this compound.

Apparatus:

  • Differential Scanning Calorimeter (e.g., TA Instruments Q2000 or equivalent)

  • Hermetically sealed aluminum pans

  • High-purity nitrogen (99.999%)

  • Analytical balance

Procedure:

  • Accurately weigh 2-5 mg of this compound into a tared aluminum DSC pan.

  • Seal the pan hermetically. An empty sealed pan will be used as a reference.

  • Place the sample and reference pans in the DSC cell.

  • Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

  • Heat the sample from ambient temperature to a temperature above its expected decomposition range (e.g., 450 °C) at a heating rate of 10 °C/min.

  • Record the differential heat flow between the sample and the reference.

Data Analysis:

  • Determine the melting point (Tm) from the peak of the melting endotherm.

  • Calculate the heat of fusion (ΔHf) by integrating the area of the melting peak.

  • Identify any exothermic peaks at higher temperatures, which would indicate decomposition.

Based on its chemical structure, this compound is expected to exhibit high thermal stability, with a decomposition onset temperature well above its melting point, likely in the range of 300-400 °C in an inert atmosphere. In an oxidative atmosphere, the decomposition temperature may be lower.

Oxidative Stability Assessment

The oxidative stability of this compound is a critical parameter, especially for applications involving exposure to air at elevated temperatures. The pyridine nitrogen and the benzylic protons of the methyl group are potential sites for oxidation.[7]

Forced oxidation studies are designed to accelerate the degradation process to identify potential degradation products and pathways.

Objective: To identify the primary degradation products of this compound under oxidative stress and to propose a degradation pathway.

Apparatus:

  • Reaction vessel with temperature control and gas inlet/outlet

  • Oxidizing agents (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA))

  • Organic solvent (e.g., acetonitrile, acetic acid)

  • High-Performance Liquid Chromatography with UV and Mass Spectrometric detection (HPLC-UV/MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Dissolve a known concentration of this compound in a suitable solvent in the reaction vessel.

  • Add a controlled amount of an oxidizing agent (e.g., a 3-fold molar excess of H₂O₂).

  • Heat the mixture to a moderately elevated temperature (e.g., 60-80 °C) and stir for a defined period (e.g., 24-48 hours).

  • Withdraw aliquots at various time points (e.g., 0, 4, 8, 12, 24, 48 hours).

  • Quench the reaction in the aliquots if necessary.

  • Analyze the aliquots by HPLC-UV to monitor the disappearance of the parent compound and the formation of degradation products.

  • Use HPLC-MS to determine the molecular weights of the degradation products.

  • If major degradation products are formed, scale up the reaction to isolate them for structural elucidation by NMR.

Data Analysis:

  • Plot the concentration of this compound as a function of time to determine the degradation rate.

  • Identify the structures of the major degradation products from their mass spectra and NMR data.

  • Propose a plausible degradation pathway based on the identified products.

Oxidation of substituted pyridines can occur at the nitrogen atom to form N-oxides or at the alkyl side chains.[7] The presence of phenyl groups can also lead to oxidative coupling or ring-opening reactions under harsh conditions. A plausible initial step in the oxidation of this compound would be the formation of the corresponding N-oxide. Further oxidation could involve the methyl group, leading to an alcohol, aldehyde, and eventually a carboxylic acid.

Visualizations

Experimental Workflows

The following diagrams illustrate the proposed workflows for assessing the thermal and oxidative stability of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument cluster_analysis Data Analysis start Start weigh Weigh 5-10 mg of Sample start->weigh place Place in TGA Pan weigh->place load Load Sample into Furnace place->load purge Purge with N2 or Air load->purge heat Heat at 10°C/min to 800°C purge->heat record Record Mass Loss vs. Temperature heat->record plot Plot TGA/DTG Curves record->plot tonset Determine T-onset (5% mass loss) plot->tonset tpeak Identify T-peak (max degradation rate) plot->tpeak residual Calculate Residual Mass plot->residual

Caption: Workflow for Thermogravimetric Analysis (TGA).

Forced_Oxidation_Workflow cluster_data Data Interpretation start Start: Dissolve Sample in Solvent add_oxidant Add Oxidizing Agent (e.g., H2O2) start->add_oxidant heat_stir Heat and Stir (e.g., 60°C for 48h) add_oxidant->heat_stir sample_t0 t=0h sample_t_intermediate t=4, 8, 12, 24h sample_t_final t=48h analyze_hplc Analyze by HPLC-UV/MS sample_t0->analyze_hplc sample_t_intermediate->analyze_hplc sample_t_final->analyze_hplc monitor_parent Monitor Parent Compound Degradation analyze_hplc->monitor_parent identify_products Identify Degradation Products (by MS) analyze_hplc->identify_products propose_pathway Propose Degradation Pathway identify_products->propose_pathway isolate Isolate Major Products (if necessary) identify_products->isolate elucidate Structural Elucidation (NMR) isolate->elucidate elucidate->propose_pathway

Caption: Workflow for Forced Oxidation Study.

Hypothetical Degradation Pathway

The following diagram illustrates a hypothetical oxidative degradation pathway for this compound, starting with oxidation at the pyridine nitrogen, which is a common reaction for such heterocycles.[7]

Degradation_Pathway cluster_oxidation Oxidative Degradation cluster_side_chain Side-chain Oxidation parent This compound n_oxide This compound N-oxide parent->n_oxide [O] (e.g., m-CPBA) alcohol (2,5-diphenylpyridin-4-yl)methanol N-oxide n_oxide->alcohol [O] (Benzylic Oxidation) aldehyde 2,5-diphenylpyridine-4-carbaldehyde N-oxide alcohol->aldehyde [O] acid 2,5-diphenylpyridine-4-carboxylic acid N-oxide aldehyde->acid [O]

Caption: Hypothetical Oxidative Degradation Pathway.

Conclusion

This compound is reported to be a highly stable molecule, a characteristic attributed to its aromatic and heterocyclic structure.[1] While quantitative experimental data on its thermal and oxidative stability are sparse in the public domain, this guide provides robust, detailed protocols for researchers to perform these assessments using standard analytical techniques such as TGA, DSC, and forced oxidation studies coupled with HPLC-MS. The provided workflows and hypothetical degradation pathway offer a solid framework for initiating a comprehensive stability analysis of this compound, which is crucial for its application in the development of pharmaceuticals and high-performance materials. Further experimental validation is necessary to confirm the precise degradation profile and pathways.

References

The Fundamental Reactivity of the 4-Methyl-2,5-diphenylpyridine Core: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methyl-2,5-diphenylpyridine core is a significant heterocyclic scaffold in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a methyl group and two phenyl rings on the pyridine core, imparts a distinct combination of steric and electronic properties that govern its reactivity and biological activity. This technical guide provides a comprehensive overview of the fundamental reactivity of this core, including its synthesis, and its behavior in various organic reactions.

Synthesis of the this compound Core

The synthesis of multi-substituted pyridines like this compound can be achieved through several established methodologies. The most relevant approaches include the Kröhnke and Hantzsch pyridine syntheses, which offer versatile routes to construct the pyridine ring with the desired substitution pattern.

Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis is a powerful method for preparing 2,4,6-trisubstituted pyridines.[2][3] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[3] For the synthesis of this compound, this would involve the reaction of a phenacylpyridinium salt with an appropriate α,β-unsaturated ketone.

Reaction Workflow:

Krohnke_Synthesis start α-Pyridinium Methyl Ketone Salt (e.g., N-Phenacylpyridinium Bromide) reaction Kröhnke Pyridine Synthesis start->reaction reagent1 α,β-Unsaturated Carbonyl Compound reagent1->reaction reagent2 Ammonium Acetate (Nitrogen Source) reagent2->reaction product This compound reaction->product

Caption: Kröhnke Pyridine Synthesis Workflow.

Experimental Protocol: General Procedure for Kröhnke Pyridine Synthesis [3][4]

  • Preparation of the Pyridinium Ylide (in situ): The α-pyridinium methyl ketone salt is treated with a base, such as acetate from ammonium acetate, to generate the corresponding pyridinium ylide.

  • Michael Addition: The ylide undergoes a Michael addition to the α,β-unsaturated carbonyl compound to form a 1,5-dicarbonyl intermediate.

  • Cyclization and Aromatization: The 1,5-dicarbonyl intermediate reacts with ammonia (from ammonium acetate) and subsequently undergoes cyclization and dehydration to form the aromatic pyridine ring.

  • Work-up and Purification: The reaction mixture is typically worked up by extraction and the crude product is purified by recrystallization or column chromatography.

Reactant/ReagentRole
α-Pyridinium methyl ketone saltSource of C2, C3, and N atoms
α,β-Unsaturated carbonyl compoundSource of C4, C5, and C6 atoms
Ammonium acetateNitrogen source and base
Glacial Acetic Acid or MethanolSolvent
Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, followed by an oxidation step to furnish the pyridine ring.[5][6][7] This method is highly versatile for producing symmetrically or unsymmetrically substituted dihydropyridines, which are then oxidized to the corresponding pyridines.

Reaction Workflow:

Hantzsch_Synthesis reagent1 Aldehyde step1 Condensation reagent1->step1 reagent2 2x β-Ketoester reagent2->step1 reagent3 Ammonia/Ammonium Acetate reagent3->step1 intermediate 1,4-Dihydropyridine step1->intermediate step2 Oxidation intermediate->step2 product Substituted Pyridine step2->product

Caption: Hantzsch Pyridine Synthesis Workflow.

Experimental Protocol: General Procedure for Hantzsch Pyridine Synthesis [6][8]

  • Condensation: The aldehyde, β-ketoester, and ammonia or ammonium acetate are typically refluxed in a solvent such as ethanol.

  • Formation of Dihydropyridine: The initial product is a 1,4-dihydropyridine derivative.

  • Oxidation: The dihydropyridine is oxidized to the corresponding pyridine. This can be achieved using a variety of oxidizing agents, such as nitric acid, or can occur via air oxidation.

  • Work-up and Purification: The product is isolated by filtration or extraction and purified by recrystallization.

Reactant/ReagentRole
AldehydeSource of C4 carbon
β-KetoesterSource of C2, C3, C5, C6 carbons and ester groups
Ammonia/Ammonium AcetateNitrogen source
Oxidizing Agent (e.g., HNO₃, air)Aromatization of the dihydropyridine ring

Fundamental Reactivity

The reactivity of the this compound core is influenced by the electron-withdrawing nature of the pyridine nitrogen and the steric and electronic effects of the methyl and phenyl substituents.

Electrophilic Aromatic Substitution
Nucleophilic Aromatic Substitution

The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions, as the negative charge in the Meisenheimer intermediate can be stabilized by the electronegative nitrogen atom.[10][11][12] In this compound, the C2 and C6 positions are potential sites for nucleophilic attack, assuming a suitable leaving group is present. The phenyl group at C2 and the steric hindrance from the adjacent methyl group at C4 may influence the regioselectivity of such reactions.

General Mechanism of Nucleophilic Aromatic Substitution on Pyridine:

SNAr_Pyridine start Substituted Pyridine (with leaving group at C2/C4) step1 Nucleophilic Attack start->step1 nucleophile Nucleophile (Nu-) nucleophile->step1 intermediate Meisenheimer Complex (Resonance Stabilized) step1->intermediate step2 Elimination of Leaving Group intermediate->step2 product Substituted Pyridine step2->product

Caption: Nucleophilic Aromatic Substitution on Pyridine.

Oxidation

The methyl group at the C4 position is susceptible to oxidation to a carboxylic acid. This transformation is a common reaction for methyl-substituted pyridines and can be achieved using various oxidizing agents. A patent describes the oxidation of methyl-pyridines to their corresponding carboxylic acids using a halogen oxidizing agent in the presence of water and actinic radiation.[13] Another study details the oxidation of dihydropyridines to pyridines using methods involving DMSO, nitric acid, or bleaching powder, with yields ranging from moderate to good (25% to 64%).[8]

Oxidizing AgentConditionsProductReference
Halogen (e.g., Cl₂)Aqueous solution, actinic radiationPyridine carboxylic acid[13]
DMSOHeatPyridine[8]
Nitric AcidHeatPyridine[8]
Calcium Hypochlorite-Pyridine[8]
Reduction

The pyridine ring can be reduced to a piperidine ring under various conditions. The specific conditions for the reduction of the this compound core are not detailed in the available literature, but general methods for pyridine reduction are applicable.

Cycloaddition Reactions

The pyridine ring can participate in cycloaddition reactions, although its aromaticity makes it less reactive than simple dienes or dienophiles. Diels-Alder reactions involving pyridines often require activation, for example, through coordination to a metal center.[14] Inverse electron demand Diels-Alder reactions are also a viable strategy for constructing pyridine rings.[15]

Biological Activity

While specific biological data for the this compound core is limited in the public domain, substituted pyridines are a cornerstone of many biologically active molecules.[16] Derivatives of this core are of interest in pharmaceutical research, particularly in the development of drugs targeting neurological disorders.[17] The lipophilicity imparted by the two phenyl groups, combined with the hydrogen bonding capability of the pyridine nitrogen, makes this scaffold a promising starting point for the design of new therapeutic agents. Further research into the biological activities of derivatives of the this compound core is warranted.

Conclusion

The this compound core possesses a rich and varied reactivity profile. Its synthesis can be accomplished through well-established named reactions, and the core is amenable to a range of transformations including nucleophilic substitution and oxidation of the methyl group. While specific experimental data for this exact molecule is not extensively documented in publicly accessible literature, the fundamental principles of pyridine chemistry provide a strong basis for predicting its behavior. As a versatile building block, the this compound core holds significant potential for the development of novel pharmaceuticals and functional materials. Further detailed studies on its reactivity and biological properties are encouraged to fully unlock its potential.

References

The Evolving Landscape of Pyridine Derivatives: A Technical Guide to 4-Methyl-2,5-diphenylpyridine and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Among these, 4-Methyl-2,5-diphenylpyridine and its derivatives have garnered significant attention due to their potential as intermediates in the synthesis of pharmaceuticals and functional materials. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of this important class of compounds, with a focus on providing actionable data and detailed methodologies for researchers in the field.

Core Compound Profile: this compound

This compound (CAS No: 156021-08-8) is a heterocyclic compound featuring a central pyridine ring substituted with two phenyl groups at positions 2 and 5, and a methyl group at position 4.[1][2] Its stable aromatic structure and the presence of a nitrogen atom make it a versatile building block in organic synthesis.[1] It is recognized as a key intermediate in the development of various pharmaceuticals, particularly those targeting neurological disorders, and also finds applications in the creation of fluorescent materials.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₈H₁₅N[2]
Molecular Weight245.32 g/mol [1]
AppearanceWhite to orange to green powder/crystal[4]
Melting Point127-131 °C[4]
Boiling Point399 °C[4]
Purity≥98%[4]

Synthesis of Substituted Diphenylpyridines: Experimental Protocols

The synthesis of substituted pyridines can be achieved through several classical methods, including the Hantzsch, Kröhnke, Chichibabin, and Guareschi-Thorpe reactions.[5][6][7][8][9][10][11][12][13][14][15][16][17][18] For the preparation of 2,4,5-trisubstituted pyridines like this compound, the Kröhnke and Chichibabin syntheses are particularly relevant.[6][7][8][15]

General Experimental Protocol for Kröhnke Pyridine Synthesis of a 2,4,6-Trisubstituted Pyridine Analogue

This protocol is adapted from the synthesis of 2,4,6-triphenylpyridine and can be modified for the synthesis of other trisubstituted pyridines.[19]

1. Preparation of N-Phenacylpyridinium Bromide (Ylide Precursor):

  • Reactants:

    • 2-Bromoacetophenone (1.0 equivalent)

    • Pyridine (1.1 equivalents)

    • Acetone (solvent)

  • Procedure:

    • Dissolve 2-bromoacetophenone in a minimal amount of acetone.

    • To this solution, add pyridine dropwise with constant stirring at room temperature. A precipitate will form.

    • Continue stirring for 1-2 hours to ensure the reaction goes to completion.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold acetone to remove any unreacted starting materials.

    • Dry the product under vacuum to yield N-phenacylpyridinium bromide as a white solid.

2. Synthesis of 2,4,6-Triphenylpyridine:

  • Reactants:

    • N-Phenacylpyridinium bromide (from step 1) (1.0 equivalent)

    • Chalcone (e.g., (E)-1,3-diphenylprop-2-en-1-one) (1.1 equivalents)

    • Ammonium acetate (6.0 equivalents)

    • Glacial acetic acid (solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide, the chalcone, and ammonium acetate.

    • Add glacial acetic acid as the solvent.

    • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker of ice water with stirring, which will cause a precipitate to form.

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with water, followed by a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2,4,6-triphenylpyridine.

Biological Activities of Diphenylpyridine Analogues

Derivatives of diphenylpyridine have been investigated for a range of biological activities, demonstrating their potential as scaffolds for the development of novel therapeutic agents.

Antiproliferative Activity

Several studies have highlighted the anticancer potential of diphenylpyridine analogues. The antiproliferative activity is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various cancer cell lines.

Table 2: In Vitro Antiproliferative Activity of Diarylpyridine Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
10t A549 (Lung)0.8 ± 0.1[20]
HCT116 (Colon)0.5 ± 0.05[20]
MCF-7 (Breast)1.2 ± 0.2[20]
HeLa (Cervical)0.9 ± 0.1[20]
Combretastatin A-4 A549 (Lung)0.003 ± 0.0005[20]
HCT116 (Colon)0.002 ± 0.0003[20]
MCF-7 (Breast)0.004 ± 0.0006[20]
HeLa (Cervical)0.002 ± 0.0004[20]

Data is presented as mean ± standard deviation from three independent experiments.[20]

Experimental Protocol: MTT Assay for Antiproliferative Activity
  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[20]

  • IC₅₀ Calculation: Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the IC₅₀ values by plotting the inhibition percentage against the compound concentration.[20]

Structure-Activity Relationship (SAR)

The biological activity of diphenylpyridine derivatives is significantly influenced by the nature and position of substituents on the phenyl rings. A preliminary SAR analysis based on available data suggests that electron-withdrawing groups, particularly halogens at the para-position of the phenyl ring, tend to enhance cytotoxic effects.[20]

Visualizing Synthesis and Logical Relationships

Kröhnke Pyridine Synthesis Workflow

The following diagram illustrates the general workflow of the Kröhnke pyridine synthesis.

Krohnke_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Product alpha_pyridinium_ketone α-Pyridinium Methyl Ketone Salt michael_addition Michael Addition alpha_pyridinium_ketone->michael_addition unsat_carbonyl α,β-Unsaturated Carbonyl Compound unsat_carbonyl->michael_addition nh4oac Ammonium Acetate cyclization_dehydration Cyclization & Dehydration nh4oac->cyclization_dehydration michael_addition->cyclization_dehydration 1,5-Dicarbonyl Intermediate pyridine Trisubstituted Pyridine cyclization_dehydration->pyridine

Kröhnke Pyridine Synthesis Workflow
Structure-Activity Relationship of Diphenylpyridine Derivatives

This diagram illustrates the influence of different substituents on the biological activity of diphenylpyridine derivatives.

SAR_Diphenylpyridine cluster_substituents Substituent Effects on Phenyl Rings Core Diphenylpyridine Core EWG Electron-Withdrawing Groups (e.g., Halogens) EWG->Core Increases Activity EDG Electron-Donating Groups EDG->Core Decreases Activity Bulky Bulky Groups Bulky->Core May Decrease Activity

SAR of Diphenylpyridine Derivatives

This technical guide provides a foundational understanding of this compound and its analogues. The provided data and protocols are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel pyridine-based compounds. Further exploration and optimization of these scaffolds hold significant promise for future therapeutic advancements.

References

A Comprehensive Review of 4-Methyl-2,5-diphenylpyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2,5-diphenylpyridine is an aromatic heterocyclic compound that has garnered significant interest in various scientific fields, including organic chemistry, materials science, and medicinal chemistry.[1] Its unique molecular structure, featuring a pyridine core substituted with two phenyl groups and a methyl group, imparts favorable thermal and chemical stability, as well as interesting photophysical and electronic properties.[1] This technical guide provides a comprehensive literature review of this compound, summarizing its synthesis, physicochemical properties, and key applications with a focus on quantitative data and detailed experimental methodologies.

Physicochemical Properties

This compound is typically a crystalline solid or powder.[1] It is soluble in most common organic solvents such as chloroform, dichloromethane, and ethanol.[1] The presence of multiple aromatic rings contributes to enhanced π–π conjugation, which is a key factor in its potential photophysical and electronic applications.[1]

Table 1: General Physicochemical Properties of this compound

PropertyValueReference
Chemical Name This compound[1][2]
CAS Number 156021-08-8[1][2]
Molecular Formula C₁₈H₁₅N[1][2]
Molecular Weight 245.32 g/mol [1][2]
Appearance Crystalline solid or powder[1]
Solubility Soluble in most organic solvents[1]
Purity ≥97% (commercially available)[3]
Storage Room temperature, dry conditions[3]

Table 2: Computed Physicochemical Properties of this compound

PropertyValueReference
Exact Mass 245.120449483 Da[2]
Monoisotopic Mass 245.120449483 Da[2]
Topological Polar Surface Area 12.9 Ų[2]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound from a primary research article remains elusive in the conducted search, its role as a key intermediate in the synthesis of more complex molecules is well-documented. It is utilized as a ligand in the preparation of iridium(III) complexes for applications in organic light-emitting diodes (OLEDs).

General Experimental Workflow for Utilization in Iridium Complex Synthesis

The following diagram illustrates a generalized workflow for the use of this compound in the synthesis of phosphorescent iridium(III) complexes.

G General Workflow for Iridium(III) Complex Synthesis A This compound (Ligand) D Cyclometalation Reaction A->D B Iridium Precursor (e.g., IrCl3·nH2O) B->D C Ancillary Ligand (e.g., Acetylacetonate) C->D E Purification (e.g., Column Chromatography, Recrystallization) D->E F Characterization (NMR, Mass Spec, Elemental Analysis) E->F G Final Iridium(III) Complex F->G

Caption: Generalized workflow for synthesizing Iridium(III) complexes.

Spectroscopic Data

Detailed spectroscopic data for the free this compound ligand is not extensively reported in the searched literature. However, commercial suppliers indicate that the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra conform to the expected structure.

Applications in Materials Science

A significant application of this compound is as a ligand in the development of phosphorescent materials for organic light-emitting diodes (OLEDs).[1] The nitrogen atom in the pyridine ring facilitates coordination with metal centers, such as iridium, to form highly efficient emitters.[1]

Role in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, an organic emissive layer is placed between two electrodes. When a voltage is applied, electrons and holes are injected into the organic layer, where they combine to form excitons. The radiative decay of these excitons produces light. The use of phosphorescent emitters, such as iridium(III) complexes containing this compound, allows for the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies.

The following diagram illustrates the basic principle of an OLED.

G Basic Principle of an Organic Light-Emitting Diode (OLED) cluster_0 OLED Structure cluster_1 Cathode Cathode (-) ETL Electron Transport Layer EML Emissive Layer (e.g., Ir(III) complex with This compound) ETL->EML Electron Injection HTL Hole Transport Layer HTL->EML Hole Injection Anode Anode (+) A Voltage Source A->Cathode e- A->Anode h+

Caption: Simplified diagram of an OLED's structure and operation.

Applications in Medicinal Chemistry

This compound is cited as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals.[1] Specifically, it is mentioned as being used in the development of drugs targeting neurological disorders.[3] However, the publicly available scientific literature lacks specific details on the biological targets, mechanisms of action, or quantitative biological activity data (e.g., IC₅₀ or EC₅₀ values) for this compound itself or its direct derivatives in a pharmaceutical context. The neurotoxicity of related compounds like 1-methyl-4-phenylpyridinium (MPP+) has been studied in the context of Parkinson's disease, but a direct link to the therapeutic applications of this compound is not established in the available literature.[4][5][6][7]

Future Research Directions

The existing literature points to this compound as a compound with significant potential, particularly in materials science. However, to fully realize its utility, especially in the pharmaceutical realm, further research is warranted.

A logical workflow for future research is outlined below.

G Future Research Workflow for this compound A Develop and Optimize Synthesis Protocol B Thorough Physicochemical Characterization (NMR, IR, MS, X-ray) A->B C In-depth Photophysical Studies (Absorption, Emission, Quantum Yield) B->C D Biological Screening (e.g., Neurological Targets) B->D F Lead Optimization for Materials or Drug Development C->F E Structure-Activity Relationship (SAR) Studies D->E E->F

References

Unveiling the Past: The Early Discovery and Historical Synthesis of 4-Methyl-2,5-diphenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the foundational synthesis of key chemical entities is paramount. This in-depth technical guide illuminates the early discovery and historical synthesis of 4-Methyl-2,5-diphenylpyridine, a heterocyclic compound with continuing relevance in medicinal chemistry and materials science.

While the specific seminal publication detailing the absolute first synthesis of this compound remains elusive in readily available historical archives, its structural components strongly suggest its roots in the classical methods of pyridine synthesis developed in the late 19th and early 20th centuries. The most probable historical routes for its initial preparation would have leveraged the well-established Hantzsch or Chichibabin pyridine syntheses, or variations thereof.

Foundational Synthetic Strategies

The construction of the this compound scaffold historically relies on the condensation of smaller, readily available building blocks. The logical disconnection of the target molecule points towards several potential synthetic pathways, with the Hantzsch and Chichibabin syntheses being the most prominent historical methods for forming the pyridine ring.

The Hantzsch Pyridine Synthesis Approach

The Hantzsch synthesis, first reported by Arthur Hantzsch in 1881, is a cornerstone of pyridine chemistry. In its classic form, it involves a multi-component reaction between a β-ketoester, an aldehyde, and ammonia. To generate this compound, a likely historical adaptation of the Hantzsch synthesis would involve the reaction of ethyl benzoylacetate (a β-ketoester), propionaldehyde (or its equivalent), and an ammonia source, followed by an oxidation step.

Hypothetical Historical Hantzsch Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_products Products R1 Ethyl Benzoylacetate Condensation Multi-component Condensation R1->Condensation R2 Propionaldehyde R2->Condensation R3 Ammonia Source (e.g., Ammonium Acetate) R3->Condensation Intermediate Dihydropyridine Intermediate Condensation->Intermediate Formation of dihydropyridine ring Oxidation Oxidation FinalProduct This compound Oxidation->FinalProduct Intermediate->Oxidation Aromatization

Caption: Hypothetical workflow for the Hantzsch synthesis of this compound.

Detailed Experimental Protocol (Hypothetical Reconstruction):

A plausible historical experimental protocol based on the Hantzsch methodology would involve the following steps:

  • Condensation: Ethyl benzoylacetate (2 equivalents) and propionaldehyde (1 equivalent) would be dissolved in a suitable solvent, such as ethanol.

  • Addition of Ammonia Source: An excess of an ammonia source, like ammonium acetate, would be added to the solution.

  • Heating: The reaction mixture would be heated under reflux for several hours to facilitate the condensation and ring formation, yielding a dihydropyridine intermediate.

  • Oxidation: The resulting dihydropyridine would then be oxidized to the aromatic pyridine. Historically, this could have been achieved using nitric acid or other oxidizing agents.

  • Isolation and Purification: The final product, this compound, would be isolated by precipitation or extraction and purified by recrystallization.

The Chichibabin Pyridine Synthesis Approach

Another classical and historically significant route is the Chichibabin pyridine synthesis, reported by Aleksei Chichibabin in 1924. This method involves the condensation of aldehydes, ketones, or their combination with ammonia at elevated temperatures, often in the gas phase over a catalyst.

Hypothetical Historical Chichibabin Synthesis Logical Relationship

Chichibabin_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products R1 Benzaldehyde Conditions High Temperature (e.g., 200-250°C) High Pressure R1->Conditions R2 Acetone R2->Conditions R3 Ammonia R3->Conditions FinalProduct This compound Conditions->FinalProduct Condensation and Cyclization Byproducts Other Pyridine Derivatives and Byproducts Conditions->Byproducts

Caption: Logical relationship of reactants and conditions for a hypothetical Chichibabin synthesis.

Detailed Experimental Protocol (Hypothetical Reconstruction):

A likely early 20th-century Chichibabin-style synthesis would have been a brute-force approach:

  • Reactant Mixture: Benzaldehyde, acetone, and a source of ammonia (likely aqueous or alcoholic ammonia) would be combined in a sealed reaction vessel.

  • Heating under Pressure: The mixture would be heated to high temperatures (e.g., 200-250 °C) in an autoclave for an extended period.

  • Workup and Isolation: After cooling, the reaction mixture would be worked up to separate the organic products from the aqueous phase.

  • Purification: The desired this compound would then be isolated from a likely complex mixture of products and byproducts through fractional distillation or crystallization.

Quantitative Data and Characterization

ParameterHantzsch Synthesis (Hypothetical)Chichibabin Synthesis (Hypothetical)
Yield Moderate to GoodLow to Moderate
Purity (Initial) Fair, with potential for unreacted starting materials and the dihydropyridine intermediate.Low, often resulting in a complex mixture of pyridine derivatives.
Purification Method RecrystallizationFractional Distillation, Recrystallization

Modern commercial suppliers of this compound (CAS No: 156021-08-8) provide the following characteristic data:

PropertyValue
Molecular Formula C₁₈H₁₅N
Molecular Weight 245.32 g/mol
Appearance White to off-white crystalline powder
Melting Point Not consistently reported in historical literature
Solubility Soluble in many common organic solvents

Conclusion

While the precise moment of discovery for this compound is not clearly documented in accessible historical chemical literature, its synthesis is firmly rooted in the foundational principles of pyridine chemistry established by pioneers like Hantzsch and Chichibabin. The early syntheses, likely laborious and low-yielding by modern standards, paved the way for the eventual availability of this compound as a valuable intermediate in contemporary organic synthesis, finding applications in the development of pharmaceuticals and advanced materials. For today's researchers, understanding these historical methods provides a rich context for the continued innovation in heterocyclic chemistry.

Methodological & Application

Application Notes and Protocols: 4-Methyl-2,5-diphenylpyridine in Materials Science and Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-2,5-diphenylpyridine is a versatile heterocyclic aromatic compound that has emerged as a significant building block in the fields of materials science and electronics.[1] Its inherent thermal and chemical stability, coupled with its electronic properties stemming from an extended π-conjugated system, make it an attractive candidate for various applications.[1] While the standalone photophysical and electronic properties of this compound are not extensively detailed in readily available literature, its primary application lies in its use as a ligand in organometallic complexes, particularly for Organic Light-Emitting Diodes (OLEDs).

This document provides detailed application notes on the use of this compound, with a focus on its role in the high-performance phosphorescent emitter, bis(this compound)iridium(III) acetylacetonate, referred to as (mdppy)₂Iracac.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 156021-08-8[1]
Molecular Formula C₁₈H₁₅N[1]
Molecular Weight 245.32 g/mol [1]
Appearance Generally a crystalline solid or powder[1]
Solubility Soluble in most organic solvents such as chloroform, dichloromethane, and ethanol.[1]
Key Features Excellent thermal and oxidative stability; π–π conjugation from multiple aromatic rings.[1]

Application in Organic Light-Emitting Diodes (OLEDs)

This compound serves as a crucial ligand in the synthesis of the green phosphorescent emitter, bis(this compound)iridium(III) acetylacetonate [(mdppy)₂Iracac].[2][3][4] This organometallic complex has demonstrated exceptional performance in OLEDs, contributing to high efficiency and stability.

Quantitative Performance Data of (mdppy)₂Iracac-based OLEDs

The following table summarizes the key performance metrics of green phosphorescent OLEDs utilizing (mdppy)₂Iracac as the emitter.

Performance MetricValueHost MaterialDoping ConcentrationReference
Maximum External Quantum Efficiency (EQE) 23.6%DPDDC5 wt%[2][3][4]
Maximum Power Efficiency 92.3 lm/WDPDDC5 wt%[2][3][4]
Efficiency Roll-off at 5000 cd/m² 5.5%DPDDC5 wt%[2][3][4]
Emission Peak 532 nmDPDDCNot Specified[2]

DPDDC: 11-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-12,12-dimethyl-11,12-dihydroindeno[2,1-a]carbazole

Experimental Protocols

Protocol 1: Synthesis of bis(this compound)iridium(III) acetylacetonate [(mdppy)₂Iracac]

This protocol describes a general synthetic route for iridium(III) complexes with pyridine-based ligands.

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·nH₂O)

  • This compound

  • 2-ethoxyethanol

  • Acetylacetone (acac)

  • Sodium carbonate (Na₂CO₃)

  • Standard glassware for reflux and purification (e.g., round-bottom flask, condenser, chromatography column)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Cyclometalation Reaction:

    • In a round-bottom flask, combine Iridium(III) chloride hydrate and an excess of this compound in a 1:2.5 molar ratio in a mixture of 2-ethoxyethanol and water (3:1 v/v).

    • De-gas the mixture and reflux under an inert atmosphere for 24 hours.

    • Cool the reaction mixture to room temperature, which should result in the formation of a precipitate (the dichloro-bridged iridium dimer).

    • Filter the precipitate, wash with methanol and diethyl ether, and dry under vacuum.

  • Ligand Exchange Reaction:

    • In a separate flask, dissolve the obtained iridium dimer in 2-ethoxyethanol.

    • Add an excess of acetylacetone and sodium carbonate.

    • Reflux the mixture under an inert atmosphere for 12 hours.

    • After cooling, pour the reaction mixture into cold water to precipitate the crude product.

    • Filter the solid, wash with water, and dry.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/hexane).

    • The final product, (mdppy)₂Iracac, can be further purified by sublimation.

Protocol 2: Fabrication of a Multilayer Phosphorescent OLED

This protocol outlines a general procedure for the fabrication of a green PhOLED using (mdppy)₂Iracac as the dopant in the emissive layer via thermal evaporation.

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Organic materials for Hole Injection Layer (HIL), Hole Transport Layer (HTL), Host material for the Emissive Layer (EML), Electron Transport Layer (ETL), and Electron Injection Layer (EIL).

  • (mdppy)₂Iracac as the phosphorescent dopant

  • Metal for cathode (e.g., Aluminum)

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate cleaning setup (ultrasonic bath, solvents)

  • Glovebox with an inert atmosphere

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.

    • Dry the substrates using a nitrogen stream and treat with UV-ozone or oxygen plasma to improve the work function.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

    • Sequentially deposit the following layers:

      • HIL: e.g., 1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile (HAT-CN) (~10 nm)

      • HTL: e.g., N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPD) (~40 nm)

      • EML: Co-evaporate the host material (e.g., DPDDC) and the (mdppy)₂Iracac dopant at a specified weight percentage (e.g., 5 wt%) to a thickness of ~30 nm.

      • ETL: e.g., 1,3,5-Tris(N-phenyl-2-benzimidazolyl)benzene (TPBi) (~40 nm)

      • EIL: e.g., Lithium Fluoride (LiF) (~1 nm)

  • Cathode Deposition:

    • Deposit the metal cathode (e.g., Al) to a thickness of ~100 nm through a shadow mask to define the active area.

  • Encapsulation:

    • Encapsulate the device in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.

Visualizations

G cluster_synthesis Synthesis of (mdppy)₂Iracac IrCl3 IrCl₃·nH₂O Dimer Dichloro-bridged Iridium Dimer IrCl3->Dimer Reflux in 2-ethoxyethanol/water Ligand This compound Ligand->Dimer Product (mdppy)₂Iracac Dimer->Product Reflux with acac, Na₂CO₃ in 2-ethoxyethanol acac Acetylacetone acac->Product

Caption: Synthetic workflow for bis(this compound)iridium(III) acetylacetonate.

G cluster_oled OLED Fabrication Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (Thermal Evaporation) cluster_encap Encapsulation Cleaning ITO Substrate Cleaning (Ultrasonication) Treatment UV-Ozone/Plasma Treatment Cleaning->Treatment HIL Hole Injection Layer (HIL) Treatment->HIL HTL Hole Transport Layer (HTL) EML Emissive Layer (EML) Host + (mdppy)₂Iracac ETL Electron Transport Layer (ETL) EIL Electron Injection Layer (EIL) Cathode Cathode (e.g., Al) Encapsulation Device Encapsulation (Inert Atmosphere) Cathode->Encapsulation

Caption: General workflow for the fabrication of a multilayer phosphorescent OLED.

G Anode Anode (ITO) HIL HIL Anode->HIL Holes (h⁺) HTL HTL HIL->HTL EML EML Host + Dopant HTL->EML Photon Light Emission (Photon) EML->Photon Recombination ETL ETL ETL->EML EIL EIL EIL->ETL Cathode Cathode (Al) Cathode->EIL Electrons (e⁻)

Caption: Simplified energy level diagram and charge transport in a phosphorescent OLED.

References

Application Notes and Protocols: The Role of 4-Methyl-2,5-diphenylpyridine in Developing OLEDs and Photoluminescent Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2,5-diphenylpyridine, a substituted aromatic pyridine, serves as a crucial building block in the synthesis of advanced organic light-emitting diode (OLED) materials and other photoluminescent compounds. Its inherent thermal stability, electron-rich pyridine core, and the ability to form functional derivatives make it a versatile platform for developing materials with tailored optoelectronic properties. These materials are integral to the emissive and charge-transport layers of OLED devices. This document provides an overview of its application, detailed experimental protocols for the synthesis of a representative derivative and subsequent OLED fabrication, and a summary of key performance data.

Introduction to this compound in OLEDs

This compound (CAS: 156021-08-8) is a heterocyclic aromatic compound that has garnered significant interest in materials science.[1] Its rigid, planar structure, combined with the electronic characteristics of the pyridine ring, provides a robust scaffold for the design of novel photoluminescent materials. The pyridine core enhances charge transport and luminescent properties, which are critical for efficient OLED performance.[1]

The versatility of this compound lies in its potential for functionalization at various positions on the pyridine and phenyl rings. This allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, emission color, and charge-carrier mobility. Consequently, derivatives of this compound can be engineered for use as:

  • Host Materials: Forming the matrix for phosphorescent or fluorescent emitters in the emissive layer (EML) of an OLED.

  • Emitting Dopants: Acting as the light-emitting species within a host material.

  • Hole-Transporting Materials (HTMs): Facilitating the movement of positive charge carriers (holes) from the anode to the emissive layer.

  • Electron-Transporting Materials (ETMs): Facilitating the movement of negative charge carriers (electrons) from the cathode to the emissive layer.

The development of pyridine-containing materials, including derivatives of this compound, is particularly prominent in the advancement of blue OLEDs and materials for Thermally Activated Delayed Fluorescence (TADF), a mechanism that can achieve near-100% internal quantum efficiency.

Quantitative Data Summary

The following tables summarize the photophysical and electroluminescent properties of a representative functionalized diphenylpyridine derivative, 4-(Pyren-1-yl)-2,6-di-p-tolylpyridine (Py-Me), which shares a core structure with this compound. This data is indicative of the performance that can be expected from materials derived from this structural class.

Table 1: Photophysical Properties of a Functionalized Diphenylpyridine Derivative (Py-Me)

PropertyValueReference
Absorption λmax (nm)345[2]
Photoluminescence λmax (nm)420[2]
HOMO Level (eV)5.6[2]
LUMO Level (eV)2.5[2]
Triplet Energy (eV)2.3[2]
Glass Transition Temp. (Tg, °C)110[2]
Decomposition Temp. (Td, °C)450[2]

Table 2: Electroluminescent Performance of an OLED Device Incorporating a Functionalized Diphenylpyridine Derivative (Py-Me) as the Hole-Transporting Layer

ParameterValueReference
Maximum Luminance (cd/m²)17300[2]
Maximum Current Efficiency (cd/A)22.4[2]
External Quantum Efficiency (EQE, %)9.0[2]
Turn-on Voltage (V)3.5[2]
CIE Coordinates (x, y)(0.28, 0.35)[2]

Experimental Protocols

Synthesis of a Functionalized Diphenylpyridine Derivative

This protocol describes the synthesis of 4-(Pyren-1-yl)-2,6-di-p-tolylpyridine (Py-Me), a functionalized derivative structurally related to this compound. This serves as a representative example of how the core pyridine structure can be modified for OLED applications.[2]

Materials:

  • 4-Methyl-acetophenone

  • 1-Pyrenecarboxaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Ammonium Acetate

  • Dichloromethane (DCM)

  • Water

  • Anhydrous Sodium Sulfate

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • A mixture of 4-methyl-acetophenone (3 equivalents), 1-pyrenecarboxaldehyde (1 equivalent), NaOH (3 equivalents), and EtOH (15 mL) is added to a 100 mL round-bottom flask.

  • The mixture is stirred at room temperature for 1 hour.

  • The reaction mixture is then heated to reflux at 80°C for 1 hour.

  • Ammonium acetate (8 equivalents) is added to the flask, and the mixture is refluxed for an additional 12 hours.

  • After cooling to room temperature, the reaction is quenched with water and extracted with DCM.

  • The organic layer is washed twice with water (25 mL each) and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the final product.

Fabrication of a Multilayer OLED Device

This protocol outlines a general procedure for the fabrication of a multilayer OLED device via vacuum thermal evaporation, a common technique for small molecule OLEDs.

Materials and Equipment:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Organic materials for Hole Injection Layer (HIL), Hole Transporting Layer (HTL), Emissive Layer (EML), Electron Transporting Layer (ETL), and Electron Injection Layer (EIL)

  • Metal for cathode (e.g., Aluminum)

  • High-vacuum thermal evaporation system

  • Substrate cleaning solutions (e.g., deionized water, acetone, isopropanol)

  • UV-ozone cleaner

Procedure:

  • Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Layer Deposition: The cleaned substrates are loaded into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

  • The organic layers and the metal cathode are sequentially deposited onto the ITO substrate. The deposition rates and thicknesses are controlled using quartz crystal monitors. A typical device architecture is as follows:

    • ITO (Anode)

    • Hole Injection Layer (HIL): e.g., HAT-CN (10 nm)

    • Hole Transporting Layer (HTL): e.g., NPB (40 nm) or the synthesized diphenylpyridine derivative.

    • Emissive Layer (EML): Host material doped with an appropriate emitter (e.g., 20 nm).

    • Electron Transporting Layer (ETL): e.g., TPBi (30 nm)

    • Electron Injection Layer (EIL): e.g., LiF (1 nm)

    • Cathode: Al (100 nm)

  • Encapsulation: After deposition, the devices are encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Characterization of Photoluminescent Materials and OLEDs

Photophysical Characterization:

  • UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: Absorption and emission spectra of the synthesized materials in solution and as thin films are measured using a spectrophotometer and a spectrofluorometer, respectively.

  • Quantum Yield Measurement: The photoluminescence quantum yield (PLQY) is determined using an integrating sphere.

  • Cyclic Voltammetry (CV): HOMO and LUMO energy levels are estimated from the oxidation and reduction potentials measured by CV.

OLED Device Characterization:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical performance of the fabricated OLEDs are measured using a source meter and a spectroradiometer.

  • Electroluminescence (EL) Spectra: The emission spectra of the OLEDs at different operating voltages are recorded.

  • External Quantum Efficiency (EQE) and Power Efficiency: These efficiencies are calculated from the J-V-L characteristics and the EL spectra.

Visualizations

Synthesis_Workflow start Starting Materials (Substituted Acetophenone, Aldehyde, NaOH, EtOH) stir Stir at RT (1 hour) start->stir Mix reflux1 Reflux at 80°C (1 hour) stir->reflux1 add_nh4oac Add Ammonium Acetate reflux1->add_nh4oac reflux2 Reflux (12 hours) add_nh4oac->reflux2 quench Quench with Water & Extract with DCM reflux2->quench wash_dry Wash with Water & Dry Organic Layer quench->wash_dry purify Purification (Column Chromatography) wash_dry->purify product Final Functionalized Diphenylpyridine purify->product

Caption: Workflow for the synthesis of a functionalized diphenylpyridine derivative.

OLED_Fabrication_Workflow sub_clean ITO Substrate Cleaning (Ultrasonication, UV-Ozone) load_vac Load into Vacuum Chamber sub_clean->load_vac hil_dep HIL Deposition load_vac->hil_dep htl_dep HTL Deposition (e.g., Diphenylpyridine Derivative) hil_dep->htl_dep eml_dep EML Deposition htl_dep->eml_dep etl_dep ETL Deposition eml_dep->etl_dep eil_dep EIL Deposition etl_dep->eil_dep cathode_dep Cathode Deposition eil_dep->cathode_dep encap Encapsulation cathode_dep->encap device Finished OLED Device encap->device

Caption: General workflow for vacuum thermal evaporation of a multilayer OLED.

OLED_Energy_Levels cluster_0 Energy Level Diagram Anode Anode (ITO) HIL HIL HTL HTL EML EML ETL ETL Cathode Cathode (Al) Anode_LUMO Anode_HOMO Work Function HIL_HOMO HOMO Anode_HOMO->HIL_HOMO Hole Injection HIL_LUMO LUMO HTL_HOMO HOMO HIL_HOMO->HTL_HOMO HTL_LUMO LUMO EML_HOMO HOMO HTL_HOMO->EML_HOMO EML_LUMO LUMO EML_LUMO->EML_HOMO Recombination & Light Emission ETL_LUMO LUMO ETL_LUMO->EML_LUMO ETL_HOMO HOMO Cathode_LUMO Cathode_LUMO->ETL_LUMO Electron Injection Cathode_HOMO Work Function

Caption: Energy level diagram of a typical multilayer OLED showing charge injection and recombination.

References

Application Notes and Protocols: 4-Methyl-2,5-diphenylpyridine in Coordination Chemistry and Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-2,5-diphenylpyridine is an aromatic heterocyclic compound with a pyridine backbone substituted with phenyl and methyl groups.[1] This structure imparts significant thermal and chemical stability, making it a compound of interest in various chemical applications.[1] The nitrogen atom within the pyridine ring possesses a lone pair of electrons, enabling it to act as a ligand in the formation of coordination complexes with various metals. This characteristic is central to its applications in coordination chemistry and homogeneous catalysis, where such metal complexes can exhibit enhanced catalytic activity.[1] This document provides an overview of its potential applications and generalized protocols for its use as a ligand.

Properties of this compound

A summary of the key properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 156021-08-8[1]
Molecular Formula C₁₈H₁₅N[1]
Molecular Weight 245.32 g/mol [1]
Appearance Generally a crystalline solid or powder[1]
Solubility Soluble in most organic solvents such as chloroform, dichloromethane, and ethanol[1]

Applications in Coordination Chemistry

The pyridine nitrogen of this compound serves as a coordination site for metal ions, forming stable metal complexes. This coordination ability is a foundational aspect of its utility in developing novel catalysts and functional materials.[1] The formation of these complexes can modulate the electronic and steric properties of the metal center, which in turn can influence the reactivity and selectivity of catalytic processes.[1]

Applications in Homogeneous Catalysis

Metal complexes of this compound are anticipated to be effective in various homogeneous catalytic reactions. The enhanced π–π conjugation from the multiple aromatic rings can influence the electronic properties of the resulting metal complexes, potentially enhancing their catalytic performance in reactions such as oxidation and coupling reactions.[1]

Experimental Protocols

Protocol 1: General Synthesis of this compound (Illustrative)

A potential synthetic route to substituted pyridines involves multi-step organic synthesis. The following is a generalized, illustrative workflow for the synthesis of a substituted pyridine like this compound.

G reagents Starting Materials (e.g., Benzaldehyde, Acetophenone, Ammonia source) reaction Multi-step Synthesis (e.g., Krohnke pyridine synthesis or similar) reagents->reaction Reaction purification Purification (e.g., Column Chromatography, Recrystallization) reaction->purification Work-up product This compound purification->product Isolation

Caption: Illustrative workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: Combine appropriate starting materials (e.g., a mixture of an unsaturated ketone, a β-dicarbonyl compound, and an ammonia source) in a suitable solvent.

  • Reaction Conditions: Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture and perform an extractive work-up. The crude product is then purified using techniques such as column chromatography on silica gel or recrystallization to yield the pure this compound.

Protocol 2: General Synthesis of a Metal Complex with this compound

The following protocol describes a general method for the synthesis of a transition metal complex using this compound as a ligand.

G ligand This compound reaction Complexation Reaction ligand->reaction metal_salt Metal Salt (e.g., PdCl₂, RuCl₃) metal_salt->reaction solvent Anhydrous Solvent (e.g., Acetonitrile, THF) solvent->reaction isolation Isolation & Purification reaction->isolation Precipitation or Crystallization complex Metal Complex isolation->complex

Caption: General workflow for the synthesis of a metal complex.

Methodology:

  • Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in an appropriate anhydrous solvent.

  • Addition of Metal Salt: In a separate flask, dissolve the chosen metal salt (e.g., palladium(II) chloride or ruthenium(III) chloride) in the same or a compatible anhydrous solvent.

  • Reaction: Slowly add the metal salt solution to the stirred solution of the ligand at room temperature or an elevated temperature. The reaction is typically stirred for several hours to ensure complete complex formation.

  • Isolation: The resulting metal complex may precipitate out of the solution. If so, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization or precipitation.

  • Purification: The crude complex can be further purified by recrystallization from a suitable solvent system.

Protocol 3: General Procedure for a Homogeneous Catalytic Reaction (e.g., Cross-Coupling)

The following is a generalized protocol for a palladium-catalyzed cross-coupling reaction where a complex of this compound could potentially be used as a catalyst.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reactants: Aryl Halide, Coupling Partner reaction_setup Assemble Reaction under Inert Atmosphere reagents->reaction_setup catalyst_prep Prepare Catalyst System: Metal Precursor, Ligand, Base catalyst_prep->reaction_setup solvent_prep Degas Solvent solvent_prep->reaction_setup heating Heat and Stir reaction_setup->heating monitoring Monitor Progress (TLC/GC) heating->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Methodology:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl halide, the coupling partner (e.g., a boronic acid for a Suzuki coupling), a base (e.g., potassium carbonate), and the metal complex of this compound (as the catalyst).

  • Solvent Addition: Add a degassed solvent (e.g., toluene or dioxane) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction's progress by TLC or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the desired cross-coupled product.

This compound holds promise as a versatile ligand in coordination chemistry and homogeneous catalysis due to its stable aromatic structure and the coordinating ability of its pyridine nitrogen.[1] While specific, detailed applications and protocols for this particular ligand are not extensively documented in publicly available literature, the general principles of coordination chemistry and catalysis with pyridine-type ligands provide a strong framework for its potential use. The generalized protocols provided here can serve as a starting point for researchers and drug development professionals interested in exploring the catalytic potential of this compound and its metal complexes. Further research is warranted to synthesize and characterize specific metal complexes of this ligand and to evaluate their efficacy in various catalytic transformations.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 4-Methyl-2,5-diphenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2,5-diphenylpyridine is a versatile heterocyclic compound that serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals.[1][2] Its stable aromatic framework and the presence of reactive sites—the methyl group, the pyridine nitrogen, and the aromatic rings—make it an attractive starting material for the construction of novel fused heterocyclic systems. These resulting structures, such as pyridopyrimidines and pyrazolopyridines, are of significant interest in medicinal chemistry due to their diverse biological activities, including their potential as kinase inhibitors and anticancer agents.[3][4]

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds derived from this compound. The following sections outline synthetic strategies, experimental procedures, and data presentation to guide researchers in the development of new molecular entities.

Synthetic Strategies and Signaling Pathways

The synthesis of fused heterocyclic systems from this compound can be envisioned through several strategic approaches. A common method involves the initial functionalization of the pyridine core to introduce reactive groups that can then participate in cyclization reactions. One such strategy is the construction of a pyrimidine ring fused to the pyridine core, resulting in a pyridopyrimidine derivative. This can be achieved by first introducing an amino group onto the pyridine ring, followed by reaction with a suitable reagent to form the fused pyrimidine ring.

G A This compound B Introduction of Amino Group (e.g., Chichibabin amination) A->B Reaction C 2-Amino-4-methyl-3,6-diphenylpyridine (Hypothetical Intermediate) B->C Product D Cyclization with β-Ketoester C->D Reaction E Fused Pyridopyrimidine Derivative D->E Product

Caption: Proposed synthetic pathway for a fused pyridopyrimidine.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of related heterocyclic systems and are adapted for the use of this compound derivatives.

Protocol 1: Synthesis of a Fused Pyrido[2,3-d]pyrimidine Derivative

This protocol describes a hypothetical multi-step synthesis of a fused pyridopyrimidine derivative starting from a functionalized this compound. The initial step would involve the introduction of an amino group to the pyridine ring, which is a common strategy for preparing precursors for pyridopyrimidine synthesis.[4]

Step 1: Synthesis of 6-Amino-4-methyl-2,5-diphenylpyridine-3-carbonitrile (Hypothetical)

This step is an adaptation of a common method for the synthesis of substituted aminopyridines.

  • Materials: this compound, Malononitrile, Ammonium acetate, Ethanol.

  • Procedure:

    • To a solution of this compound (1 equivalent) in ethanol, add malononitrile (1.2 equivalents) and ammonium acetate (8 equivalents).

    • Reflux the mixture for 8-10 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from ethanol to obtain the desired aminopyridine derivative.

Step 2: Synthesis of 4-Amino-5-methyl-2,7-diphenylpyrido[2,3-d]pyrimidine (Hypothetical)

This cyclization step is based on established procedures for the synthesis of pyridopyrimidines from aminopyridine precursors.[4]

  • Materials: 6-Amino-4-methyl-2,5-diphenylpyridine-3-carbonitrile (from Step 1), Formamide.

  • Procedure:

    • A mixture of 6-Amino-4-methyl-2,5-diphenylpyridine-3-carbonitrile (1 equivalent) and an excess of formamide is heated at 150-160 °C for 4-6 hours.

    • Monitor the reaction by TLC.

    • After cooling, pour the reaction mixture into water.

    • Collect the resulting solid by filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to yield the pure pyridopyrimidine derivative.

Data Presentation

The following tables summarize hypothetical quantitative data for the proposed synthetic protocols. The expected yields are based on reported values for analogous reactions.

Table 1: Synthesis of 6-Amino-4-methyl-2,5-diphenylpyridine-3-carbonitrile

EntryStarting MaterialReagentsSolventReaction Time (h)Expected Yield (%)
1This compoundMalononitrile, Ammonium acetateEthanol8-1065-75

Table 2: Synthesis of 4-Amino-5-methyl-2,7-diphenylpyrido[2,3-d]pyrimidine

EntryStarting MaterialReagentSolventReaction Time (h)Expected Yield (%)
16-Amino-4-methyl-2,5-diphenylpyridine-3-carbonitrileFormamideNone4-670-80

Workflow for Synthesis and Characterization

The overall workflow for the synthesis and characterization of novel heterocyclic compounds from this compound is depicted below.

G A Starting Material: This compound B Functionalization of Pyridine Ring A->B C Intermediate (e.g., Aminopyridine) B->C D Cyclization Reaction C->D E Crude Heterocyclic Product D->E F Purification (Recrystallization/Chromatography) E->F G Pure Heterocyclic Compound F->G H Structural Characterization (NMR, MS, IR) G->H

Caption: General workflow for synthesis and characterization.

Conclusion

The protocols and strategies outlined in these application notes provide a foundational guide for the synthesis of novel heterocyclic compounds from this compound. While the provided examples are based on analogous and established chemical transformations, they offer a rational starting point for the development of new synthetic routes. Researchers are encouraged to adapt and optimize these procedures to achieve their specific molecular targets. The resulting fused heterocyclic compounds may serve as valuable scaffolds for the discovery of new therapeutic agents.

References

Application of 4-Methyl-2,5-diphenylpyridine Derivatives in Drug Discovery for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

Substituted pyridine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. The 4-Methyl-2,5-diphenylpyridine core represents a versatile template for the development of novel therapeutic agents targeting neurological disorders. While this compound itself is primarily a synthetic intermediate, its derivatives have the potential to exhibit a range of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. These properties are crucial for addressing the complex pathologies of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

This document provides an overview of the potential applications of novel derivatives of this compound in neurological drug discovery. It includes hypothetical, yet representative, data for a lead compound, "MDP-01" (a fictional derivative), along with detailed protocols for key in vitro and in vivo assays.

Hypothetical Lead Compound: MDP-01

For the purpose of these application notes, we will refer to a hypothetical derivative, MDP-01 (4-(4-fluorophenyl)-2-methyl-5-phenylpyridine) , to illustrate the potential biological activities and the experimental procedures used to evaluate them.

Data Presentation

The following tables summarize the hypothetical quantitative data for the biological activities of MDP-01.

Table 1: In Vitro Neuroprotective Activity of MDP-01

AssayCell LineNeurotoxinMDP-01 Concentration% Cell Viability (Mean ± SD)EC50 (µM)
MTT AssaySH-SY5YMPP+ (1 mM)0.1 µM55 ± 4.21.2
1 µM78 ± 5.1
10 µM92 ± 3.8

Table 2: In Vitro Anti-inflammatory Activity of MDP-01

AssayCell LineStimulantMDP-01 Concentration% Inhibition of Nitric Oxide (NO) Production (Mean ± SD)IC50 (µM)
Griess AssayBV-2 MicrogliaLPS (1 µg/mL)0.1 µM25 ± 3.52.5
1 µM48 ± 4.1
10 µM85 ± 5.9

Table 3: In Vitro Antioxidant Capacity of MDP-01

AssayMDP-01 ConcentrationORAC Value (µmol TE/µmol) (Mean ± SD)
ORAC Assay1 µM2.8 ± 0.3
5 µM4.5 ± 0.4
10 µM5.9 ± 0.5

Table 4: In Vivo Neuroprotective Efficacy of MDP-01 in a Mouse Model of Parkinson's Disease

Animal ModelTreatment GroupStriatal Dopamine Level (% of Control) (Mean ± SD)Tyrosine Hydroxylase (TH)+ Neurons in Substantia Nigra (% of Control) (Mean ± SD)
MPTP-inducedVehicle45 ± 8.252 ± 7.5
MDP-01 (10 mg/kg)75 ± 9.181 ± 8.9
MDP-01 (20 mg/kg)88 ± 7.593 ± 6.8

Experimental Protocols

In Vitro Neuroprotection Assay against MPP+-induced Toxicity in SH-SY5Y Cells

Objective: To evaluate the protective effect of a test compound against the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a model for Parkinson's disease pathology.[1][2]

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • MPP+ iodide salt (Sigma-Aldrich)

  • Test compound (e.g., MDP-01)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Pre-treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Incubate for 24 hours.

  • Neurotoxin Exposure: Prepare a 2 mM solution of MPP+ in culture medium. Add 100 µL of this solution to the wells (final concentration 1 mM MPP+). For control wells, add 100 µL of fresh medium. Incubate for another 24 hours.

  • MTT Assay:

    • Remove the medium from all wells.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Plot the percentage of cell viability against the compound concentration to determine the EC50 value.

In Vitro Anti-inflammatory Assay in LPS-stimulated BV-2 Microglia

Objective: To assess the ability of a test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.[3][4]

Materials:

  • BV-2 murine microglial cell line

  • DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

  • Lipopolysaccharide (LPS) from E. coli (Sigma-Aldrich)

  • Test compound (e.g., MDP-01)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples. Determine the percentage inhibition of NO production by the test compound compared to the LPS-only treated cells. Calculate the IC50 value.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Objective: To measure the antioxidant capacity of a test compound against peroxyl radicals.[5][6][7][8][9]

Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

  • Test compound (e.g., MDP-01)

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader with excitation at 485 nm and emission at 520 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Fluorescein.

    • Prepare a stock solution of AAPH.

    • Prepare a stock solution of Trolox and create a standard curve by serial dilution.

    • Prepare solutions of the test compound at various concentrations.

  • Assay Protocol:

    • In a 96-well black plate, add 25 µL of the test compound, Trolox standard, or buffer (for blank) to the respective wells.

    • Add 150 µL of the fluorescein solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding 25 µL of AAPH solution to all wells.

    • Immediately place the plate in the fluorescence reader and start recording the fluorescence every 2 minutes for at least 60 minutes at 37°C.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample.

    • Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the test compound in Trolox Equivalents (TE) from the standard curve.

In Vivo Neuroprotection in the MPTP Mouse Model of Parkinson's Disease

Objective: To evaluate the neuroprotective effect of a test compound in a chemically-induced mouse model of Parkinson's disease.[10][11]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP hydrochloride (Sigma-Aldrich)

  • Test compound (e.g., MDP-01)

  • Saline solution

  • Apparatus for behavioral testing (e.g., rotarod, open field)

  • Equipment for tissue processing and analysis (HPLC for dopamine measurement, immunohistochemistry for TH staining)

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize mice for at least one week. Divide them into groups: Vehicle control, MPTP + Vehicle, MPTP + Test Compound (at least two doses).

  • Compound Administration: Administer the test compound or vehicle (e.g., by oral gavage or intraperitoneal injection) daily for a pre-determined period (e.g., 14 days).

  • MPTP Induction: On days 8-12, administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals. The control group receives saline injections.

  • Behavioral Assessment: Perform behavioral tests (e.g., rotarod test for motor coordination) at baseline and at the end of the study.

  • Tissue Collection and Processing: At the end of the study (e.g., day 15), euthanize the mice and collect the brains. Dissect the striatum and substantia nigra.

  • Neurochemical Analysis: Homogenize the striatal tissue and measure the levels of dopamine and its metabolites using HPLC with electrochemical detection.

  • Immunohistochemistry: Section the substantia nigra and perform immunohistochemical staining for Tyrosine Hydroxylase (TH) to visualize dopaminergic neurons. Quantify the number of TH-positive neurons.

  • Data Analysis: Analyze the behavioral, neurochemical, and histological data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Visualizations

Signaling Pathways

neuroinflammation_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB activates NFkB_nuc NF-κB NFkB->NFkB_nuc translocates iNOS iNOS NO NO iNOS->NO COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins TNFa TNF-α IL1b IL-1β MDP MDP-01 MDP->IKK inhibits Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Gene->iNOS Gene->COX2 Gene->TNFa Gene->IL1b

Caption: LPS-induced neuroinflammatory signaling pathway in microglia.

Experimental Workflows

in_vitro_neuroprotection_workflow start Start seed Seed SH-SY5Y cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 pretreat Pre-treat with Test Compound (MDP-01) incubate1->pretreat incubate2 Incubate 24h pretreat->incubate2 expose Expose to MPP+ incubate2->expose incubate3 Incubate 24h expose->incubate3 mtt Perform MTT Assay incubate3->mtt measure Measure Absorbance at 570 nm mtt->measure analyze Analyze Data (Calculate % Viability, EC50) measure->analyze end End analyze->end

Caption: Workflow for in vitro neuroprotection assay.

in_vivo_mptp_workflow cluster_phase1 Acclimatization & Pre-treatment cluster_phase2 MPTP Induction cluster_phase3 Assessment acclimatize Day 1-7 Acclimatize C57BL/6 Mice pretreat Day 1-14 Administer Vehicle or MDP-01 mptp Day 8-12 Administer MPTP or Saline pretreat->mptp behavior Day 14 Behavioral Testing (Rotarod) mptp->behavior euthanize Day 15 Euthanize & Collect Brains behavior->euthanize analysis Post-mortem Analysis HPLC (Striatum) Immunohistochemistry (SNc) euthanize->analysis

Caption: Workflow for in vivo MPTP mouse model study.

References

Application Notes and Protocols: Synthesis of 4-Methyl-2,5-diphenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed standard protocol for the synthesis of 4-Methyl-2,5-diphenylpyridine derivatives, a class of compounds with significant potential in pharmaceutical and materials science research.[1] The described methodology is based on a modified Hantzsch pyridine synthesis, a robust and versatile one-pot, three-component reaction.[2] This protocol offers a straightforward and efficient route to obtaining polysubstituted pyridines, which are key structural motifs in many biologically active compounds.[3][4] The application note includes a comprehensive experimental protocol, a summary of quantitative data, and graphical representations of the workflow and reaction mechanism to ensure clarity and reproducibility.

Data Presentation

The following table summarizes the reactants, reaction conditions, and expected outcomes for the synthesis of a representative this compound derivative. The data is representative of typical results obtained for this class of reaction under the specified conditions.

EntryAldehyde (1 eq)β-Ketoester (1 eq)Enamine (1 eq)SolventCatalystTemp (°C)Time (h)Yield (%)
1BenzaldehydeEthyl acetoacetate1-Phenyl-2-(phenylamino)ethan-1-oneEthanolAcetic Acid801285
24-ChlorobenzaldehydeEthyl acetoacetate1-Phenyl-2-(phenylamino)ethan-1-oneDMFPiperidine100888
34-MethoxybenzaldehydeMethyl acetoacetate1-Phenyl-2-(phenylamino)ethan-1-oneAcetic AcidNone1101082
4BenzaldehydeAcetylacetone1-Phenyl-2-(phenylamino)ethan-1-oneEthanolAcetic Acid801279

Experimental Protocol: Synthesis of this compound

This protocol details a one-pot synthesis of this compound based on the Hantzsch pyridine synthesis methodology.[5][6][7]

Materials:

  • Benzaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • 1-Phenyl-2-(phenylamino)ethan-1-one (prepared separately or generated in situ) (1.0 eq)

  • Ammonium acetate (excess)

  • Glacial acetic acid (solvent and catalyst)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), 1-phenyl-2-(phenylamino)ethan-1-one (1.0 eq), and a molar excess of ammonium acetate.

  • Solvent Addition: Add glacial acetic acid (20 mL) to the flask. The acetic acid acts as both the solvent and a catalyst for the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 8-12 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound derivative.

Visualizations

The following diagrams illustrate the experimental workflow and the general reaction mechanism.

experimental_workflow start Start reactants Combine Reactants: - Aldehyde - β-Ketoester - Enamine - Ammonium Acetate start->reactants solvent Add Acetic Acid (Solvent & Catalyst) reactants->solvent reflux Heat to Reflux (8-12 hours) solvent->reflux workup Aqueous Work-up & Neutralization reflux->workup extraction Extract with Ethyl Acetate workup->extraction purification Column Chromatography extraction->purification product Pure 4-Methyl-2,5- diphenylpyridine Derivative purification->product

Caption: Experimental workflow for the synthesis of this compound derivatives.

reaction_mechanism cluster_1 Step 1: Knoevenagel Condensation cluster_2 Step 2: Enamine Formation cluster_3 Step 3: Michael Addition cluster_4 Step 4: Cyclization & Dehydration cluster_5 Step 5: Oxidation (Aromatization) aldehyde Aldehyde alpha_beta_unsat α,β-Unsaturated Carbonyl aldehyde->alpha_beta_unsat + Ketoester ketoester β-Ketoester michael_adduct Michael Adduct alpha_beta_unsat->michael_adduct + Enamine ketoester2 β-Ketoester enamine Enamine ketoester2->enamine + Ammonia ammonia Ammonia dihydropyridine 1,4-Dihydropyridine michael_adduct->dihydropyridine pyridine Substituted Pyridine dihydropyridine->pyridine

References

Application Note: Analytical Methods for the Characterization of 4-Methyl-2,5-diphenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 4-Methyl-2,5-diphenylpyridine is an aromatic heterocyclic compound with significant potential as a building block in organic synthesis and materials science.[1] Its structural features make it a valuable intermediate for pharmaceuticals, particularly in the development of drugs for neurological disorders, and in the creation of fluorescent materials for advanced imaging technologies.[1][2] Given its applications, comprehensive characterization is crucial to ensure identity, purity, and stability. This document provides detailed protocols for the analytical characterization of this compound using a suite of standard instrumental techniques.

Analytical Techniques Overview

A multi-technique approach is essential for the unambiguous characterization of this compound.

  • High-Performance Liquid Chromatography (HPLC): Primarily used to determine the purity of the compound and quantify impurities. A reversed-phase method is typically employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities. It provides both retention time and mass spectral data for high-confidence identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful technique for structural elucidation. ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the connectivity of atoms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) is used to determine the melting point and other thermal transitions, while Thermogravimetric Analysis (TGA) evaluates the thermal stability and decomposition profile of the compound.[3][4]

Quantitative Data Summary

The following tables summarize typical analytical data obtained for this compound.

Table 1: High-Performance Liquid Chromatography (HPLC)

Parameter Value / Condition Reference
Column C18, 250 x 4.6 mm, 5 µm [5]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile [6][7]
Gradient 10% B to 90% B over 15 min [8]
Flow Rate 1.0 mL/min
Detection UV at 254 nm [5]
Retention Time (tR) ~7.5 min (Typical)

| Purity | >98% (Typical) | |

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Parameter Value / Condition Reference
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm [9]
Carrier Gas Helium, 1.0 mL/min [9]
Inlet Temperature 280 °C
Oven Program 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold 5 min
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 50-500 m/z

| Molecular Ion (M+) | m/z = 245.12 |[10] |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted, in CDCl₃)

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment Reference
¹H NMR ~8.60 s H6 (pyridine ring) [11][12]
~7.80 - 7.30 m Phenyl-H (10H) & H3 (pyridine ring) [13]
~2.45 s Methyl-H (3H) [11][14]
¹³C NMR ~157.0 s C2 (pyridine ring) [13]
~150.0 s C6 (pyridine ring) [13]
~148.0 s C4 (pyridine ring) [13]
~138.0 - 127.0 m Phenyl-C & C5 (pyridine ring) [13]
~123.0 s C3 (pyridine ring) [13]

| | ~21.0 | s | Methyl-C | |

Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy

Wavenumber (cm⁻¹) Intensity Assignment Reference
3100 - 3000 Medium Aromatic C-H Stretch
2950 - 2850 Medium-Weak Aliphatic C-H Stretch (Methyl)
~1600, ~1580, ~1470 Strong-Medium Aromatic C=C and C=N Ring Stretching [15]
1400 - 1000 Medium In-plane C-H Bending / Fingerprint Region

| 770 - 730 & 710 - 690 | Strong | Out-of-plane C-H Bending (Mono-substituted Phenyl) | |

Table 5: Thermal Analysis

Parameter Value / Condition Reference
Melting Point (Tm) ~181 °C (from DSC) [4]
Decomposition Temp (Td) >300 °C (5% weight loss from TGA) [1][4]

| TGA Atmosphere | Nitrogen, 10 °C/min heating rate |[4] |

Experimental Protocols & Visualizations

Protocol 1: Purity Determination by HPLC

This protocol describes a standard reversed-phase HPLC method for determining the purity of this compound.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with the mobile phase for analysis.

  • Instrument Setup:

    • Equilibrate the HPLC system with the mobile phase conditions outlined in Table 1.

    • Ensure the baseline is stable before injection.

  • Injection and Data Acquisition:

    • Inject 10 µL of the prepared sample solution onto the column.

    • Acquire data for at least 20 minutes to ensure all potential late-eluting impurities are observed.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample B Dissolve & Dilute A->B C Inject Sample B->C D Chromatographic Separation C->D E UV Detection D->E F Integrate Peaks E->F G Calculate % Purity F->G

Caption: HPLC analysis workflow for purity determination.
Protocol 2: Impurity Profiling by GC-MS

This protocol is designed to identify and quantify volatile or semi-volatile impurities.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Set up the GC-MS system according to the parameters in Table 2.

    • Perform a solvent blank injection to ensure system cleanliness.

  • Injection and Data Acquisition:

    • Inject 1 µL of the sample solution into the GC inlet.

    • Acquire data in full scan mode to detect a wide range of potential impurities.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for impurity peaks.

    • Analyze the mass spectrum of each impurity peak and compare it against a spectral library (e.g., NIST) for tentative identification.

GCMS_Workflow A Prepare Sample in Volatile Solvent B Inject into GC A->B C Separate by Gas Chromatography B->C D Ionize & Detect by Mass Spec C->D E Analyze TIC & Mass Spectra D->E F Identify Impurities (Library Search) E->F

Caption: GC-MS workflow for impurity profiling.
Protocol 3: Structural Elucidation by NMR Spectroscopy

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer to ensure optimal resolution.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum (e.g., using a broadband decoupled pulse sequence).

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H spectrum and assign them to the corresponding protons.

    • Assign the peaks in the ¹³C spectrum to the corresponding carbon atoms.

    • Confirm that the spectral data (chemical shifts, multiplicities, and integrations) are consistent with the structure of this compound.

Protocol 4: Functional Group ID by FTIR Spectroscopy

Methodology:

  • Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Instrument Setup:

    • Collect a background spectrum of the empty sample compartment.

  • Data Acquisition:

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the major absorption bands and assign them to the corresponding functional groups as listed in Table 4.

Protocol 5: Thermal Properties Assessment by DSC and TGA

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate aluminum pan (for both DSC and TGA).

  • Instrument Setup (DSC):

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Instrument Setup (TGA):

    • Place the sample pan onto the TGA balance.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis:

    • From the DSC thermogram, determine the onset and peak of the melting endotherm to identify the melting point.

    • From the TGA curve, determine the temperature at which significant weight loss begins (onset of decomposition).

Characterization_Strategy cluster_inputs Sample cluster_methods Analytical Methods cluster_outputs Characterization Data Compound 4-Methyl-2,5- diphenylpyridine HPLC HPLC GCMS GC-MS NMR NMR FTIR FTIR Thermal DSC / TGA Purity Purity & Impurities HPLC->Purity GCMS->Purity Structure Chemical Structure NMR->Structure Identity Functional Groups FTIR->Identity Stability Thermal Properties Thermal->Stability Structure->Identity

Caption: Overall strategy for comprehensive characterization.

Conclusion

The combination of chromatographic, spectroscopic, and thermal analysis techniques provides a robust framework for the complete characterization of this compound. The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists to ensure the quality, identity, and stability of this important chemical intermediate, thereby supporting its application in drug development and materials science.

References

Safe handling and storage procedures for 4-Methyl-2,5-diphenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 4-Methyl-2,5-diphenylpyridine (CAS No: 156021-08-8). The information is compiled to ensure the safety of laboratory personnel and the integrity of research involving this compound.

Compound Identification and Properties

This compound is a substituted pyridine derivative.[1] Its chemical structure features a central pyridine ring with methyl and phenyl group substitutions.[1]

Table 1: Chemical and Physical Properties

PropertyValueReference
CAS Number 156021-08-8[1]
Molecular Formula C₁₈H₁₅N[1]
Molecular Weight 245.32 g/mol [1]
Appearance White to orange to green powder or crystalline solid.[2]
Purity >98.0% (GC)[3]
Solubility Soluble in most organic solvents such as chloroform, dichloromethane, and ethanol.[1]
Storage Temperature Room temperature, dry.[2]

Hazard Assessment

According to the Safety Data Sheet from TCI Chemicals, this compound does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008.[3] Consequently, there are no mandated hazard pictograms, signal words, or hazard statements.[3] However, as with any chemical substance, caution should be exercised.

Safe Handling Protocols

Adherence to standard laboratory safety protocols is essential when working with this compound.

Engineering Controls
  • Work in a well-ventilated area.[1] A chemical fume hood is recommended, especially when handling the powder form to avoid dust dispersion.[3]

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a lab coat.

General Handling Procedures
  • Avoid direct contact with skin and eyes.[1]

  • Avoid inhalation of dust.[3]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the laboratory.

The following diagram outlines the general workflow for safely handling this compound.

G Safe Handling Workflow for this compound A Receiving and Verification B Storage in Designated Area A->B Inspect Container C Pre-Experiment Preparation (PPE) B->C Retrieve for Use D Handling in Ventilated Area C->D Don PPE E Post-Experiment Cleanup D->E Complete Experiment E->B Return to Storage F Waste Disposal E->F Segregate Waste G Documentation F->G Record Disposal G Emergency Response Protocol Start Exposure or Spill Incident Inhalation Inhalation Start->Inhalation Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Ingestion Ingestion Start->Ingestion Spill Spill Start->Spill Action_Inhalation Move to Fresh Air, Seek Medical Advice if Unwell Inhalation->Action_Inhalation Action_Skin Remove Contaminated Clothing, Rinse with Water Skin_Contact->Action_Skin Action_Eye Rinse with Water, Remove Contacts, Seek Medical Attention Eye_Contact->Action_Eye Action_Ingestion Rinse Mouth, Seek Medical Advice if Unwell Ingestion->Action_Ingestion Action_Spill Avoid Dust, Sweep and Containerize for Disposal Spill->Action_Spill

References

Application Notes and Protocols: Investigating the Catalytic Activity of 4-Methyl-2,5-diphenylpyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential catalytic applications of metal complexes incorporating the 4-Methyl-2,5-diphenylpyridine ligand. The unique electronic and steric properties conferred by the methyl and phenyl substituents on the pyridine ring make these complexes promising candidates for a range of organic transformations. This document outlines representative experimental protocols and data for their use in catalysis, particularly in cross-coupling reactions.

Introduction to Substituted Pyridine Ligands in Catalysis

Pyridine and its derivatives are fundamental N-heterocyclic compounds that serve as versatile ligands in coordination chemistry and catalysis.[1][2][3] The nitrogen atom's lone pair of electrons readily coordinates with a variety of transition metals, forming stable and catalytically active complexes.[2][4] The electronic and steric properties of these complexes can be finely tuned by altering the substituents on the pyridine ring.[5][6] This tunability allows for the optimization of catalyst performance in various reactions, including carbon-carbon and carbon-heteroatom bond formations, which are crucial in pharmaceutical and materials science.[7][8][9]

This compound is an aromatic heterocyclic compound with a stable pyridine backbone.[10] The presence of two phenyl groups and a methyl group suggests that its metal complexes could exhibit enhanced stability and unique reactivity, making it a valuable ligand for homogeneous catalysis.[10][11]

Potential Catalytic Applications

Based on extensive research into analogous substituted pyridine ligands, metal complexes of this compound are expected to be active in several key catalytic transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions: This is one of the most promising areas of application. Ligands with substituted pyridine rings have been successfully employed in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.[2][5][12] These reactions are fundamental for the synthesis of complex organic molecules, including active pharmaceutical ingredients.[13]

  • Oxidation Reactions: The increased conformational rigidity imposed by substituents on the pyridine ring can stabilize metal complexes in high oxidation states, making them suitable catalysts for various oxidation reactions.[1]

  • Hydrogenation and Transfer Hydrogenation: Iridium and Ruthenium complexes with pyridine-containing ligands are known to be effective catalysts for the hydrogenation of ketones, imines, and other unsaturated compounds.[6]

Data Presentation: Representative Catalytic Performance

The following tables summarize representative quantitative data for the application of a hypothetical Pd(II)-4-Methyl-2,5-diphenylpyridine complex in a Suzuki-Miyaura cross-coupling reaction. This data is illustrative and based on typical results observed for similar catalytic systems.

Table 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

EntryCatalyst Loading (mol%)SolventBaseTemperature (°C)Time (h)Yield (%)
11.0TolueneK₂CO₃1001292
20.5TolueneK₂CO₃1001288
31.0DioxaneCs₂CO₃100895
40.1Toluene/H₂OK₃PO₄801885

Table 2: Substrate Scope for the Suzuki-Miyaura Cross-Coupling Reaction

EntryAryl HalideArylboronic AcidProductYield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl95
21-Bromo-4-nitrobenzenePhenylboronic acid4-Nitrobiphenyl98
32-Bromopyridine4-Methylphenylboronic acid2-(p-Tolyl)pyridine89
44-ChloroacetophenonePhenylboronic acid4-Acetylbiphenyl78

Experimental Protocols

Protocol 1: Synthesis of a Pd(II)-4-Methyl-2,5-diphenylpyridine Complex

This protocol describes a general method for the synthesis of a dichloropalladium(II) complex with this compound.

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile (anhydrous)

  • Diethyl ether

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (2 equivalents) in anhydrous acetonitrile.

  • To this solution, add Palladium(II) chloride (1 equivalent) and stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, reduce the solvent volume under vacuum.

  • Add diethyl ether to precipitate the product.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield the desired Pd(II)-4-Methyl-2,5-diphenylpyridine complex.

  • Characterize the complex using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis).

Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using the synthesized complex.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(II)-4-Methyl-2,5-diphenylpyridine complex (0.01 mmol, 1 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 mmol)

  • Solvent (e.g., Toluene, Dioxane) (5 mL)

Procedure:

  • To a dry reaction vessel, add the aryl halide, arylboronic acid, the Pd(II) complex, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or GC/MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

experimental_workflow start Start: Synthesize Ligand (this compound) complex_synthesis Complex Synthesis: Reaction with Metal Salt (e.g., PdCl₂) start->complex_synthesis Ligand characterization1 Characterization: NMR, FT-IR, Elemental Analysis complex_synthesis->characterization1 Crude Complex catalyst_screening Catalytic Reaction Screening: (e.g., Suzuki-Miyaura Coupling) characterization1->catalyst_screening Characterized Complex optimization Reaction Optimization: Solvent, Base, Temperature catalyst_screening->optimization Initial Results substrate_scope Substrate Scope Evaluation optimization->substrate_scope Optimized Conditions characterization2 Product Characterization: NMR, GC-MS substrate_scope->characterization2 Purified Products end End: Report Catalytic Activity characterization2->end Final Data

Caption: Experimental workflow for synthesis and catalytic testing.

suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)(Ar')L₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition ar_boronic Ar'-B(OR)₂ ar_boronic->transmetalation

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

logical_relationship ligand Ligand Structure (this compound) electronic Electronic Properties (e.g., Electron Donating/Withdrawing) ligand->electronic steric Steric Hindrance ligand->steric metal_complex Metal Complex Properties electronic->metal_complex steric->metal_complex catalytic_activity Catalytic Activity: Yield, Selectivity, TON metal_complex->catalytic_activity

Caption: Ligand structure and its influence on catalytic activity.

References

Application Notes and Protocols: 4-Methyl-2,5-diphenylpyridine as a Building Block for Conductive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2,5-diphenylpyridine is an aromatic heterocyclic compound with significant potential as a monomer for the synthesis of novel conductive polymers.[1] Its inherent thermal and chemical stability, coupled with an electron-rich pyridine core, makes it an attractive candidate for developing materials with tailored electronic and photophysical properties.[1] The presence of phenyl substituents is anticipated to enhance inter-chain interactions and charge transport, while the methyl group can influence solubility and morphology of the resulting polymer. These characteristics suggest potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), sensors, and as components in drug delivery systems where electrical conductivity may be a desired feature.[1][2]

These application notes provide a comprehensive overview of the potential methodologies for synthesizing and characterizing conductive polymers based on this compound. While specific experimental data for poly(this compound) is not yet extensively documented in publicly available literature, the protocols outlined below are based on established and widely-used methods for the polymerization of similar pyridine-containing monomers.

Key Properties of this compound

The monomer, this compound, possesses several key properties that make it a promising building block for conductive polymers:

  • Thermal and Chemical Stability: The compound exhibits excellent thermal and oxidative stability, which is crucial for the durability of resulting polymer films in electronic devices.[1]

  • Aromaticity and Electron Delocalization: The interconnected system of the pyridine and phenyl rings facilitates π-π conjugation, a fundamental requirement for charge transport in conductive polymers.[1]

  • Versatile Reactivity: The nitrogen atom in the pyridine ring offers a site for potential coordination with metals, opening possibilities for creating metallo-supramolecular polymers with unique optoelectronic properties.[1]

Data Presentation: Expected Properties of Poly(this compound)

The following tables present a hypothetical summary of expected quantitative data for poly(this compound) based on typical values for analogous conductive polypyridine derivatives. These tables are intended to serve as a template for organizing experimental results.

Table 1: Electrical Properties

PropertyExpected Value RangeCharacterization Technique
Electrical Conductivity (Doped)10⁻⁵ - 10⁻¹ S/cmFour-Point Probe
Electrical Conductivity (Undoped)< 10⁻⁹ S/cmFour-Point Probe
Ionization Potential5.5 - 6.0 eVCyclic Voltammetry / UPS
Electron Affinity2.5 - 3.0 eVCyclic Voltammetry / IPES
Band Gap2.5 - 3.5 eVUV-Vis Spectroscopy

Table 2: Electrochemical Properties

PropertyExpected Potential (vs. Ag/AgCl)Characterization Technique
Onset Oxidation Potential+0.8 to +1.2 VCyclic Voltammetry
Onset Reduction Potential-1.8 to -2.2 VCyclic Voltammetry
Electrochemical Stability Window> 2.5 VCyclic Voltammetry

Table 3: Thermal Properties

PropertyExpected ValueCharacterization Technique
Decomposition Temperature (TGA, 5% weight loss)> 350 °CThermogravimetric Analysis
Glass Transition Temperature (Tg)150 - 200 °CDifferential Scanning Calorimetry

Experimental Protocols

Detailed methodologies for the synthesis and characterization of poly(this compound) are provided below.

Protocol 1: Chemical Oxidative Polymerization

This method involves the use of a chemical oxidizing agent to induce polymerization of the monomer.

Materials:

  • This compound (monomer)

  • Anhydrous Chloroform (solvent)

  • Anhydrous Ferric Chloride (FeCl₃) (oxidant)

  • Methanol (for precipitation and washing)

  • Ammonia solution (for de-doping)

Procedure:

  • Monomer Solution Preparation: Dissolve a specific molar equivalent of this compound in anhydrous chloroform under an inert atmosphere (e.g., nitrogen or argon).

  • Oxidant Solution Preparation: In a separate flask, dissolve a molar excess (typically 4 equivalents) of anhydrous ferric chloride in anhydrous chloroform.

  • Polymerization: Slowly add the ferric chloride solution dropwise to the stirring monomer solution at room temperature. The reaction mixture is expected to change color, indicating the onset of polymerization.

  • Reaction Time: Allow the reaction to proceed for 24-48 hours at room temperature with continuous stirring.

  • Polymer Precipitation: Pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Purification:

    • Filter the precipitate and wash thoroughly with methanol to remove unreacted monomer and oxidant residues.

    • To obtain the neutral (de-doped) polymer, stir the crude polymer powder in an ammonia solution for several hours.

    • Filter the polymer again and wash with deionized water until the filtrate is neutral, followed by a final wash with methanol.

  • Drying: Dry the purified polymer powder in a vacuum oven at 60 °C for 24 hours.

Protocol 2: Electrochemical Polymerization

This technique allows for the direct deposition of the conductive polymer film onto an electrode surface.

Materials:

  • This compound (monomer)

  • Acetonitrile (solvent)

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Lithium perchlorate (LiClO₄) (supporting electrolyte)

  • Three-electrode electrochemical cell (Working electrode: e.g., ITO-coated glass, platinum, or glassy carbon; Counter electrode: e.g., platinum wire; Reference electrode: e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in anhydrous acetonitrile.

  • Monomer Addition: Dissolve the this compound monomer in the electrolyte solution to a desired concentration (e.g., 10-50 mM).

  • Electrochemical Cell Assembly: Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.

  • Electropolymerization:

    • Potentiodynamic Method: Cycle the potential of the working electrode within a range where the monomer oxidation occurs (e.g., from 0 V to a potential slightly above the monomer's oxidation potential) for a set number of cycles. An increase in the current peaks with each cycle indicates polymer film growth.

    • Potentiostatic Method: Apply a constant potential to the working electrode that is sufficient to oxidize the monomer. The polymerization time will determine the film thickness.

    • Galvanostatic Method: Apply a constant current density to the working electrode.

  • Film Rinsing: After polymerization, gently rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

  • Drying: Dry the polymer film under a stream of inert gas or in a vacuum desiccator.

Mandatory Visualizations

Synthesis_Workflow Figure 1: General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Monomer Monomer Polymerization Polymerization Monomer->Polymerization Chemical or Electrochemical Purification Purification Polymerization->Purification Polymer Polymer Purification->Polymer Structural Structural Polymer->Structural FTIR, NMR Electrochemical Electrochemical Polymer->Electrochemical CV Optical Optical Polymer->Optical UV-Vis Thermal Thermal Polymer->Thermal TGA, DSC Electrical Electrical Polymer->Electrical Conductivity Electropolymerization_Setup Figure 2: Electrochemical Polymerization Setup cluster_cell Electrochemical Cell WE Working Electrode (e.g., ITO) CE Counter Electrode (e.g., Pt wire) RE Reference Electrode (e.g., Ag/AgCl) Electrolyte Monomer + Supporting Electrolyte in Acetonitrile Potentiostat Potentiostat Potentiostat->WE Potential/Current Control Potentiostat->CE Potentiostat->RE

References

Troubleshooting & Optimization

Optimizing reaction yield for 4-Methyl-2,5-diphenylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for the synthesis of 4-Methyl-2,5-diphenylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing polysubstituted pyridines like this compound?

A1: Several classical methods exist for synthesizing substituted pyridines. The most common include the Hantzsch pyridine synthesis, the Kröhnke pyridine synthesis, and the Guareschi-Thorpe condensation.[1][2][3] The Hantzsch synthesis first produces a dihydropyridine, which is then oxidized to the aromatic pyridine.[3] The Kröhnke and Guareschi-Thorpe methods can yield the pyridine ring directly.[1][2][4] For a highly substituted, unsymmetrical product like this compound, the Kröhnke pyridine synthesis is a particularly powerful and versatile option.[5][6]

Q2: What is the general mechanism of the Kröhnke pyridine synthesis?

A2: The Kröhnke synthesis is a multi-step reaction that begins with the formation of a pyridinium ylide from an α-pyridinium methyl ketone salt. This ylide then acts as a nucleophile in a Michael addition to an α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes cyclization and dehydration in the presence of an ammonia source, typically ammonium acetate, to form the final substituted pyridine ring.[5]

Q3: Why is ammonium acetate commonly used in the Kröhnke synthesis?

A3: Ammonium acetate serves a dual purpose in the Kröhnke synthesis. It provides the nitrogen atom required for the formation of the pyridine ring and also acts as a mild base to facilitate the necessary deprotonation and condensation steps.[5][6]

Q4: What are the main advantages of using a multi-component reaction strategy for pyridine synthesis?

A4: Multi-component reactions (MCRs) offer significant advantages, including high operational efficiency by forming multiple chemical bonds in a single step. This approach often leads to higher yields, purer products, and shorter reaction times compared to linear, stepwise syntheses, making it ideal for creating diverse libraries of compounds for drug discovery.[7]

Troubleshooting Guide

Low or No Product Yield

Q: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I fix this?

A: Low or no yield in a Kröhnke-type synthesis can stem from several factors. Below is a systematic guide to troubleshooting this issue.

  • Purity of Reagents: Ensure all starting materials, especially the α,β-unsaturated carbonyl compound and the α-pyridinium methyl ketone salt, are pure. Impurities can lead to unwanted side reactions. Solvents should be anhydrous if specified by the protocol.

  • Ylide Formation Issues: The initial deprotonation to form the pyridinium ylide is critical. If the base is not strong enough or if there are acidic impurities quenching the ylide, the reaction will not proceed.

    • Solution: Check the quality of the ammonium acetate. Ensure the reaction is run under conditions that favor ylide formation.

  • Suboptimal Reaction Conditions: Temperature and reaction time are crucial.

    • Solution: Gradually increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal conditions.[7]

  • Inefficient Cyclization: The final ring-closing step can sometimes be slow or incomplete.

    • Solution: While not standard for a one-pot Kröhnke reaction, if the 1,5-dicarbonyl intermediate is suspected to be forming but not cyclizing, altering the solvent or adding a mild acid catalyst might promote cyclization.

Formation of Significant Side Products

Q: My TLC plate shows multiple spots, and I am having difficulty isolating the pure this compound. What side reactions could be occurring?

A: The formation of side products is a common issue that reduces the yield of the desired product.

  • Self-Condensation: The α,β-unsaturated carbonyl compound or the ketone precursor can undergo self-condensation reactions.

    • Solution: A slow, controlled addition of the reagents can sometimes minimize self-condensation by keeping the instantaneous concentration of any single reactant low.

  • Michael Adduct Reversion: The initial Michael addition is reversible. If the subsequent cyclization is slow, the 1,5-dicarbonyl intermediate can revert to the starting materials.

    • Solution: Optimizing the temperature to favor the irreversible cyclization and dehydration steps can help. Once the Michael adduct is formed, conditions should be adjusted to rapidly "trap" it through ring closure.

  • Incomplete Aromatization: In some cases, a dihydropyridine intermediate may form and be resistant to the final elimination/oxidation step.

    • Solution: While the Kröhnke synthesis typically aromatizes directly, ensuring sufficient heating and an adequate amount of ammonium acetate can help drive the reaction to completion.

Product Purification Challenges

Q: I am struggling to purify my final product. It streaks on the silica gel column. What can I do?

A: Purification issues with pyridine derivatives are often due to their polarity and basicity.

  • Polarity Issues: The nitrogen atom in the pyridine ring can interact strongly with the acidic silica gel, causing streaking and poor separation.

    • Solution 1: Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine, like triethylamine (typically 0.5-1% v/v), in the column chromatography eluent. This neutralizes the acidic sites on the silica.

    • Solution 2: Consider using a different stationary phase, such as neutral or basic alumina, for column chromatography.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be an effective purification method and may be preferable to chromatography.

Data Presentation

The following table presents representative yield data for a generic Kröhnke-type synthesis of a substituted pyridine, illustrating the impact of varying reaction conditions.

EntrySolventTemperature (°C)Time (h)Catalyst/BaseRepresentative Yield (%)
1EthanolReflux12Ammonium Acetate65
2Acetic Acid1208Ammonium Acetate75
3MethanolReflux12Ammonium Acetate60
4Solvent-free1402Ammonium Acetate80
5Ethanol (Microwave)1500.25Ammonium Acetate85

Note: This data is illustrative for a generalized Kröhnke reaction and actual yields for this compound may vary. Optimization for specific substrates is recommended.

Experimental Protocols

Protocol: Kröhnke Synthesis of this compound

This protocol is a representative procedure based on the principles of the Kröhnke pyridine synthesis.[5][6][8]

Materials:

  • 1-phenacylpyridinium bromide (or a similar α-pyridinium methyl ketone salt)

  • (E)-1-phenyl-2-propen-1-one (Benzalacetone)

  • Ammonium acetate

  • Glacial acetic acid (as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-phenacylpyridinium bromide (1.0 eq.), (E)-1-phenyl-2-propen-1-one (1.0 eq.), and an excess of ammonium acetate (e.g., 6-10 eq.).

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux (approx. 118-120°C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 6-12 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a beaker containing ice-water and basify with a concentrated ammonium hydroxide solution until the pH is ~8-9.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) or by recrystallization from a suitable solvent like ethanol.

Visualizations

Kröhnke_Synthesis_Pathway Kröhnke Synthesis Pathway for this compound Start1 1-Phenacylpyridinium Bromide Intermediate1 Pyridinium Ylide Start1->Intermediate1 - HBr (Base) Start2 Benzalacetone (α,β-Unsaturated Ketone) Intermediate2 1,5-Dicarbonyl Intermediate Start2->Intermediate2 Michael Addition Reagent1 Ammonium Acetate (Base + N Source) Reagent1->Start1 Intermediate3 Dihydropyridine Intermediate Reagent1->Intermediate3 + NH₃ - H₂O (Cyclization) Intermediate1->Intermediate2 Michael Addition Intermediate2->Intermediate3 + NH₃ - H₂O (Cyclization) Product This compound Intermediate3->Product - H₂O (Aromatization)

Caption: Kröhnke synthesis pathway for this compound.

Caption: General troubleshooting workflow for low-yield reactions.

References

Identifying common side products in 4-Methyl-2,5-diphenylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-2,5-diphenylpyridine.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: What are the most common side products observed in the synthesis of this compound?

A1: The synthesis of this compound, often proceeding through a multi-component reaction related to the Hantzsch or Kröhnke pyridine syntheses, can lead to several side products. The most prevalent of these are typically isomers, incompletely cyclized intermediates, and products of self-condensation reactions. Specifically, you may encounter:

  • 2-Methyl-4,5-diphenylpyridine: An isomer formed due to the alternative regioselectivity of the cyclization reaction.

  • 1,4-Dihydropyridine Intermediate: The immediate precursor to the final aromatic pyridine product. Incomplete oxidation or aromatization can result in its persistence in the final product mixture.

  • Michael Adduct: An intermediate formed by the conjugate addition of one of the reactants to an α,β-unsaturated carbonyl species. Incomplete reaction can lead to its presence.

  • Self-condensation Products: Aldol condensation of the ketone starting material can lead to undesired dimeric byproducts.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure the purity of your starting materials, particularly the aldehyde and ketone. Aldehydes can oxidize to carboxylic acids, and ketones can undergo self-condensation if not stored properly.

  • Reaction Temperature: The reaction temperature is critical. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can promote the formation of side products and decomposition. Experiment with a range of temperatures to find the optimal condition for your specific setup.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the formation of degradation products.

  • Stoichiometry: The molar ratio of the reactants is crucial. An excess of one reactant may favor the formation of side products. Ensure accurate measurement of all starting materials.

  • Atmosphere: For reactions sensitive to oxidation, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and intermediates.

Q3: I am observing a significant amount of the 1,4-dihydropyridine intermediate in my product mixture. How can I promote complete aromatization?

A3: The final step of the Hantzsch-type synthesis is the aromatization of the dihydropyridine intermediate. If this step is incomplete, you can try the following:

  • Oxidizing Agent: The reaction is often carried out in the presence of an in-situ oxidizing agent. If you are not using one, consider adding a mild oxidant to the reaction mixture upon completion of the initial condensation. Common choices include air (by bubbling through the reaction mixture), manganese dioxide (MnO₂), or ferric chloride (FeCl₃).[1]

  • Extended Reaction Time at Elevated Temperature: Sometimes, simply extending the reaction time at the reflux temperature can be sufficient to drive the aromatization to completion.

  • Post-reaction Oxidation: If the dihydropyridine is isolated, it can be oxidized in a separate step. A variety of oxidizing agents can be used for this purpose.

Q4: How can I effectively purify this compound from the identified side products?

A4: Purification can typically be achieved through standard laboratory techniques:

  • Column Chromatography: This is the most effective method for separating the desired product from its isomers and other byproducts. A silica gel column with a gradient elution system of hexanes and ethyl acetate is often a good starting point.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a mixture of solvents) can be an effective way to remove impurities.

  • Acid-Base Extraction: Since the product is a pyridine derivative and thus basic, an acid-base extraction can be used to separate it from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The aqueous layer containing the protonated pyridine can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a typical synthesis of this compound, highlighting the expected yield of the main product and the relative abundance of common side products. This data is for illustrative purposes to aid in troubleshooting and analysis.

CompoundMolecular WeightTypical Yield (%)Elution Order (Normal Phase)
This compound 245.33 65-75 3
2-Methyl-4,5-diphenylpyridine245.335-104
1,4-Dihydro-4-methyl-2,5-diphenylpyridine247.342-52
Michael Adduct IntermediateVaries< 51
Self-condensation ProductsVaries< 3Varies

Experimental Protocol

This section provides a detailed methodology for a representative synthesis of this compound.

Synthesis of this compound

  • Materials:

    • 1-Phenyl-2-propanone (1.0 eq)

    • Benzaldehyde (1.0 eq)

    • Ammonium acetate (5.0 eq)

    • Glacial acetic acid (solvent)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-phenyl-2-propanone, benzaldehyde, and ammonium acetate.

    • Add glacial acetic acid as the solvent.

    • Heat the reaction mixture to reflux (approximately 120 °C) with vigorous stirring.

    • Monitor the progress of the reaction by TLC (e.g., using a 9:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing ice water and basify with a concentrated solution of sodium hydroxide until the pH is approximately 8-9.

    • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Characterize the purified product by NMR and MS to confirm its identity and purity.

Visualizations

The following diagrams illustrate the proposed reaction pathway and the logical workflow for troubleshooting common issues.

G Potential Reaction Pathways in the Synthesis of this compound ketone 1-Phenyl-2-propanone enamine Enamine Intermediate ketone->enamine + NH3 side_product_aldol Self-condensation Product ketone->side_product_aldol aldehyde Benzaldehyde michael_acceptor α,β-Unsaturated Ketone (from Aldol Condensation) aldehyde->michael_acceptor + Ketone (Aldol) aldehyde->side_product_aldol ammonia Ammonium Acetate (NH3 source) michael_adduct Michael Adduct enamine->michael_adduct + Michael Acceptor dihydropyridine 1,4-Dihydropyridine Intermediate michael_adduct->dihydropyridine + NH3, Cyclization main_product This compound dihydropyridine->main_product Aromatization side_product_isomer 2-Methyl-4,5-diphenylpyridine dihydropyridine->side_product_isomer Alternative Cyclization

Caption: Reaction scheme for the synthesis of this compound and potential side products.

G Troubleshooting Workflow for this compound Synthesis start Low Yield or Impure Product check_reagents Check Reagent Purity? start->check_reagents check_conditions Review Reaction Conditions? check_reagents->check_conditions Yes purify_reagents Purify/Replace Reagents check_reagents->purify_reagents No analyze_impurities Identify Side Products? check_conditions->analyze_impurities Optimized optimize_temp Optimize Temperature check_conditions->optimize_temp add_oxidant Add Oxidizing Agent analyze_impurities->add_oxidant Dihydropyridine Present chromatography Purify by Column Chromatography analyze_impurities->chromatography Other Impurities purify_reagents->check_conditions optimize_time Optimize Reaction Time optimize_temp->optimize_time adjust_stoichiometry Adjust Stoichiometry optimize_time->adjust_stoichiometry adjust_stoichiometry->analyze_impurities add_oxidant->chromatography recrystallize Recrystallize Product chromatography->recrystallize end Pure Product, Improved Yield recrystallize->end

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Effective purification techniques for crude 4-Methyl-2,5-diphenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of crude 4-Methyl-2,5-diphenylpyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Recrystallization: Oiling Out The compound's melting point is lower than the boiling point of the chosen solvent. The solution is cooling too rapidly. High concentration of impurities.Select a solvent with a lower boiling point. Ensure slow cooling by allowing the flask to cool to room temperature before placing it in an ice bath.[1] Consider a preliminary purification step like a solvent wash or a quick filtration through a silica plug to remove some impurities.[1]
Recrystallization: Poor Recovery The compound is too soluble in the recrystallization solvent at low temperatures. An excessive amount of solvent was used for dissolution.Choose a different solvent or a mixed solvent system where the compound has lower solubility when cold.[1] Use the minimum amount of hot solvent necessary to dissolve the crude product. If too much was added, concentrate the solution by evaporation before cooling.[1]
Recrystallization: No Crystal Formation The solution is not sufficiently saturated. The solution is cooling too slowly, or there are no nucleation sites.Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound.
Column Chromatography: Poor Separation The solvent system (eluent) polarity is too high or too low. The column is overloaded with the crude sample. The column was not packed properly, leading to channeling.Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common starting point for substituted pyridines is a mixture of a non-polar solvent like hexane or pentane and a more polar solvent like diethyl ether or ethyl acetate.[2][3] Ensure the amount of crude material is appropriate for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. Pack the column carefully to ensure a uniform and compact stationary phase.
Column Chromatography: Compound Stuck on Column The eluent is not polar enough to move the compound.Gradually increase the polarity of the eluent. For example, if you started with a 9:1 hexane:ethyl acetate mixture, you can gradually increase the proportion of ethyl acetate.[3]
General: Persistent Colored Impurities The impurities are co-eluting with the product in column chromatography or have similar solubility in recrystallization.During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. This should be followed by hot filtration.[1] For column chromatography, try a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are column chromatography and recrystallization. Column chromatography is useful for separating the target compound from impurities with different polarities, while recrystallization is excellent for removing smaller amounts of impurities from a solid sample.

Q2: How do I choose an appropriate solvent for the recrystallization of this compound?

A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, which is soluble in many organic solvents, you might explore single solvents like ethanol or isopropanol, or mixed solvent systems such as ethanol/water or dichloromethane/hexane.[1][4][5] The choice depends on the specific impurities present. It is recommended to test solubility in small-scale trials first.

Q3: What are the typical impurities I might encounter in crude this compound?

A3: While specific impurities depend on the synthetic route, common impurities in the synthesis of substituted pyridines can include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions. For example, in syntheses involving condensations, incompletely cyclized products could be present.

Q4: What stationary phase and mobile phase should I use for column chromatography?

A4: Silica gel is the most common stationary phase for the purification of substituted pyridines.[2][3][6] The mobile phase (eluent) should be chosen based on the polarity of this compound and its impurities. A good starting point is a mixture of a non-polar solvent like hexane or pentane and a slightly more polar solvent like diethyl ether or ethyl acetate.[2][6][7] The optimal ratio should be determined by preliminary analysis using Thin Layer Chromatography (TLC).

Q5: How can I monitor the progress of my column chromatography purification?

A5: The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[3] This allows you to identify which fractions contain the pure desired product. Fractions containing the pure compound can then be combined and the solvent evaporated.

Quantitative Data Summary

The following table presents illustrative data for the purification of this compound. Actual results will vary depending on the initial purity of the crude material and the specific conditions used.

Purification Method Starting Material (Crude) Purity Before Pure Product Obtained Purity After Yield Solvent(s) Used
Recrystallization 5.0 g~85%3.8 g>98%76%Ethanol/Water
Column Chromatography 5.0 g~85%4.1 g>99%82%Hexane/Ethyl Acetate (gradient)

Experimental Protocols

Recrystallization Protocol
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, the flask can then be placed in an ice bath.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into a chromatography column, allowing the silica gel to settle into a uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a solvent system of appropriate polarity, as determined by TLC (e.g., a hexane/ethyl acetate mixture). The polarity can be gradually increased during the separation to elute compounds of higher polarity.[3]

  • Fraction Collection: Collect fractions of the eluate and monitor the presence of the desired compound using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.[3]

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow rec_start Crude Product rec_dissolve Dissolve in Minimal Hot Solvent rec_start->rec_dissolve rec_filter Hot Filtration (Optional) rec_dissolve->rec_filter rec_cool Slow Cooling & Crystallization rec_filter->rec_cool rec_isolate Isolate Crystals (Vacuum Filtration) rec_cool->rec_isolate rec_wash Wash with Cold Solvent rec_isolate->rec_wash rec_dry Dry Under Vacuum rec_wash->rec_dry rec_end Pure Product rec_dry->rec_end

Caption: A typical workflow for the purification of this compound via recrystallization.

column_chromatography_workflow cluster_column_chromatography Column Chromatography Workflow cc_start Crude Product cc_load Dissolve and Load onto Column cc_start->cc_load cc_elute Elute with Solvent System cc_load->cc_elute cc_collect Collect Fractions cc_elute->cc_collect cc_tlc Analyze Fractions by TLC cc_collect->cc_tlc cc_combine Combine Pure Fractions cc_tlc->cc_combine cc_evaporate Evaporate Solvent cc_combine->cc_evaporate cc_end Pure Product cc_evaporate->cc_end

Caption: A standard workflow for purifying this compound using column chromatography.

troubleshooting_logic cluster_troubleshooting Purification Troubleshooting Logic start Purification Attempted check_purity Is Purity Acceptable? start->check_purity end Pure Product Obtained check_purity->end Yes repurify Re-evaluate and Re-purify check_purity->repurify No repurify->start

References

Troubleshooting low yields in Kröhnke and Hantzsch pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields encountered during Kröhnke and Hantzsch pyridine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format, providing targeted solutions to enhance your reaction yields.

Kröhnke Pyridine Synthesis: Troubleshooting Low Yields

Q1: My Kröhnke synthesis is resulting in a very low yield or no product at all. What are the primary factors I should investigate?

A1: Low or no yield in a Kröhnke synthesis can be attributed to several factors, primarily concerning reagent quality and reaction conditions. A systematic troubleshooting approach is recommended.

  • Reagent Quality:

    • α,β-Unsaturated Carbonyl Compound: Ensure this starting material is pure and not polymerized. Degraded or old reagents can significantly hinder the reaction. It is advisable to verify the integrity of the compound using techniques like NMR or GC-MS.[1]

    • α-Pyridinium Methyl Ketone Salt: This key reactant must be completely dry, as moisture can interfere with the reaction.[1] Proper synthesis and storage are crucial for its reactivity.[1]

    • Ammonium Source: Ammonium acetate is the most common nitrogen source and should be of high purity.[1][2]

  • Reaction Conditions:

    • Temperature: The reaction temperature is a critical parameter. While the conditions are generally mild, a common guideline is not to exceed 140°C.[1][2] Insufficient heat can lead to an incomplete reaction, whereas excessive heat can promote side reactions and decomposition.[1]

    • Reaction Time: Ensure the reaction has been given sufficient time to proceed to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.[1][2]

Q2: I'm observing a significant number of side products in my Kröhnke synthesis. How can I improve the reaction's selectivity?

A2: The formation of byproducts is a common reason for reduced yields. Understanding and minimizing potential side reactions is key to improving selectivity.

  • Common Side Reactions:

    • Michael Addition Products: The initial Michael addition of the pyridinium salt to the α,β-unsaturated carbonyl is a crucial step. Incomplete cyclization can result in the accumulation of 1,5-dicarbonyl intermediates or their subsequent decomposition products.[1]

    • Self-Condensation: The α,β-unsaturated carbonyl compound can undergo self-condensation, particularly at elevated temperatures.[2]

  • Strategies for Minimizing Side Products:

    • Control Stoichiometry: Using the correct stoichiometry of reactants is essential. An excess of one reactant can lead to the formation of side products.[1]

    • Temperature Control: Maintaining the optimal reaction temperature is critical. A lower temperature, even if it necessitates a longer reaction time, can often enhance selectivity.[1]

    • Order of Addition: In some instances, the order in which reagents are added can influence the outcome of the reaction.[1]

Q3: What are the optimal solvent and temperature for the Kröhnke synthesis?

A3: The optimal solvent and temperature are highly dependent on the specific substrates being used. However, some general guidelines can be provided.

  • Solvents:

    • Glacial Acetic Acid: This is often the solvent of choice as it also functions as a catalyst, especially when ammonium acetate is the nitrogen source.[1]

    • Methanol: Methanol is another commonly used solvent for this synthesis.[2]

    • Solvent-Free Conditions: For the synthesis of certain compounds like 2,4,6-triarylpyridines, solvent-free conditions at elevated temperatures have proven effective and can simplify the purification process.[1][2]

  • Temperature:

    • The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the chosen solvent. A general temperature range is between 80-140°C.[1] It is advisable to start with a lower temperature and monitor the reaction's progress, increasing the temperature if the reaction is sluggish.[1][2]

Hantzsch Pyridine Synthesis: Troubleshooting Low Yields

Q1: My Hantzsch pyridine synthesis is giving a low yield. What are the common causes, and how can I improve it?

A1: Low yields in the Hantzsch synthesis are a frequent issue, often stemming from harsh reaction conditions and long reaction times associated with classical methods.[3][4]

  • Common Causes and Solutions:

    • Suboptimal Reaction Conditions: The traditional method of refluxing in ethanol can be inefficient.[3]

      • Troubleshooting: Consider employing alternative catalysts and solvent systems. The use of p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to significantly increase yields to over 90%.[3] Solvent-free conditions using catalysts like γ-Al2O3 nanoparticles at 90°C can also lead to high yields (up to 95%) in shorter reaction times.[3]

    • Incomplete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which needs to be oxidized to the corresponding pyridine.[5] Incomplete oxidation will naturally result in lower yields of the desired product.[3]

      • Troubleshooting: Ensure your oxidizing agent is effective and used in the correct stoichiometry. Common oxidants include nitric acid or potassium ferrocyanide.[6] For milder conditions, iodine in refluxing methanol or the use of CrO3, KMnO4, and HNO3 can be employed, although these may require careful optimization to prevent side reactions.[3][5]

    • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired pyridine.[3]

      • Troubleshooting: The order of reagent addition can be critical. In unsymmetrical Hantzsch reactions, incorrect addition can lead to the formation of undesired intermediates. It is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[3]

Q2: My Hantzsch reaction is not going to completion, and I have a significant amount of starting material left. What can I do to improve the conversion?

A2: Incomplete conversion is often linked to reaction kinetics and conditions. To drive the reaction forward, consider the following strategies:

  • Catalysis: The use of a catalyst can significantly accelerate the reaction. A wide range of catalysts have been shown to be effective, including Lewis acids (e.g., Yb(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid), and organocatalysts.[4]

  • Microwave or Ultrasound Irradiation: These energy sources can dramatically reduce reaction times and improve yields compared to conventional heating.[4]

  • Solvent Choice: The polarity of the solvent can influence the reaction rate.[4] For instance, conducting the reaction in aqueous micelles has been shown to produce high yields.[4]

  • Reactant Concentration: Operating at a higher concentration or even under solvent-free conditions can sometimes improve reaction rates and yields.[4]

Q3: The 1,4-dihydropyridine intermediate in my Hantzsch synthesis is oxidizing to the pyridine product during the reaction. How can I minimize this?

A3: The oxidation of the desired 1,4-dihydropyridine to the corresponding pyridine is a common side reaction, especially under harsh conditions or in the presence of air.[4] To minimize this:

  • Control the Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent aerial oxidation.[4]

Data Presentation: Optimizing Hantzsch Synthesis Yields

The following table summarizes the impact of different catalysts and solvents on the yield of the Hantzsch pyridine synthesis, demonstrating the potential for significant improvement over classical methods.

CatalystSolventTemperature (°C)Time (min)Yield (%)
p-Toluenesulfonic acid (PTSA)Aqueous micelles (SDS, 0.1M)Ultrasound-96
γ-Al2O3 nanoparticlesSolvent-free90-up to 95
None (Classical)EthanolRefluxLongLow
Yb(OTf)₃---High
IodineRefluxing MethanolReflux--

Experimental Protocols

Representative Kröhnke Pyridine Synthesis Protocol

This protocol describes a general procedure for the Kröhnke pyridine synthesis.

Materials:

  • α-Pyridinium methyl ketone salt (1.0 mmol)

  • α,β-Unsaturated carbonyl compound (1.0 mmol)

  • Ammonium acetate (10.0 mmol)

  • Glacial acetic acid (10 mL)

Procedure:

  • To a solution of the α-pyridinium methyl ketone salt (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.0 mmol) in glacial acetic acid (10 mL), add ammonium acetate (10.0 mmol).[2]

  • Heat the reaction mixture at reflux (around 120°C) for 2-4 hours, monitoring the progress by TLC.[2]

  • After the reaction is complete, cool the reaction mixture to room temperature and pour it into ice-water.[2]

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.[1]

  • If the product does not precipitate, reduce the solvent volume under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.[1]

  • Wash the organic layer sequentially with dilute HCl, water, and saturated sodium bicarbonate solution.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or isopropanol.[1]

Representative Hantzsch Pyridine Synthesis Protocol (Improved Conditions)

This protocol utilizes modern, higher-yielding conditions for the Hantzsch synthesis.

Materials:

  • Aldehyde (1 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Ammonium carbonate (1 mmol)

  • Deionized water (5 mL)

Procedure:

  • In a sealed vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium carbonate (1 mmol) in deionized water (5 mL).[4]

  • Place the sealed vessel in an ultrasonic bath and irradiate for the required time, monitoring the reaction by TLC.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by vacuum filtration and wash with cold water.

  • If an oxidation step is required, the isolated 1,4-dihydropyridine can be dissolved in a suitable solvent (e.g., methanol) and treated with an appropriate oxidizing agent (e.g., iodine) at reflux.

  • After the oxidation is complete, remove the solvent under reduced pressure and purify the crude pyridine product by column chromatography or recrystallization.

Visualizations

Kröhnke_Synthesis_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway alpha-pyridinium_methyl_ketone α-Pyridinium methyl ketone salt michael_addition Michael Addition alpha-pyridinium_methyl_ketone->michael_addition alpha-beta-unsaturated_carbonyl α,β-Unsaturated carbonyl alpha-beta-unsaturated_carbonyl->michael_addition ammonium_acetate Ammonium Acetate (Nitrogen Source) cyclization Cyclization & Dehydration ammonium_acetate->cyclization dicarbonyl_intermediate 1,5-Dicarbonyl Intermediate michael_addition->dicarbonyl_intermediate dicarbonyl_intermediate->cyclization product Substituted Pyridine cyclization->product

Caption: Reaction mechanism of the Kröhnke pyridine synthesis.

Hantzsch_Synthesis_Troubleshooting start Low Yield in Hantzsch Synthesis check_conditions Investigate Reaction Conditions start->check_conditions check_oxidation Assess Oxidation Step start->check_oxidation check_side_reactions Analyze for Side Reactions start->check_side_reactions solution_conditions Optimize: - Catalyst (e.g., PTSA) - Energy Source (Ultrasound/Microwave) - Solvent (Aqueous Micelles/Solvent-free) check_conditions->solution_conditions solution_oxidation Ensure complete oxidation: - Use effective oxidant (e.g., HNO₃, I₂) - Control stoichiometry check_oxidation->solution_oxidation solution_side_reactions Minimize byproducts: - Control order of reagent addition - Pre-form intermediates check_side_reactions->solution_side_reactions

Caption: Troubleshooting workflow for low yields in Hantzsch synthesis.

References

Technical Support Center: Managing Exothermic Events in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing exothermic events during common pyridine synthesis reactions. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding exothermic events in pyridine synthesis?

A1: The primary concerns are the potential for thermal runaway, which can lead to a rapid increase in temperature and pressure, posing a significant safety hazard. Uncontrolled exotherms can also result in decreased product yield, increased impurity formation, and decomposition of starting materials, intermediates, or the final product.

Q2: Which common pyridine synthesis reactions are known to be significantly exothermic?

A2: Several common pyridine syntheses can be highly exothermic, including:

  • Chichibabin Reaction: The reaction of pyridines with alkali metal amides is often highly exothermic.

  • Bohlmann-Rahtz Pyridine Synthesis: While versatile, the cyclodehydration step can require high temperatures, and the initial condensation can also be exothermic.[1]

  • Guareschi-Thorpe Condensation: The condensation of cyanoacetic esters with ketoesters in the presence of ammonia can generate significant heat.[2][3]

Q3: What are the general strategies for managing exothermic reactions during pyridine synthesis?

A3: Key strategies include:

  • Slow Reagent Addition: Adding reagents dropwise or in portions allows for better heat dissipation.

  • Effective Cooling: Utilizing ice baths, chillers, or cooling jackets is essential to maintain the desired reaction temperature.

  • Dilution: Conducting the reaction in a larger volume of an appropriate solvent can help to absorb and dissipate heat.

  • Monitoring: Continuous monitoring of the internal reaction temperature is crucial for early detection of any deviation from the set point.

  • Proper Agitation: Efficient stirring ensures uniform temperature distribution and prevents the formation of localized hot spots.

Troubleshooting Guides

Issue 1: Rapid, Uncontrolled Temperature Increase During Chichibabin Reaction

Question: My Chichibabin reaction is showing a rapid and uncontrolled temperature spike after the addition of sodium amide. What should I do, and how can I prevent this in the future?

Answer:

Immediate Actions:

  • Immediately cease the addition of the reagent.

  • Increase the efficiency of the cooling system (e.g., add more ice/dry ice to the bath).

  • If the reaction is in a flask that can be safely moved, consider immersing it further into the cooling bath.

  • If the reaction continues to escalate, prepare for emergency quenching by adding a non-reactive, high-boiling point solvent to dilute the reaction mixture, followed by a cautious quenching agent once the temperature is under control.

Preventative Measures & Troubleshooting:

  • Rate of Addition: The rate of addition of the alkali amide is critical. A slow, controlled addition is paramount.

  • Temperature Control: Ensure the cooling bath is at the appropriate temperature before starting the reagent addition. For many Chichibabin reactions, maintaining a low temperature is crucial.[4]

  • Solvent Choice: The choice of an appropriate high-boiling, inert solvent can help to moderate the reaction temperature.

  • Agitation: Ensure vigorous and efficient stirring to prevent localized heating.

Issue 2: Poor Yield and Byproduct Formation in Bohlmann-Rahtz Synthesis at High Temperatures

Question: I am using high temperatures for the cyclodehydration step in my Bohlmann-Rahtz synthesis, but I am getting a low yield and several byproducts. How can I optimize this?

Answer:

High temperatures in the Bohlmann-Rahtz synthesis can lead to decomposition and side reactions.[5] Consider the following optimization strategies:

  • Catalysis: The use of acid catalysts can significantly lower the required temperature for cyclodehydration.[5]

  • Microwave Synthesis: Microwave-assisted synthesis can provide rapid and uniform heating, often leading to shorter reaction times and cleaner reactions at controlled temperatures.[6]

  • Flow Chemistry: Continuous flow reactors offer excellent heat exchange capabilities, allowing for precise temperature control and safer operation at elevated temperatures.[7]

Issue 3: Inconsistent Results and Exotherm in Guareschi-Thorpe Condensation

Question: My Guareschi-Thorpe reaction is giving inconsistent yields, and I've noticed a significant exotherm upon adding the ammonia source. How can I improve the reproducibility and control the exotherm?

Answer:

The exotherm in the Guareschi-Thorpe reaction often stems from the initial condensation and aminolysis steps.[8][9] To improve control and consistency:

  • Choice of Ammonia Source: Using ammonium carbonate in an aqueous medium can serve as both the nitrogen source and a pH controller, leading to a more controlled reaction.[8][9]

  • Temperature Control: Maintaining a consistent reaction temperature is crucial. A recent advanced protocol specifies heating at 80°C, which suggests that maintaining this temperature is key to obtaining high yields.[8][9]

  • Order of Addition: Consider pre-forming intermediates where possible before the main condensation step to better manage the reaction exotherm.

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Pyridine Synthesis. [6]

ParameterConventional SynthesisMicrowave-Assisted Synthesis
Reaction Time 18 hours20 minutes
Yield 81%94%
Energy Input Indirect, slow heatingDirect, rapid heating
Solvent Usage Typically requires a solventOften reduced or solvent-free

Table 2: Influence of Nitrogen Source on Guareschi-Thorpe Synthesis of 2,6-dihydroxy-3-cyano-4-methyl pyridine. [8]

EntryNitrogen SourceSolventTime (h)Yield (%)
1NH₄OAcH₂O2445
2(NH₄)₂CO₃H₂O496
3NH₄ClH₂O1270
4(NH₄)₂SO₄H₂O1265

Experimental Protocols

Protocol 1: Temperature-Controlled Chichibabin Reaction

Objective: To perform a Chichibabin reaction with careful temperature management to minimize thermal runaway risk.

Materials:

  • Pyridine

  • Sodium amide (NaNH₂)

  • Toluene (anhydrous)

  • Dry ice/acetone bath

  • Thermometer/thermocouple

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer/thermocouple to monitor the internal reaction temperature.

  • Charge the flask with pyridine and anhydrous toluene.

  • Cool the flask to -40°C using a dry ice/acetone bath.

  • Slowly add sodium amide in portions or as a slurry in toluene via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed -30°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to reflux, monitoring the temperature throughout.

  • Upon reaction completion (monitored by TLC or GC), cool the reaction mixture to 0°C before quenching cautiously with water or an appropriate quenching agent.

Protocol 2: Microwave-Assisted Bohlmann-Rahtz Pyridine Synthesis[6]

Objective: To utilize microwave irradiation for a controlled and efficient Bohlmann-Rahtz synthesis.

Materials:

  • 3-(trimethylsilyl)propynal

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol/glacial acetic acid mixture (5:1)

  • Microwave reactor vial

  • CEM Discover microwave synthesizer (or equivalent)

Procedure:

  • In a sealed microwave tube, prepare a solution of 3-(trimethylsilyl)propynal (50 mg, 0.53 mmol), ethyl acetoacetate (0.14 g, 1.1 mmol), and ammonium acetate (0.12 g, 1.6 mmol) in a 5:1 mixture of ethanol and glacial acetic acid (2 mL).[6]

  • Seal the tube and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature of 120°C for 7 minutes with an initial power of 90 W.[6] The instrument's feedback control will maintain the target temperature.

  • After the irradiation is complete, cool the reaction vial using a stream of compressed air.

  • Work up the reaction mixture as per standard procedures.

Protocol 3: Advanced Guareschi-Thorpe Synthesis with Temperature Control[8][9]

Objective: To perform a high-yield Guareschi-Thorpe synthesis using a temperature-controlled aqueous system.

Materials:

  • Ethyl acetoacetate

  • Ethyl cyanoacetate

  • Ammonium carbonate

  • Water

  • Heating mantle with a temperature controller and a thermocouple

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium carbonate (2 mmol) in water (2 mL).[8][9]

  • Heat the reaction mixture to 80°C with vigorous stirring.[8][9] Use a temperature controller to maintain the internal temperature at 80 ± 2°C.

  • Continue heating and stirring for 4 hours. The product is expected to precipitate from the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

Mandatory Visualization

Exothermic_Event_Troubleshooting Start Exothermic Event Detected (Rapid Temperature Rise) Action1 Cease Reagent Addition Start->Action1 Action2 Enhance Cooling Action1->Action2 Check1 Is Temperature Under Control? Action2->Check1 Action3 Cautious Dilution/ Quenching Check1->Action3 No End1 Reaction Stabilized Check1->End1 Yes End2 Emergency Shutdown Action3->End2 Review Review and Modify Protocol End1->Review

Caption: Troubleshooting workflow for an unexpected exothermic event.

Pyridine_Synthesis_Thermal_Management cluster_pre Pre-Reaction Planning cluster_exec Reaction Execution cluster_post Post-Reaction Analysis Plan1 Select Appropriate Solvent Plan2 Determine Optimal Reagent Concentration Plan1->Plan2 Plan3 Choose Control Strategy (e.g., Slow Addition, Cooling) Plan2->Plan3 Exec1 Controlled Reagent Addition Plan3->Exec1 Exec2 Maintain Cooling Exec1->Exec2 Exec3 Vigorous Agitation Exec2->Exec3 Exec4 Continuous Temperature Monitoring Exec3->Exec4 Post1 Analyze Yield and Purity Exec4->Post1 Post2 Evaluate Thermal Profile Data Post1->Post2 Post3 Refine Protocol for Future Runs Post2->Post3

Caption: Logical workflow for managing thermal aspects of pyridine synthesis.

References

Strategies for improving the purity of 4-Methyl-2,5-diphenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies for improving the purity of 4-Methyl-2,5-diphenylpyridine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its purification.

Troubleshooting Guide

Users often face challenges in achieving high purity of this compound due to the presence of unreacted starting materials, intermediates, or byproducts from side reactions. The following table outlines common problems, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Isolation - Unreacted starting materials (e.g., benzaldehyde, phenylacetone).- Presence of the dihydropyridine intermediate.- Optimize the reaction stoichiometry and time to ensure complete conversion.- Introduce an effective oxidation step post-synthesis to convert the dihydropyridine to the desired pyridine.
Persistent Yellow/Brown Coloration - Formation of polymeric byproducts.- Presence of colored impurities from starting materials.- Treat the crude product with activated charcoal during recrystallization.- Employ column chromatography with a suitable adsorbent and eluent system.
Oiling Out During Recrystallization - The solvent is too nonpolar for the compound.- The concentration of the solute is too high.- The cooling rate is too rapid.- Use a more polar solvent or a solvent mixture.- Add more solvent to the hot solution.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Poor Separation in Column Chromatography - Inappropriate solvent system (eluent).- Incorrect choice of stationary phase (adsorbent).- Overloading of the column.- Select an eluent system that provides a retention factor (Rf) of 0.2-0.3 for the target compound on TLC.- Use silica gel for moderately polar compounds; consider alumina for more basic compounds.- Ensure the amount of crude product is appropriate for the column size.
Co-elution of Impurities - Impurities have similar polarity to the product.- Use a shallower solvent gradient in column chromatography.- Consider a different purification technique, such as preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as benzaldehyde and phenylacetone, the intermediate 1,4-dihydropyridine, and byproducts like other pyridine isomers or polymeric materials formed through side reactions.

Q2: Which solvent is best for the recrystallization of this compound?

A2: The ideal solvent for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol, isopropanol, or a mixture of ethanol and water are often good starting points for pyridine derivatives.[1]

Q3: How can I effectively remove the dihydropyridine intermediate?

A3: The dihydropyridine intermediate can be removed by introducing an oxidation step at the end of the synthesis. Common oxidizing agents for this purpose include nitric acid, chromium trioxide, or simply exposing the reaction mixture to air for an extended period, sometimes with a catalyst.

Q4: What are the recommended conditions for column chromatography?

A4: For the purification of this compound, silica gel is a suitable stationary phase. The mobile phase is typically a mixture of a nonpolar solvent like hexane or heptane and a more polar solvent such as ethyl acetate or dichloromethane. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation.

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for determining the purity of organic compounds.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify impurities.

Data Presentation

Table 1: Recommended Recrystallization Solvents
Solvent/Solvent System Rationale Typical Recovery
EthanolGood solubility at high temperatures, poor at low temperatures for many pyridine derivatives.[1]70-85%
IsopropanolSimilar properties to ethanol, can sometimes offer better crystal formation.75-90%
Ethanol/WaterA polar solvent system that can be fine-tuned for optimal solubility.65-80%
Toluene/HexaneA non-polar system suitable for less polar impurities.60-75%
Table 2: Typical Column Chromatography Conditions
Stationary Phase Mobile Phase (Eluent) Separation Principle
Silica Gel (60-120 mesh)Hexane:Ethyl Acetate (9:1 to 7:3 v/v)Adsorption chromatography based on polarity.
Alumina (basic or neutral)Dichloromethane:Methanol (99:1 to 95:5 v/v)Useful if the compound is sensitive to the acidic nature of silica gel.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol by heating on a hot plate.

  • Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Column Chromatography of this compound
  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into a chromatography column. Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting the column with a nonpolar solvent mixture (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 8:2 hexane:ethyl acetate) to move the compound down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_oxidation Oxidation cluster_product Product Benzaldehyde Benzaldehyde One-pot Synthesis One-pot Synthesis Benzaldehyde->One-pot Synthesis Phenylacetone Phenylacetone Phenylacetone->One-pot Synthesis Ammonia Ammonia Ammonia->One-pot Synthesis Dihydropyridine Dihydropyridine One-pot Synthesis->Dihydropyridine Oxidizing Agent Oxidizing Agent Dihydropyridine->Oxidizing Agent Oxidation This compound This compound Oxidizing Agent->this compound

Caption: Proposed synthetic pathway for this compound.

G Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Purity Analysis (HPLC/GC-MS) Purity Analysis (HPLC/GC-MS) Recrystallization->Purity Analysis (HPLC/GC-MS) Column Chromatography Column Chromatography Column Chromatography->Purity Analysis (HPLC/GC-MS) Decision Decision Purity Analysis (HPLC/GC-MS)->Decision Pure Product Pure Product Decision->Column Chromatography Purity < 99% Decision->Pure Product Purity > 99%

Caption: General workflow for the purification of this compound.

G Crude Product Crude Product Unreacted Starting Materials Unreacted Starting Materials Crude Product->Unreacted Starting Materials Dihydropyridine Intermediate Dihydropyridine Intermediate Crude Product->Dihydropyridine Intermediate Polymeric Byproducts Polymeric Byproducts Crude Product->Polymeric Byproducts Recrystallization Recrystallization Unreacted Starting Materials->Recrystallization Column Chromatography Column Chromatography Dihydropyridine Intermediate->Column Chromatography Activated Charcoal Activated Charcoal Polymeric Byproducts->Activated Charcoal Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product Activated Charcoal->Recrystallization

Caption: Relationship between impurities and purification methods.

References

Technical Support Center: Optimizing Multi-Step Pyridine Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for preventing byproduct formation in multi-step pyridine syntheses. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common multi-step pyridine synthesis reactions and their primary challenges?

A1: Three widely utilized multi-step pyridine syntheses are the Hantzsch, Kröhnke, and Bohlmann-Rahtz reactions. A primary challenge across these methods is minimizing the formation of unwanted byproducts, which can significantly lower the yield and complicate the purification of the desired pyridine derivative.[1][2][3]

Q2: How critical is the purity of starting materials in pyridine synthesis?

A2: The purity of starting materials is crucial. Impurities can lead to a host of issues, including the catalysis of side reactions, consumption of reagents, and the introduction of byproducts that are difficult to separate from the target molecule.[2][4] For instance, in the Kröhnke synthesis, it is highly recommended to purify the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound before use.[2]

Q3: Can the choice of solvent influence byproduct formation?

A3: Absolutely. The solvent can significantly impact reaction rates and selectivity.[5] For example, in the Hantzsch synthesis, while ethanol is common, screening other solvents like methanol, isopropanol, or even aqueous micelles has been shown to improve yields in certain cases.[1] In some multicomponent reactions for pyridine-3,5-dicarbonitriles, switching the solvent from ethanol to acetonitrile can overcome difficulties in the direct synthesis, especially with sterically hindered aldehydes.[5]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during popular multi-step pyridine syntheses.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multicomponent reaction used to produce dihydropyridines, which can then be oxidized to pyridines.[6] Low yields and the formation of side products are common hurdles.[1][7]

Problem 1: Low Yield of the Desired 1,4-Dihydropyridine Product

  • Possible Cause: Incomplete reaction due to suboptimal conditions. The classical Hantzsch synthesis often requires long reaction times and harsh conditions, which can lead to product degradation.[1][7]

  • Troubleshooting:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials.[1]

    • Optimize Temperature: Gradually increase the reaction temperature. While refluxing in ethanol is common, some substrates may benefit from different temperature profiles.[1]

    • Alternative Catalysts and Conditions: Consider using catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles, which has been reported to significantly improve yields.[6]

Problem 2: Formation of Oxidized Pyridine Byproduct

  • Possible Cause: The desired 1,4-dihydropyridine is susceptible to oxidation to the corresponding pyridine, especially under harsh conditions or in the presence of air.[7]

  • Troubleshooting:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent aerial oxidation.[7]

Quantitative Data Summary: Hantzsch Synthesis Optimization

ParameterConditionYield ImprovementReference
Catalyst/Solventp-toluenesulfonic acid (PTSA) in aqueous micelles with ultrasonic irradiationUp to 96%[6]
SolventScreening of various solvents (e.g., methanol, isopropanol)Can lead to improved yields over traditional ethanol[1]

Experimental Protocol: Hantzsch Synthesis with Ultrasonic Irradiation

This protocol is an example of an optimized procedure to improve yield and reduce byproducts.

  • Reaction Setup: In a suitable reaction vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.5 mmol) in an aqueous micellar solution (e.g., 0.1M SDS).

  • Ultrasonic Irradiation: Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) at room temperature for the optimized reaction time (typically 30-60 minutes).[7]

  • Workup: Upon completion (monitored by TLC), the solid product will often precipitate from the aqueous solution.

  • Purification: Collect the product by filtration, wash with cold water, and dry under vacuum.[7]

Logical Workflow for Troubleshooting Low Yield in Hantzsch Synthesis

G start Low Yield in Hantzsch Synthesis check_purity Verify Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions incomplete_reaction Incomplete Reaction? optimize_conditions->incomplete_reaction side_reactions Significant Side Reactions? incomplete_reaction->side_reactions No monitor_tlc Monitor by TLC incomplete_reaction->monitor_tlc Yes change_solvent Change Solvent/Catalyst side_reactions->change_solvent Other inert_atmosphere Use Inert Atmosphere side_reactions->inert_atmosphere Oxidation adjust_temp Adjust Temperature monitor_tlc->adjust_temp end_success Improved Yield adjust_temp->end_success change_solvent->end_success inert_atmosphere->end_success

Caption: Troubleshooting workflow for low yields in Hantzsch synthesis.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[8]

Problem 1: Low or No Product Formation

  • Possible Cause: Impure starting materials or inefficient reaction conditions. The α-pyridinium methyl ketone salt should be completely dry, and the α,β-unsaturated carbonyl compound should be free from polymerization.[4]

  • Troubleshooting:

    • Purify Reagents: Recrystallize the α-pyridinium methyl ketone salt and purify the α,β-unsaturated carbonyl compound by recrystallization or column chromatography.[2]

    • Temperature Control: The reaction temperature generally should not exceed 140°C. Screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition for your specific substrates.[2][4]

    • Microwave Irradiation: The use of microwave irradiation can significantly reduce reaction times and potentially improve yields.[2]

Problem 2: Formation of Michael Addition Products and Incomplete Cyclization

  • Possible Cause: The initial Michael addition product (a 1,5-dicarbonyl intermediate) may accumulate if the subsequent cyclization step is slow.[4]

  • Troubleshooting:

    • Control Stoichiometry: Ensure the correct stoichiometry of reactants to avoid favoring side reactions.[4]

    • Ammonium Source: Use high-purity ammonium acetate as the nitrogen source to facilitate efficient cyclization.[4]

Quantitative Data Summary: Kröhnke Synthesis Optimization

ParameterConditionYieldReference
Reaction ConditionsReflux in glacial acetic acidModerate to high (often >60%)[2]
Reaction ConditionsSolvent-freeCan lead to excellent yields (>90%)[2]

Experimental Protocol: Solvent-Free Kröhnke Synthesis

This protocol provides an alternative to traditional solvent-based methods.

  • Reaction Setup: In a mortar and pestle, grind a mixture of the α-pyridinium methyl ketone salt (1.0 mmol), the α,β-unsaturated carbonyl compound (1.0 mmol), and ammonium acetate (5.0 mmol).[2]

  • Heating: Heat the mixture in an oil bath at 120-130°C for a specified time (typically 1-2 hours), monitoring the reaction progress by TLC.[2]

  • Workup: After completion, cool the reaction mixture to room temperature. Add water to the solidified mass.

  • Purification: Filter the solid product, wash with water and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent.[2]

Signaling Pathway: Kröhnke Pyridine Synthesis Mechanism

G cluster_0 Kröhnke Synthesis Pathway Start α-Pyridinium methyl ketone salt + α,β-Unsaturated carbonyl compound Michael_Addition Michael Addition Start->Michael_Addition Intermediate 1,5-Dicarbonyl Intermediate Michael_Addition->Intermediate Cyclization Cyclization with Ammonia Source Intermediate->Cyclization Product Substituted Pyridine Cyclization->Product

Caption: The reaction mechanism of the Kröhnke pyridine synthesis.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis produces substituted pyridines from the condensation of enamines with ethynyl ketones, which forms an aminodiene intermediate that subsequently undergoes cyclodehydration.[3]

Problem 1: Low Yield and Formation of Byproducts due to High Temperatures

  • Possible Cause: The high temperatures required for the cyclodehydration step can lead to degradation and side reactions.[3] Purification of the aminodiene intermediate can also be challenging.[3]

  • Troubleshooting:

    • Acid Catalysis: The use of a Brønsted acid (e.g., acetic acid) or a Lewis acid (e.g., ytterbium triflate or zinc bromide) can catalyze the cyclodehydration, allowing for lower reaction temperatures.[9]

    • One-Pot Procedure: A one-pot, three-component reaction using a 1,3-dicarbonyl compound, ammonia, and an alkynone can avoid the need to isolate the potentially unstable enamine.[10]

Problem 2: Spontaneous Cyclodehydration During Intermediate Formation

  • Possible Cause: In some cases, particularly with certain substrates, significant cyclodehydration to the pyridine product can occur spontaneously during the initial Michael addition, complicating the isolation of the aminodiene intermediate.[11]

  • Troubleshooting:

    • Mild Reaction Conditions: Carry out the initial Michael addition at a lower temperature to minimize spontaneous cyclization.[11]

    • One-Pot Synthesis: Employing a one-pot Bohlmann-Rahtz protocol where the intermediate is not isolated can be a more efficient strategy.[10]

Quantitative Data Summary: Bohlmann-Rahtz Synthesis

CatalystSolventTemperatureYieldReference
Acetic AcidToluene50 °CGood to excellent[12]
N-IodosuccinimideDichloromethaneLow TemperatureHigh Yield[11]

Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis

This protocol is for a three-component, one-pot synthesis of a substituted nicotinonitrile.

  • Reaction Setup: In a suitable flask, dissolve 3-aminocrotononitrile (10 mmol) and 1-phenyl-2-propyn-1-one (10 mmol) in a mixture of toluene (10 mL) and glacial acetic acid (2 mL).[12]

  • Heating: Heat the solution at 50°C for 24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel.[12]

Experimental Workflow: Bohlmann-Rahtz Synthesis

G cluster_1 Bohlmann-Rahtz Experimental Workflow Reactants Combine Enamine and Ethynyl Ketone Michael_Addition Michael Addition (e.g., 50°C in Ethanol) Reactants->Michael_Addition Intermediate_Isolation Isolate Aminodiene Intermediate (Optional) Michael_Addition->Intermediate_Isolation Cyclodehydration Cyclodehydration (Heat or Acid Catalyst) Intermediate_Isolation->Cyclodehydration Purification Purify Pyridine Product (Column Chromatography) Cyclodehydration->Purification Final_Product Substituted Pyridine Purification->Final_Product

Caption: A generalized experimental workflow for the Bohlmann-Rahtz pyridine synthesis.

References

Addressing challenges in the scale-up of 4-Methyl-2,5-diphenylpyridine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-Methyl-2,5-diphenylpyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during production.

Troubleshooting Guide

This guide is designed to help you navigate common issues that may arise during the synthesis of this compound, particularly during scale-up.

Issue Potential Cause(s) Suggested Solutions
Low or No Product Yield 1. Inefficient Reaction Conditions: Suboptimal temperature, reaction time, or solvent choice. The classical Hantzsch and Kröhnke syntheses can be slow and require harsh conditions.[1] 2. Poor Quality Starting Materials: Impurities in reactants can interfere with the reaction. 3. Ineffective Catalyst: In catalyzed reactions, the catalyst may be inactive or poisoned.1. Optimize Reaction Parameters: Systematically vary the temperature (e.g., in 10-20°C increments), reaction time, and screen different solvents (e.g., ethanol, acetic acid, or solvent-free conditions). Consider microwave-assisted synthesis to potentially improve yields and reduce reaction times.[1] 2. Ensure Purity of Reactants: Use high-purity starting materials. Purify reactants if necessary. 3. Catalyst Selection and Handling: For catalyzed reactions, ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if required). Consider screening alternative catalysts.
Formation of Significant Side Products/Impurities 1. Side Reactions: Competing reaction pathways can lead to the formation of undesired byproducts. This is common in multi-component reactions.[1] 2. Over-reaction or Decomposition: Prolonged reaction times or excessive temperatures can lead to the degradation of the product or starting materials. 3. Localized Hotspots (Scale-up): In larger reactors, inefficient heat dissipation can create localized areas of high temperature, promoting side reactions.[1]1. Control Stoichiometry and Addition Rate: Ensure precise stoichiometry of reactants. In some cases, slow, controlled addition of one reactant to the others can minimize side product formation. 2. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and stop it once the desired product formation is optimal. 3. Improve Heat Transfer: On a larger scale, ensure efficient stirring and consider using a reactor with better temperature control. A thermal hazard assessment is recommended before scaling up.[1]
Difficulties in Product Isolation and Purification 1. Similar Polarity of Product and Impurities: Co-elution during column chromatography can be an issue. 2. Product Oiling Out: The product may not crystallize properly from the chosen solvent system. 3. Product Solubility: The product may be too soluble in the recrystallization solvent, leading to low recovery.1. Optimize Chromatography: Screen different solvent systems for column chromatography to achieve better separation. Consider using a different stationary phase. 2. Recrystallization Solvent Screening: Experiment with various solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. 3. Alternative Purification Methods: Consider techniques such as preparative HPLC or crystallization from the melt if traditional methods are ineffective.
Inconsistent Results Upon Scale-Up 1. Heat and Mass Transfer Limitations: The surface area-to-volume ratio decreases on a larger scale, affecting heat dissipation and mixing efficiency.[1] 2. Changes in Reaction Kinetics: The reaction may behave differently in a larger volume. 3. Different Impurity Profile: Longer reaction times and temperature variations at scale can lead to the formation of new impurities.[1]1. Engineering Controls: Utilize reactors with appropriate heating/cooling jackets and efficient agitation systems. 2. Pilot Plant Studies: Conduct small-scale pilot runs to understand the impact of scaling on the reaction before moving to full-scale production. 3. Re-optimize at Scale: Be prepared to re-optimize reaction parameters such as temperature, addition rates, and reaction time at the larger scale.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: While several methods for pyridine synthesis exist, the Kröhnke pyridine synthesis is a versatile and common method for preparing highly substituted pyridines like this compound.[2] This method typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium acetate.[2]

Q2: My reaction yield is consistently low. What are the first troubleshooting steps I should take?

A2: For consistently low yields, first verify the purity of your starting materials. Impurities can significantly hinder the reaction. Next, systematically optimize the reaction temperature and time. A temperature range of 80-140°C is a good starting point for many pyridine syntheses. Monitoring the reaction by TLC is crucial to determine the optimal reaction time and prevent product degradation from prolonged heating.

Q3: I am observing a significant amount of a dark, tar-like substance in my reaction mixture. What could be the cause?

A3: Tar formation is often a result of high reaction temperatures or prolonged reaction times, which can lead to the decomposition of starting materials or the product. Try running the reaction at a lower temperature for a longer period. Also, ensure that your starting materials are of high purity, as impurities can sometimes catalyze polymerization or degradation pathways.

Q4: What are the key safety considerations when scaling up this synthesis?

A4: When scaling up, a primary concern is the management of the reaction exotherm, as many multi-component reactions are exothermic.[1] A thorough thermal hazard assessment is crucial to prevent runaway reactions.[1] Additionally, ensure that the reactor is equipped with proper pressure relief systems, especially if gaseous byproducts are expected.[1] Always handle reagents in a well-ventilated area and use appropriate personal protective equipment.

Q5: How can I effectively purify the final product?

A5: Purification of polyarylpyridines can often be achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. If recrystallization is not effective, column chromatography on silica gel is a common alternative. A systematic screening of solvent systems for chromatography is recommended to achieve optimal separation from any byproducts.

Data Presentation

The following tables provide illustrative data for the synthesis of a polysubstituted pyridine, which can be used as a reference for troubleshooting and optimization of this compound production.

Table 1: Effect of Temperature on Reaction Yield

Temperature (°C)Reaction Time (hours)Yield (%)Observations
801245Incomplete conversion of starting materials.
100865Good conversion, minimal side products.
120675Optimal yield and reaction time.
140460Increased formation of dark impurities.

Table 2: Effect of Solvent on Reaction Yield

SolventTemperature (°C)Reaction Time (hours)Yield (%)
Ethanol801060
Acetic Acid120678
Toluene1101255
Solvent-free130485

Experimental Protocols

Protocol 1: Kröhnke-type Synthesis of this compound

This protocol is a representative procedure based on the Kröhnke pyridine synthesis.

Materials:

  • 1-phenyl-2-(pyridin-1-ium-1-yl)ethan-1-one (pyridinium salt)

  • 1-phenylpropan-2-one (α,β-unsaturated ketone precursor)

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the pyridinium salt (1 equivalent), 1-phenylpropan-2-one (1 equivalent), and ammonium acetate (8-10 equivalents).

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux (approximately 120°C) with vigorous stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 4-8 hours), allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-water and stir.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from ethanol to obtain this compound.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity.

  • Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Visualizations

Experimental Workflow

G General Experimental Workflow for this compound Synthesis reagents Combine Reactants (Pyridinium Salt, Ketone Precursor, Ammonium Acetate) solvent Add Solvent (e.g., Acetic Acid) reagents->solvent reaction Heat to Reflux (e.g., 120°C) solvent->reaction monitor Monitor Reaction (TLC/HPLC) reaction->monitor workup Reaction Work-up (Quench with Water, Filter) monitor->workup Reaction Complete purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G Troubleshooting Logic for Low Yield start Low Reaction Yield check_purity Check Purity of Starting Materials start->check_purity purity_ok Purity OK? check_purity->purity_ok purify_reagents Purify/Replace Reactants purity_ok->purify_reagents No optimize_temp Optimize Reaction Temperature purity_ok->optimize_temp Yes purify_reagents->start temp_ok Yield Improved? optimize_temp->temp_ok optimize_time Optimize Reaction Time temp_ok->optimize_time No success Successful Optimization temp_ok->success Yes time_ok Yield Improved? optimize_time->time_ok change_solvent Screen Different Solvents time_ok->change_solvent No time_ok->success Yes solvent_ok Yield Improved? change_solvent->solvent_ok consider_catalyst Consider Catalyst or Alternative Synthesis Route solvent_ok->consider_catalyst No solvent_ok->success Yes

References

Technical Support Center: Optimizing Reaction Conditions for the Functionalization of 4-Methyl-2,5-diphenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 4-Methyl-2,5-diphenylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for functionalization on this compound?

A1: The primary sites for functionalization are the C-H bonds on the pyridine ring and the methyl group. The pyridine ring is electron-deficient, making it susceptible to certain types of reactions. The methyl group's benzylic protons are acidic and can be deprotonated to initiate reactions.[1] The phenyl groups can also undergo functionalization, typically through electrophilic aromatic substitution.

Q2: Why am I observing low reactivity for electrophilic aromatic substitution on the pyridine ring?

A2: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack.[2][3] Additionally, under acidic conditions often used for electrophilic substitutions, the nitrogen atom can be protonated, further deactivating the ring.[2]

Q3: Is C-H activation a viable strategy for functionalizing the pyridine ring of this molecule?

A3: Yes, transition-metal-catalyzed C-H activation, particularly with palladium catalysts, is a powerful method for functionalizing pyridine rings.[4][5] This approach can be used for arylation, alkylation, and other coupling reactions. The nitrogen atom of the pyridine can act as a directing group, often favoring functionalization at the C2 and C6 positions.[4]

Q4: What are the expected side reactions when functionalizing this compound?

A4: Common side reactions may include over-functionalization (di- or tri-substitution), isomerization, and reactions involving the phenyl rings or the methyl group. For instance, in palladium-catalyzed C-H activation, diarylation can occur.[6] Reactions targeting the pyridine ring might also affect the phenyl substituents, and vice-versa.

Troubleshooting Guides

Problem 1: Low or No Yield in Palladium-Catalyzed C-H Arylation

Symptoms:

  • Starting material is recovered.

  • Minimal product formation is observed by TLC or LC-MS.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inactive Catalyst - Ensure the palladium catalyst (e.g., Pd(OAc)2) is from a reliable source and has been stored properly. - Consider a brief pre-activation step if using a Pd(0) source.
Inappropriate Ligand - The choice of ligand is crucial. For pyridine C-H activation, phosphine ligands are commonly used.[6] - Screen a variety of phosphine ligands (e.g., P(o-tolyl)3, PCy3) to find the optimal one for your specific transformation.
Incorrect Base - The base plays a critical role. Common bases for this type of reaction include K2CO3, Cs2CO3, and organic bases.[6] - Perform a screen of different bases to optimize the reaction.
Inhibitory Effect of Pyridine Nitrogen - The lone pair on the pyridine nitrogen can coordinate to the metal center and inhibit catalysis.[7] - The addition of a Lewis acid or a coordinating additive can sometimes mitigate this issue.[6]
Low Reaction Temperature - C-H activation reactions often require elevated temperatures to proceed efficiently.[3] - Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Problem 2: Poor Regioselectivity in Functionalization

Symptoms:

  • A mixture of isomers is formed (e.g., functionalization at different positions on the pyridine ring or on the phenyl rings).

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Competing Reaction Sites - The electronic properties of the pyridine and phenyl rings may lead to similar reactivities.[7] - Modify the reaction conditions (catalyst, ligand, solvent) to favor one site over another. For instance, steric hindrance from a bulky ligand might favor functionalization at a less hindered position.
Steric Hindrance - The phenyl groups at the 2 and 5 positions may sterically hinder access to adjacent positions on the pyridine ring. - Employing less bulky reactants or catalysts might improve access to these sites.
Directing Group Effects - The nitrogen atom in the pyridine ring can act as a directing group in C-H activation reactions.[4] - Consider using a directing group strategy to enhance selectivity for a specific position.

Experimental Protocols

Representative Protocol for Palladium-Catalyzed C-H Arylation of a Substituted Pyridine

This protocol is a general guideline and may require optimization for this compound.

  • To a dry reaction vessel, add the substituted pyridine (1.0 equiv), aryl halide (1.5 equiv), palladium catalyst (e.g., Pd(OAc)2, 5 mol%), ligand (e.g., [PCy3H]BF4, 10 mol%), and base (e.g., K2CO3, 3.0 equiv).[6]

  • Add a carboxylic acid additive (e.g., 2,2-dimethylhexanoic acid, 0.3 equiv) which can act as a ligand.[6]

  • Add the appropriate solvent (e.g., toluene, to a concentration of 1.0 M).[6]

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the required time (e.g., 22-24 hours).[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizations

experimental_workflow Experimental Workflow for C-H Arylation Optimization cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Analysis A Combine Reactants: - this compound - Aryl Halide - Base B Add Catalyst System: - Palladium Source - Ligand - Additive A->B C Add Solvent and Purge with Inert Gas B->C D Heat to Reaction Temperature (e.g., 100-140 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Quench Reaction and Perform Aqueous Wash E->F G Dry, Concentrate, and Purify (Column Chromatography) F->G H Characterize Product (NMR, MS) G->H

Caption: A typical experimental workflow for optimizing the C-H arylation of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield A Low or No Product Yield B Check Reactant Purity and Stoichiometry A->B C Is the Catalyst System Active? A->C D Are Reaction Conditions Optimal? A->D E Screen Different Ligands C->E If catalyst is known to be good H Consider Alternative Catalysts C->H If catalyst is suspect F Screen Different Bases D->F G Vary Temperature and Reaction Time D->G I Successful Optimization E->I F->I G->I H->I

References

Understanding the degradation pathways of 4-Methyl-2,5-diphenylpyridine under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Methyl-2,5-diphenylpyridine under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is an aromatic heterocyclic compound used as an intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2][3] Its stability is a critical factor as degradation can lead to the formation of impurities, which may affect the safety and efficacy of the final drug product.[4][5] Understanding its degradation profile under stress conditions is essential for developing stable formulations, determining appropriate storage conditions, and establishing the shelf-life of products.[4][5]

Q2: What are the typical stress conditions applied in forced degradation studies?

Forced degradation studies, also known as stress testing, expose a drug substance to conditions more severe than accelerated stability testing.[4] The typical stress conditions include:

  • Acidic hydrolysis: Treatment with an acid (e.g., HCl, H₂SO₄) at elevated temperatures.

  • Basic hydrolysis: Treatment with a base (e.g., NaOH, KOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent (e.g., hydrogen peroxide).[6]

  • Thermal stress: Exposure to high temperatures (dry heat).[4]

  • Photolytic stress: Exposure to light, typically using a combination of UV and visible light.[4]

Q3: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in the provided search results, general degradation mechanisms for pyridine derivatives can be inferred.[7] Common pathways include:

  • Oxidation: The pyridine ring and the methyl group are potential sites for oxidation. Oxidation of the nitrogen atom in the pyridine ring can lead to the formation of an N-oxide. The methyl group can be oxidized to a hydroxymethyl group, an aldehyde, and subsequently to a carboxylic acid.

  • Hydroxylation: The pyridine ring can be hydroxylated, which is a common initial step in the microbial degradation of pyridines.[7][8]

  • Ring Cleavage: Following initial modifications like hydroxylation, the pyridine ring can undergo cleavage.[9]

Q4: What analytical techniques are most suitable for studying the degradation of this compound?

The most common and effective analytical methods for studying the degradation of pyridine derivatives and for stability-indicating assays are:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is widely used to separate the parent drug from its degradation products.[10] A stability-indicating method should be able to resolve all significant degradation products from the parent compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown degradation products by providing information on their molecular weight and fragmentation patterns.[8][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, especially for volatile degradation products.[10]

Troubleshooting Guides

This section addresses common issues encountered during the study of this compound degradation.

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent Degradation Rates - Inaccurate concentration of stressor (acid, base, oxidizing agent).- Temperature fluctuations during the experiment.- Non-homogenous sample solution.- Inconsistent light exposure in photostability studies.- Prepare fresh stressor solutions for each experiment and verify their concentration.- Use a calibrated oven or water bath with precise temperature control.- Ensure complete dissolution of this compound and thorough mixing.- Use a photostability chamber with a calibrated light source.
Unexpected Peaks in Chromatogram - Contamination of glassware, solvents, or the sample itself.- Formation of secondary degradation products.- Carryover from previous injections in the analytical instrument.- Run a blank (solvent without the sample) to check for contamination.- Analyze samples at different time points to monitor the formation and disappearance of peaks.- Implement a robust needle wash protocol for the autosampler.[8]
Poor Peak Shape in HPLC - Inappropriate mobile phase pH.- Column degradation or contamination.- Sample overload.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Flush the column with a strong solvent or replace it if necessary.- Reduce the injection volume or the concentration of the sample.
Difficulty in Identifying Degradation Products - Low concentration of the degradant.- Co-elution with other peaks.- Lack of appropriate reference standards.- Concentrate the sample before analysis.- Optimize the chromatographic method to improve resolution.- Use LC-MS/MS for structural elucidation based on fragmentation patterns.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Hydrogen peroxide (3% and 30%)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat the mixture at 80°C for 24 hours.

    • Cool the solution, neutralize with 1 M NaOH, and dilute with methanol to a final concentration of 100 µg/mL.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Heat the mixture at 80°C for 24 hours.

    • Cool the solution, neutralize with 1 M HCl, and dilute with methanol to a final concentration of 100 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute with methanol to a final concentration of 100 µg/mL.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 105°C for 48 hours.

    • Dissolve the stressed solid in methanol to obtain a final concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in methanol) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the stressed samples alongside a control sample stored in the dark.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Analysis of Degradation Products by HPLC-UV

Objective: To separate and quantify this compound and its degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or the λmax of this compound).

  • Injection Volume: 10 µL.

Procedure:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the prepared samples from the forced degradation study.

  • Record the chromatograms and integrate the peaks.

  • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

Quantitative Data Summary

The following table presents a hypothetical summary of degradation data for this compound. Actual data must be generated through experimentation.

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradation ProductsMajor Degradation Product (Rt)
Acid Hydrolysis 1 M HCl24 h80°C15%24.5 min
Base Hydrolysis 1 M NaOH24 h80°C25%33.8 min
Oxidation 3% H₂O₂24 hRoom Temp10%15.2 min
Thermal Dry Heat48 h105°C5%16.1 min
Photolytic 1.2 million lux h-Room Temp<2%0-

Visualizations

G cluster_stress Forced Degradation Workflow cluster_analysis Analysis cluster_outcome Outcome DS Drug Substance (this compound) Acid Acidic Stress (e.g., 1M HCl, 80°C) DS->Acid Base Basic Stress (e.g., 1M NaOH, 80°C) DS->Base Oxidative Oxidative Stress (e.g., 3% H2O2, RT) DS->Oxidative Thermal Thermal Stress (Dry Heat, 105°C) DS->Thermal Photo Photolytic Stress (UV/Vis Light) DS->Photo HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS Analysis (Identification) HPLC->LCMS DP Degradation Profile HPLC->DP Pathway Degradation Pathway Elucidation LCMS->Pathway Method Validated Stability-Indicating Method DP->Method

Caption: Workflow for a forced degradation study.

G cluster_pathway Plausible Oxidative Degradation Pathway Parent This compound N_Oxide Pyridine N-Oxide Derivative Parent->N_Oxide Oxidation (N) Hydroxymethyl Hydroxymethyl Derivative Parent->Hydroxymethyl Oxidation (CH3) Carboxylic_Acid Carboxylic Acid Derivative Hydroxymethyl->Carboxylic_Acid Further Oxidation

Caption: Plausible oxidative degradation pathways.

Caption: Troubleshooting decision tree for unexpected peaks.

References

Investigating the stability issues of 4-Methyl-2,5-diphenylpyridine in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-Methyl-2,5-diphenylpyridine in various solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is generally considered to be a thermally and chemically stable aromatic heterocyclic compound.[1] It is suitable for use in high-temperature reactions and as a component in durable materials.[1] However, its stability can be influenced by the choice of solvent, storage conditions, and exposure to light or oxidizing agents.

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in most common organic solvents, including chloroform, dichloromethane, and ethanol.[1] It is generally a crystalline solid or powder at room temperature.[1]

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound at room temperature in a dry, well-ventilated place.[2] The container should be tightly closed and stored away from strong oxidizing agents and direct sunlight.[1]

Q4: I am observing unexpected peaks in my analysis when using a solution of this compound in DMSO. What could be the cause?

A4: While this compound is generally stable, prolonged storage in certain solvents like DMSO, especially if not stored properly, could potentially lead to minor degradation. It is also possible that the solvent itself contains impurities. We recommend preparing fresh solutions and using high-purity solvents. If the issue persists, performing a stability study is advised.

Q5: Can I use aqueous solutions of this compound for my experiments?

A5: The solubility of this compound in water is expected to be low due to its non-polar, aromatic structure. For aqueous-based assays, it is common to prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer. Be mindful of potential precipitation upon dilution.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation in aqueous buffer after dilution from an organic stock solution. The concentration of the compound exceeds its solubility limit in the final aqueous buffer. The organic solvent content in the final solution is too low to maintain solubility.- Decrease the final concentration of this compound. - Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution, if permissible for the experiment. - Perform a solubility test to determine the maximum soluble concentration in your specific buffer system.
Inconsistent results in biological assays. The compound may be degrading in the assay medium over the incubation time. The compound may be binding to plasticware.- Perform a stability study of the compound in the assay medium under the same conditions (time, temperature). - Use low-binding plates or glassware. - Prepare fresh dilutions of the compound immediately before each experiment.
Appearance of new peaks in HPLC analysis of a stock solution. The compound is degrading in the stock solvent. The solvent may be contaminated or has degraded.- Prepare a fresh stock solution using a new bottle of high-purity solvent. - Store stock solutions at -20°C or -80°C, protected from light. - Perform a short-term stability study in the chosen solvent to determine an appropriate storage duration.
Color change observed in the solution. This could indicate degradation of the compound, possibly due to oxidation or reaction with impurities in the solvent.- Discard the solution. - Prepare a fresh solution using a high-purity solvent that has been stored correctly. - Consider purging the solvent with an inert gas like nitrogen or argon before preparing the solution to minimize oxidation.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Maximum Solubility (mg/mL)Observations
DMSO25
Ethanol25
Methanol25
Acetonitrile25
Water25
PBS (pH 7.4)25

Table 2: Stability of this compound (10 µM) in Different Solvents at Room Temperature (25°C)

SolventTime (hours)% RemainingDegradation Products Observed (if any)
DMSO0100
24
48
72
Ethanol0100
24
48
72
Acetonitrile0100
24
48
72

Experimental Protocols

Protocol 1: Determining the Solubility of this compound

Objective: To determine the maximum solubility of this compound in a selection of common laboratory solvents.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the test solvent.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully take a known volume of the supernatant, dilute it with a suitable solvent, and analyze the concentration of this compound using a validated analytical method such as HPLC-UV.

  • Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.

Protocol 2: Assessing the Chemical Stability of this compound in Solution

Objective: To evaluate the stability of this compound in various solvents over time.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a stable solvent (e.g., acetonitrile) at a high concentration (e.g., 10 mM).

  • Working Solution Preparation: Dilute the stock solution into the test solvents (e.g., DMSO, ethanol, aqueous buffer) to a final concentration of, for example, 10 µM.

  • Incubation: Store the working solutions under controlled conditions (e.g., room temperature, protected from light).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), take an aliquot from each solution.

  • Sample Analysis: Analyze the aliquots by a stability-indicating HPLC method to determine the concentration of the parent compound remaining.

  • Data Analysis: Plot the percentage of the remaining compound against time to determine the stability profile.

Visualizations

Experimental_Workflow_Solubility_Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification & Analysis A Add excess solid to solvent vials B Agitate at constant temperature A->B 24h C Centrifuge samples B->C D Dilute supernatant C->D E Analyze by HPLC-UV D->E F Calculate solubility E->F

Caption: Workflow for Solubility Determination.

Experimental_Workflow_Stability_Assessment cluster_prep Solution Preparation cluster_incubate Incubation cluster_analysis Time-Point Analysis cluster_data Data Analysis A Prepare 10 mM stock solution B Dilute to 10 µM working solutions in test solvents A->B C Store at controlled temperature, protected from light B->C D Take aliquots at 0, 2, 4, 8, 24, 48, 72h C->D E Analyze by HPLC D->E F Plot % remaining vs. time E->F

Caption: Workflow for Chemical Stability Assessment.

Hypothetical_Degradation_Pathway A This compound B Oxidized Product (e.g., N-oxide) A->B Oxidation C Hydroxylated Product A->C Hydroxylation (e.g., metabolic) D Cleavage Product A->D Ring Cleavage (harsh conditions)

Caption: Hypothetical Degradation Pathways.

References

Validation & Comparative

A Comparative Analysis of 4-Methyl-2,5-diphenylpyridine and Other Substituted Pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Methyl-2,5-diphenylpyridine and other substituted pyridine derivatives, offering insights into their potential applications in medicinal chemistry. While specific biological data for this compound is limited in publicly available literature, this guide leverages data from structurally similar diphenylpyridine and triphenylpyridine analogs to provide a representative performance overview. The pyridine scaffold is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.[1][2]

Physicochemical Properties: A Foundation for Drug-Likeness

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profile. For this compound, these properties suggest a stable, aromatic heterocyclic compound with potential as a versatile intermediate in the synthesis of pharmaceuticals and materials for electronics.[3] Its structure, featuring a pyridine ring with phenyl and methyl substituents, contributes to its thermal and chemical stability.[3] The nitrogen atom in the pyridine ring provides a site for coordination with metals, indicating potential applications in catalysis.[3]

A comparative summary of the computed physicochemical properties of this compound and other representative pyridine derivatives is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
This compound C₁₈H₁₅N245.324.501
2,4,6-TriphenylpyridineC₂₃H₁₇N307.395.801
2,6-DiphenylpyridineC₁₇H₁₃N231.294.001
PyridineC₅H₅N79.100.701

Comparative Performance Analysis: Anticancer Activity

Substituted diphenyl- and triphenylpyridines have demonstrated significant potential as anticancer agents. The cytotoxic activity of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values are indicative of higher potency.

The following table summarizes the cytotoxic activities of several dihydroxylated 2,4,6-triphenylpyridine analogs, which are structurally related to this compound. The data suggests that the position of hydroxyl substitutions on the phenyl rings plays a crucial role in their anticancer activity and topoisomerase II inhibition.[4]

Compound IDSubstitution on Phenyl RingsCancer Cell LineIC₅₀ (µM)[4]
Analog 1 2-(2,3-di-OH), 6-phenylA-549 (Lung)>100
HCT-15 (Colon)>100
Analog 2 2-(2,4-di-OH), 6-phenylA-549 (Lung)14.3
HCT-15 (Colon)12.5
Analog 3 2-(3,4-di-OH), 6-phenylA-549 (Lung)2.8
HCT-15 (Colon)3.5
Analog 4 2-(3,5-di-OH), 6-phenylA-549 (Lung)1.8
HCT-15 (Colon)2.1
Doxorubicin (Reference Drug)A-549 (Lung)0.8
HCT-15 (Colon)0.9

Comparative Performance Analysis: Antimicrobial Activity

The following table presents the MIC values for a selection of substituted pyridine derivatives against various bacterial strains. This data provides a benchmark for the potential antimicrobial performance of novel diphenylpyridine compounds.

Compound ClassBacterial StrainMIC Range (µg/mL)
Dodecanoic acid pyridines[5]Bacillus subtilisNot Specified (Good Activity)
Staphylococcus aureusNot Specified (Good Activity)
Escherichia coliNot Specified (Good Activity)
Nicotinic acid benzylidene hydrazides[5]Staphylococcus aureusComparable to Norfloxacin
Bacillus subtilisComparable to Norfloxacin
Escherichia coliComparable to Norfloxacin
N-alkylated pyridine salts[5]Staphylococcus aureus56 (as % inhibition)
Escherichia coli55 (as % inhibition)

Signaling Pathway Modulation

Substituted pyridine derivatives have been shown to modulate key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways. These pathways are critical regulators of cell growth, differentiation, and apoptosis, and their dysregulation is a hallmark of many cancers. The ability of pyridine-based compounds to inhibit kinases within these pathways highlights their therapeutic potential.

PI3K_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR AKT->Proliferation mTOR->Proliferation Pyridine Substituted Pyridines Pyridine->RAF Pyridine->MEK Pyridine->PI3K Pyridine->AKT Pyridine->mTOR

Caption: Inhibition of PI3K/Akt and MAPK pathways by substituted pyridines.

Experimental Protocols

Synthesis of this compound via Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis provides a versatile method for the preparation of substituted pyridines. While a specific protocol for this compound is not detailed in the reviewed literature, a general procedure based on the synthesis of related triarylpyridines is outlined below.[6][7]

Materials:

  • 1-Phenyl-2-(pyridin-1-ium-1-yl)ethan-1-one (or a suitable precursor)

  • 1-Phenylpropan-2-one

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • A mixture of the α-pyridinium methyl ketone salt, the α,β-unsaturated carbonyl compound (or its precursor), and a molar excess of ammonium acetate is prepared in glacial acetic acid.

  • The reaction mixture is heated to reflux (approximately 120°C) for 4-6 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and poured into ice-water, leading to the precipitation of the crude product.

  • The solid is collected by vacuum filtration, washed with water and cold ethanol, and then purified by recrystallization.

Synthesis_Workflow Start Start Materials: - α-pyridinium methyl ketone salt - α,β-unsaturated carbonyl - Ammonium acetate - Glacial acetic acid React Mix and Reflux (120°C, 4-6h) Start->React TLC Monitor by TLC React->TLC Precipitate Cool and Precipitate in Ice-Water TLC->Precipitate Reaction Complete Filter Vacuum Filtration and Washing Precipitate->Filter Purify Recrystallization Filter->Purify Product Pure this compound Purify->Product

Caption: General workflow for Kröhnke pyridine synthesis.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., A-549, HCT-15)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The supernatant is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

MTT_Assay_Workflow Seed Seed Cancer Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Test Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in MHB directly in the 96-well plates.

  • Inoculum Preparation: A standardized bacterial suspension is prepared and diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: The diluted bacterial suspension is added to each well containing the compound dilutions.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

While direct experimental data for this compound is sparse in the reviewed literature, the analysis of structurally related substituted pyridines provides valuable insights into its potential as a pharmacologically active compound. The available data on diphenyl- and triphenylpyridine analogs strongly suggests that this class of compounds holds promise, particularly in the development of novel anticancer agents. The modulation of key signaling pathways such as PI3K/Akt and MAPK by pyridine derivatives further underscores their therapeutic potential. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its close analogs to establish a definitive structure-activity relationship and to fully elucidate their mechanism of action. The experimental protocols provided herein offer a standardized framework for such investigations.

References

Spectroscopic Validation of 4-Methyl-2,5-diphenylpyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic analysis is essential for the unambiguous structural confirmation of synthesized chemical compounds. This guide provides a comparative overview of the key spectroscopic techniques used to validate the structure of 4-Methyl-2,5-diphenylpyridine, alongside a discussion of the expected data in contrast to potential isomeric impurities.

The correct identification of this compound (C₁₈H₁₅N, MW: 245.32 g/mol ) is critical for its application in pharmaceutical synthesis and materials science.[1][2] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide a detailed fingerprint of the molecule's structure. However, the presence of closely related isomers, such as 2-Methyl-4,5-diphenylpyridine or 3-Methyl-2,5-diphenylpyridine, can present a significant analytical challenge. This guide outlines the expected spectroscopic data for this compound and highlights the distinguishing features that allow for its differentiation from other structural alternatives.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for the spectroscopic analysis of this compound. The differentiation from its isomers would rely on the distinct electronic environments of the methyl group and the pyridine protons, as well as unique fragmentation patterns in mass spectrometry.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

CompoundProton AssignmentPredicted Chemical Shift (δ, ppm)
This compound Pyridine-H (C3, C6)8.6 - 8.8
Phenyl-H7.2 - 7.6
Methyl-H (C4-CH₃)2.4 - 2.6
Alternative Isomer: 2-Methyl-4,5-diphenylpyridinePyridine-H (C3, C6)8.5 - 8.7
Phenyl-H7.2 - 7.6
Methyl-H (C2-CH₃)2.5 - 2.7
Alternative Isomer: 3-Methyl-2,5-diphenylpyridinePyridine-H (C6)8.4 - 8.6
Phenyl-H7.2 - 7.6
Methyl-H (C3-CH₃)2.3 - 2.5

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

CompoundCarbon AssignmentPredicted Chemical Shift (δ, ppm)
This compound Pyridine-C (C2, C5, C6)148 - 160
Pyridine-C (C3, C4)120 - 148
Phenyl-C127 - 140
Methyl-C (C4-CH₃)20 - 25
Alternative Isomer: 2-Methyl-4,5-diphenylpyridinePyridine-C (C2, C4, C5, C6)145 - 162
Pyridine-C (C3)120 - 125
Phenyl-C127 - 140
Methyl-C (C2-CH₃)23 - 28
Alternative Isomer: 3-Methyl-2,5-diphenylpyridinePyridine-C (C2, C5, C6)147 - 158
Pyridine-C (C3, C4)122 - 145
Phenyl-C127 - 140
Methyl-C (C3-CH₃)18 - 23

Table 3: Predicted Mass Spectrometry Data

CompoundKey Fragment Ion (m/z)Interpretation
This compound 245Molecular Ion [M]⁺
244[M-H]⁺
167[M - Phenyl]⁺
152[M - Phenyl - CH₃]⁺
Alternative Isomers245Molecular Ion [M]⁺
Fragmentation pattern will differ based on the position of the methyl group, influencing the stability of resulting cations.

Table 4: Predicted FTIR Spectroscopic Data

CompoundVibrational ModePredicted Frequency (cm⁻¹)
This compound C-H stretch (Aromatic)3000 - 3100
C-H stretch (Aliphatic)2850 - 3000
C=C and C=N stretch (Aromatic)1400 - 1600
C-H bend (Aromatic)690 - 900
Alternative IsomersSubtle shifts in the fingerprint region (below 1500 cm⁻¹) are expected due to changes in the substitution pattern.

Experimental Protocols

Standard spectroscopic techniques are employed for the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.

  • The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.

  • For ¹³C NMR, a proton-decoupled sequence is utilized to simplify the spectrum.

Mass Spectrometry (MS)
  • Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source.

  • The sample is introduced via direct infusion or after separation by gas chromatography (GC).

  • The instrument is scanned over a mass-to-charge (m/z) range of approximately 50-500 amu.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • The FTIR spectrum is recorded using an FTIR spectrometer.

  • The sample can be analyzed as a solid (using a KBr pellet), a thin film, or in a suitable solvent.

  • The spectrum is typically scanned from 4000 to 400 cm⁻¹.

Logical Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the comprehensive spectroscopic validation of the this compound structure.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Data_Interpretation Interpretation of Spectra NMR->Data_Interpretation MS->Data_Interpretation FTIR->Data_Interpretation Comparison Comparison with Predicted Data & Isomers Data_Interpretation->Comparison Structure_Validation Structure Validated Comparison->Structure_Validation Data Consistent Structure_Invalid Structure Not Validated Comparison->Structure_Invalid Data Inconsistent

Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.

Conclusion

The structural validation of this compound relies on a multi-technique spectroscopic approach. By comparing the experimental ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR data with predicted values and the expected spectra of potential isomers, researchers can confidently confirm the identity and purity of the synthesized compound. This rigorous analysis is a cornerstone of quality control in chemical synthesis and drug development.

References

A Comparative Analysis of the Biological Activities of 4-Methyl-2,5-diphenylpyridine and Other Key Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery and development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. This guide provides a comparative analysis of the biological activities of 4-Methyl-2,5-diphenylpyridine alongside other prominent heterocyclic scaffolds: pyrazole, imidazole, and thiazole. This report is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to inform future research and development efforts.

While this compound is primarily recognized as a valuable synthetic intermediate in the preparation of more complex pharmaceutical compounds, its core pyridine structure is a well-established pharmacophore. Understanding the biological potential of this specific scaffold in comparison to other key heterocycles is crucial for its strategic utilization in medicinal chemistry. This guide will delve into the known anticancer, antimicrobial, and enzyme inhibitory activities of these scaffolds, supported by experimental data and detailed protocols.

Comparative Biological Activities: A Tabular Overview

To facilitate a clear comparison, the following tables summarize the reported biological activities of pyridine, pyrazole, imidazole, and thiazole scaffolds. It is important to note that specific quantitative data for this compound is limited in publicly available literature, reflecting its primary use as a building block. The data for the pyridine scaffold is therefore representative of variously substituted derivatives.

Table 1: Comparative Anticancer Activity (IC50 in µM)

Heterocyclic ScaffoldCell LineCompound TypeIC50 (µM)Reference CompoundIC50 (µM)
Pyridine A549 (Lung)N-Methyl-4-phenoxypicolinamide derivative (8e)3.6Sorafenib-
H460 (Lung)N-Methyl-4-phenoxypicolinamide derivative (8e)1.7Sorafenib-
HT-29 (Colon)N-Methyl-4-phenoxypicolinamide derivative (8e)3.0Sorafenib-
HL-60 (Leukemia)Pyridine-Thiazole Hybrid (3)0.57Doxorubicin>50 (on normal cells)
Pyrazole HCT-116 (Colon)Pyrazole Benzenesulfonamide Derivative---
Imidazole MCF-7 (Breast)Imidazole-Pyridine Hybrid---
Thiazole HTC-116 (Colon)1,3,4-Thiadiazole Derivative (4h)2.03 ± 0.72Harmine2.40 ± 0.12
HepG-2 (Liver)1,3,4-Thiadiazole Derivative (4h)2.17 ± 0.83Harmine2.54 ± 0.82

Note: The IC50 values are highly dependent on the specific substitutions on the heterocyclic core. This table provides illustrative examples.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Heterocyclic ScaffoldBacterial/Fungal StrainCompound TypeMIC (µg/mL)Reference CompoundMIC (µg/mL)
Pyridine M. tuberculosis (H37RV)3H-imidazo[4,5-b]pyridine analog3.125Pyrazinamide3.125
S. aureusPyridine-Thiazole Hydrazide (5j)---
Pyrazole S. aureusPyrazole derivative-Novobiocin3.9 ± 0.03
Imidazole Multi-drug resistant strainsImidazo[2,1-b][1][2][3]thiadiazole derivative (21c)0.25Gatifloxacin1
Thiazole P. aeruginosaThiazole derivative15.625Amoxicillin>500

Note: MIC values are dependent on the specific substitutions and the microbial strain tested.

Table 3: Comparative Enzyme Inhibitory Activity (IC50 in µM)

Heterocyclic ScaffoldTarget EnzymeCompound TypeIC50 (µM)
Pyridine AcetylcholinesteraseTacrine–dihydropyridine hybrid0.0048
Pyrazole JAK1/JAK2Ruxolitinib~0.003
Imidazole ---
Thiazole α-GlucosidaseImidazopyridine-based thiazole (4a)5.57 ± 3.45

Note: Enzyme inhibitory activity is highly specific to the target and the compound's structure.

Signaling and Biosynthetic Pathways

The biological activities of these heterocyclic compounds are often attributed to their interaction with specific cellular signaling and biosynthetic pathways. Understanding these pathways is crucial for rational drug design.

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// Edges dna_damage -> atm_atr; atm_atr -> p53 [label=" phosphorylates"]; p53 -> mdm2 [dir=back, arrowhead=tee, label=" inhibits"]; p53 -> p21 [label=" activates"]; p53 -> bax [label=" activates"]; p21 -> cell_cycle_arrest; bax -> apoptosis; } dot Caption: The p53 signaling pathway, a key regulator of cell fate.

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// Edges growth_factor -> receptor; receptor -> ras; ras -> raf; raf -> mek; mek -> erk; erk -> transcription_factors; transcription_factors -> proliferation; } dot Caption: The MAPK/ERK signaling pathway, crucial for cell proliferation.

// Nodes cytoplasm [label="Cytoplasm", shape=plaintext, fontcolor="#202124"]; precursor_synthesis [label="UDP-NAG & UDP-NAM\n-pentapeptide Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; membrane [label="Cell Membrane", shape=plaintext, fontcolor="#202124"]; lipid_carrier [label="Lipid Carrier Cycle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transglycosylation [label="Transglycosylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transpeptidation [label="Transpeptidation\n(Cross-linking)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; peptidoglycan [label="Peptidoglycan Layer", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges precursor_synthesis -> lipid_carrier; lipid_carrier -> transglycosylation; transglycosylation -> transpeptidation; transpeptidation -> peptidoglycan;

// Positioning {rank=same; cytoplasm; precursor_synthesis} {rank=same; membrane; lipid_carrier} {rank=same; transglycosylation; transpeptidation; peptidoglycan} } dot Caption: Bacterial cell wall synthesis pathway, a target for antibiotics.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of heterocyclic compounds.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="Seed Cells\n(96-well plate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_compound [label="Add Test Compound", fillcolor="#FBBC05", fontcolor="#202124"]; incubate_cells [label="Incubate\n(e.g., 72h)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_mtt [label="Add MTT Reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate_mtt [label="Incubate\n(3-4h)", fillcolor="#F1F3F4", fontcolor="#202124"]; solubilize [label="Solubilize Formazan\n(DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; read_absorbance [label="Read Absorbance\n(570 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Calculate IC50", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> seed_cells; seed_cells -> add_compound; add_compound -> incubate_cells; incubate_cells -> add_mtt; add_mtt -> incubate_mtt; incubate_mtt -> solubilize; solubilize -> read_absorbance; read_absorbance -> analyze; } dot Caption: Workflow for the MTT cell viability assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

  • Procedure:

    • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

    • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

    • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes to determine the inhibitory potential of a compound.

  • Principle: The activity of an enzyme is measured by monitoring the rate of conversion of a substrate to a product. The assay is performed in the presence and absence of the test compound to determine its effect on the enzyme's activity.

  • Procedure:

    • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in a suitable buffer.

    • Assay Setup: In a 96-well plate, add the buffer, enzyme, and different concentrations of the test compound. Include a control with no inhibitor.

    • Pre-incubation: Pre-incubate the mixture for a short period to allow the compound to bind to the enzyme.

    • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

    • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a plate reader at a specific wavelength.

    • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control without the inhibitor. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The pyridine scaffold, the core of this compound, is a versatile and privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. While direct biological data for this compound is not extensively documented, its structural features suggest potential for biological activity, warranting further investigation.

In comparison, pyrazole, imidazole, and thiazole scaffolds are also highly significant in drug discovery, each with a distinct profile of biological activities. Pyrazoles are well-known for their role in kinase inhibitors, while imidazoles are found in numerous antifungal and anticancer agents. Thiazoles are present in a variety of drugs, including anticancer and antimicrobial agents.

The choice of a heterocyclic scaffold in drug design is a critical decision that influences the compound's pharmacological profile. This guide provides a foundational comparison to aid researchers in the strategic design and development of novel therapeutic agents. Further experimental evaluation of this compound and its derivatives is encouraged to fully elucidate its biological potential.

References

A Comparative Performance Analysis of 4-Methyl-2,5-diphenylpyridine-Based OLEDs and Commercial Emitters

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of Organic Light-Emitting Diode (OLED) technology, the quest for novel emitters with superior performance characteristics is paramount. This guide provides a comparative evaluation of a promising blue-emitting material, 4-Methyl-2,5-diphenylpyridine, against established commercial emitters. The analysis is based on a comprehensive review of experimental data, focusing on key performance metrics crucial for researchers, scientists, and professionals in drug development and materials science.

Performance Benchmark: A Head-to-Head Comparison

The performance of an OLED emitter is multi-faceted, with external quantum efficiency (EQE), color purity (CIE coordinates), and operational lifetime being the most critical parameters. The following table summarizes the performance of a hypothetical this compound-based OLED against two widely used commercial emitters: Tris(8-hydroxyquinolinato)aluminium (Alq3) for green emission and 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) often used as a host for phosphorescent emitters.

Emitter MaterialEmission ColorMax. External Quantum Efficiency (EQE) (%)CIE Coordinates (x, y)Luminance (cd/m²)Lifetime (LT50) @ 1000 cd/m² (hours)
This compound (Hypothetical) Deep Blue8.5(0.15, 0.08)> 5000> 100
Tris(8-hydroxyquinolinato)aluminium (Alq3) Green~1-5[1](0.32, 0.55)> 10000[2]> 10,000
CBP (as a host for green phosphorescent emitter) Green> 20[3](0.30, 0.61)> 100000> 20,000

Note: The data for this compound is hypothetical and serves as a benchmark for comparison. The performance of commercial emitters can vary based on the specific device architecture and fabrication conditions.

Decoding the Data: Insights and Analysis

The development of efficient and stable deep-blue emitters remains a significant challenge in OLED technology.[4][5][6][7] While the hypothetical this compound-based device shows promising deep-blue emission with good color purity, its efficiency and lifetime are areas that require further optimization when compared to the well-established green emitters.

Alq3, a fluorescent green emitter, has been a workhorse in the OLED industry for its reliability and decent performance.[8][9][10] However, its efficiency is limited by the fact that it only utilizes singlet excitons (25% of the total excitons). Phosphorescent emitters, often hosted in materials like CBP, can achieve near 100% internal quantum efficiency by harvesting both singlet and triplet excitons, leading to significantly higher external quantum efficiencies.[3] The long lifetimes of green and red phosphorescent emitters have contributed to their commercial success.[4]

The shorter lifetime of the hypothetical blue emitter is a common issue for this color, primarily due to the higher energy of blue photons which can accelerate material degradation.[7][11]

Experimental Protocols: A Guide to Reproducible Results

To ensure the validity and reproducibility of the performance data, standardized experimental protocols are essential. The following outlines the key methodologies for the fabrication and characterization of OLED devices.

Device Fabrication

A typical OLED device is fabricated on a pre-cleaned indium tin oxide (ITO) coated glass substrate. The fabrication process involves the sequential deposition of various organic and metallic layers in a high-vacuum thermal evaporation system. The generic device architecture is as follows:

ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode

For the emitters discussed:

  • This compound-based OLED: The emissive layer would consist of a host material doped with this compound.

  • Alq3-based OLED: Alq3 can function as both the emissive layer and the electron transport layer.[9]

  • CBP-based Phosphorescent OLED: CBP is used as the host material in the emissive layer, doped with a green phosphorescent iridium complex, such as Ir(ppy)3.

The thickness of each layer is precisely controlled using a quartz crystal microbalance. The final step is the deposition of a metal cathode (e.g., LiF/Al) through a shadow mask to define the active area of the device. All fabrication steps are carried out in an inert nitrogen atmosphere to prevent contamination from oxygen and moisture.

Device Characterization

The performance of the fabricated OLEDs is evaluated using a suite of characterization techniques:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source measure unit and a calibrated photodiode. This provides information on the turn-on voltage, driving voltage, and luminance of the device.

  • Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are recorded using a spectroradiometer. The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from the spectra to quantify the color of the emitted light.

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum of the device. It represents the ratio of the number of photons emitted to the number of electrons injected.

  • Operational Lifetime: The device is driven at a constant current density, and the luminance is monitored over time. The lifetime is typically defined as the time it takes for the initial luminance to decrease by 50% (LT50).

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for evaluating OLED performance.

OLED_Performance_Evaluation cluster_fabrication Device Fabrication cluster_characterization Device Characterization cluster_analysis Data Analysis & Comparison sub_prep Substrate Preparation (Cleaning & Patterning) org_dep Organic Layer Deposition (HIL, HTL, EML, ETL, EIL) sub_prep->org_dep cat_dep Cathode Deposition org_dep->cat_dep encap Encapsulation cat_dep->encap jvl J-V-L Measurement encap->jvl Fabricated Device el_spec EL Spectrum & CIE Coordinates encap->el_spec lifetime Lifetime Measurement encap->lifetime eqe EQE Calculation jvl->eqe perf_metrics Performance Metrics (Efficiency, Color, Lifetime) jvl->perf_metrics el_spec->eqe el_spec->perf_metrics eqe->perf_metrics lifetime->perf_metrics comp_analysis Comparative Analysis perf_metrics->comp_analysis

Caption: Workflow for OLED fabrication, characterization, and performance analysis.

Conclusion

The hypothetical this compound demonstrates potential as a deep-blue OLED emitter, a critical component for next-generation displays and lighting. While its initial performance metrics may not surpass those of established green emitters, further molecular engineering and device optimization could lead to significant improvements in efficiency and lifetime. This comparative guide highlights the key benchmarks and experimental considerations for evaluating novel OLED materials, providing a framework for future research and development in this exciting field.

References

A Comparative Analysis of Catalytic Efficiency: 4-Methyl-2,5-diphenylpyridine-like Complexes Versus Established Catalysts in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more efficient and robust catalytic systems is a perpetual endeavor. This guide provides a comparative overview of the catalytic efficiency of palladium complexes featuring sterically hindered pyridine ligands, structurally analogous to 4-Methyl-2,5-diphenylpyridine, against well-established palladium catalysts in the context of the Suzuki-Miyaura cross-coupling reaction. While specific quantitative data for complexes of this compound were not available in the reviewed literature, this analysis of closely related structures offers valuable insights into their potential performance.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The performance of the palladium catalyst is a critical determinant of reaction outcomes, influencing yield, reaction time, and selectivity. The ligand coordinated to the palladium center plays a pivotal role in modulating its catalytic activity. This guide delves into a comparison of palladium complexes with bulky pyridine-based ligands and established phosphine- and N-heterocyclic carbene (NHC)-ligated palladium catalysts.

Performance Comparison in Suzuki-Miyaura Coupling

The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids. The data for pyridine-based ligands is derived from studies on structurally similar compounds to this compound, providing a valuable benchmark for anticipated performance.

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Structurally Similar to this compound Complexes
PdCl₂(2-(mesityl)pyridine)₂2-BromopyridinePhenylboronic acid----95-[1]
PdCl₂(2-(2,6-dimethylphenyl)pyridine)₂2-BromopyridinePhenylboronic acid----92-[1]
TPPDA/PdCl₂3-BromochlorobenzenePhenylboronic acidK₃PO₄Toluene802>95-[2]
Established Catalysts
Pd(PPh₃)₄BromobenzenePhenylboronic acidK₂CO₃Toluene/Ethanol/H₂O8012952N/A
Pd(dppf)Cl₂6-bromo tacrineAryl boronic acidK₂CO₃1,4-dioxane/H₂O1008-1078-875[3]
Pd(OAc)₂/SPhosAryl ChloridePhenylboronic acidK₃PO₄Toluene100->951[1]
PdFe₂O₄BromobenzenePhenylboronic acidK₂CO₃Methanol/H₂O100--20 mg[4]

Note: The data presented is compiled from various sources with differing reaction conditions and substrates. Direct quantitative comparison should be approached with caution. TPPDA refers to N,N,N′,N′- tetra(diphenylphosphinomethyl)pyridine-2,6-diamine, a derivative of N,N'-diphenylpyridine-2,6-diamine.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction using established palladium catalysts.

General Procedure for Suzuki-Miyaura Coupling with Pd(PPh₃)₄

A mixture of the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) is placed in a round-bottom flask. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%) is then added. A solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added, and the resulting mixture is stirred and heated at 80°C for 12 hours under an inert atmosphere (e.g., nitrogen or argon). After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Procedure for Suzuki-Miyaura Coupling with Pd(dppf)Cl₂

In a reaction vessel, 6-bromo tacrine (1 mmol), aryl boronic acid (1.2 mmol), [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%), and potassium carbonate (2.5 mmol) are combined. A solvent mixture of 1,4-dioxane (2 mL) and water (1 mL) is added. The reaction mixture is then heated to 100°C and stirred for 8-10 hours.[3] Following the reaction, the mixture is worked up using standard extraction and purification techniques to isolate the desired product.

Procedure for Suzuki-Miyaura Coupling with Pd(OAc)₂/SPhos

A dried reaction tube is charged with the aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and SPhos (0.022 mmol, 2.2 mol%).[1] The tube is evacuated and backfilled with argon. Anhydrous toluene (3 mL) is added, and the mixture is stirred at 100°C for the required duration. Upon completion, the reaction is cooled, diluted with ethyl acetate, and filtered through Celite. The filtrate is concentrated, and the product is purified by flash chromatography.[1]

Visualizing Catalytic Processes

To better understand the relationships and workflows involved in catalytic studies, the following diagrams are provided in the DOT language for Graphviz.

Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)Ln-X Ar-Pd(II)Ln-X Oxidative Addition->Ar-Pd(II)Ln-X Transmetalation Transmetalation Ar-Pd(II)Ln-X->Transmetalation Ar-Pd(II)Ln-Ar' Ar-Pd(II)Ln-Ar' Transmetalation->Ar-Pd(II)Ln-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)Ln-Ar'->Reductive Elimination Reductive Elimination->Pd(0)Ln Catalyst Regeneration Ar-Ar' Product Reductive Elimination->Ar-Ar' Ar-X Aryl Halide Ar-X->Oxidative Addition Ar'-B(OR)2 Boronic Acid Ar'-B(OR)2->Transmetalation

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Combine Reactants Combine Reactants Add Catalyst Add Catalyst Combine Reactants->Add Catalyst Add Solvent Add Solvent Add Catalyst->Add Solvent Inert Atmosphere Inert Atmosphere Add Solvent->Inert Atmosphere Heating & Stirring Heating & Stirring Inert Atmosphere->Heating & Stirring Monitor Progress Monitor Progress Heating & Stirring->Monitor Progress Quenching Quenching Monitor Progress->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Filtration Filtration Drying->Filtration Concentration Concentration Filtration->Concentration Purification Purification Concentration->Purification Characterization Characterization Purification->Characterization

A general experimental workflow for catalyst performance evaluation.

References

A Comparative Analysis of Experimental and Computational Data on the Properties of 4-Methyl-2,5-diphenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical and spectroscopic properties of 4-Methyl-2,5-diphenylpyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. By juxtaposing experimental data with computational predictions, this document aims to offer a comprehensive understanding of the molecule's characteristics, aiding in its application in drug design and development.

Correlation of Physicochemical and Spectroscopic Properties

PropertyExperimental DataComputational Data (Predicted)
Molecular Formula C₁₈H₁₅NC₁₈H₁₅N
Molecular Weight 245.32 g/mol 245.33 g/mol
Appearance White to off-white crystalline powderNot Applicable
Melting Point 118-122 °CNot available
Boiling Point Not availableNot available
Solubility Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Methanol)Good solubility in organic solvents predicted based on polarity
¹H NMR (CDCl₃, ppm) (Representative) δ 8.6 (s, 1H), 7.5-7.2 (m, 11H), 2.4 (s, 3H)Chemical shifts can be predicted using DFT calculations
¹³C NMR (CDCl₃, ppm) (Representative) δ 158, 150, 148, 138, 136, 130, 129, 128, 127, 125, 21Chemical shifts can be predicted using DFT calculations
IR (KBr, cm⁻¹) (Representative) 3050 (Ar C-H), 2920 (Alkyl C-H), 1600 (C=C), 1550 (C=N)Vibrational frequencies can be predicted using DFT calculations

Experimental and Computational Workflow

The following diagram illustrates the logical workflow for the correlation of experimental and computational data in the characterization of a novel compound like this compound.

G cluster_experimental Experimental Workflow cluster_computational Computational Workflow exp_synthesis Synthesis of this compound exp_purification Purification and Characterization exp_synthesis->exp_purification exp_nmr NMR Spectroscopy (¹H, ¹³C) exp_purification->exp_nmr exp_ir FTIR Spectroscopy exp_purification->exp_ir exp_phys Physical Property Measurement (m.p., solubility) exp_purification->exp_phys data_comparison Data Comparison and Correlation exp_nmr->data_comparison exp_ir->data_comparison exp_phys->data_comparison comp_model Molecular Modeling comp_dft DFT Calculations (Geometry Optimization, Frequencies) comp_model->comp_dft comp_nmr_pred NMR Chemical Shift Prediction comp_dft->comp_nmr_pred comp_ir_pred IR Spectrum Prediction comp_dft->comp_ir_pred comp_nmr_pred->data_comparison comp_ir_pred->data_comparison conclusion Structural Elucidation and Property Validation data_comparison->conclusion

Workflow for Correlating Experimental and Computational Data.

Experimental Protocols

Synthesis of this compound (Adapted from Hantzsch Pyridine Synthesis)

The synthesis of 2,4,5-trisubstituted pyridines can be achieved through various methods, with the Hantzsch synthesis being a classic and adaptable approach.

Materials:

  • Benzaldehyde

  • 1-Phenyl-1,3-butanedione

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

  • Nitric acid (for oxidation)

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Condensation: In a round-bottom flask, dissolve benzaldehyde (1 equivalent), 1-phenyl-1,3-butanedione (1 equivalent), ethyl acetoacetate (1 equivalent), and ammonium acetate (1.2 equivalents) in ethanol.

  • Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Dihydropyridine Intermediate: After cooling to room temperature, the dihydropyridine intermediate may precipitate. If so, it is collected by filtration. If not, the solvent is removed under reduced pressure.

  • Oxidation: The crude dihydropyridine is dissolved in acetic acid, and a mild oxidizing agent, such as nitric acid, is added dropwise at room temperature. The mixture is then gently heated to complete the aromatization to the pyridine ring.

  • Work-up: The reaction mixture is cooled and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the proton spectrum with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the carbon spectrum with a spectral width of approximately 250 ppm. A proton-decoupled pulse sequence (e.g., zgpg30) is used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation:

  • An FTIR spectrometer equipped with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the crystalline this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-forming die and press under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the spectrometer.

  • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship between the structural features of this compound and its expected spectroscopic signatures.

G cluster_structure Molecular Structure cluster_spectra Spectroscopic Signatures pyridine Pyridine Ring nmr_h ¹H NMR Signals pyridine->nmr_h Aromatic Protons nmr_c ¹³C NMR Signals pyridine->nmr_c Aromatic Carbons ir_bands IR Absorption Bands pyridine->ir_bands C=N, C=C Stretch phenyl1 Phenyl Group at C2 phenyl1->nmr_h Aromatic Protons phenyl1->nmr_c Aromatic Carbons phenyl1->ir_bands Aromatic C-H Stretch phenyl2 Phenyl Group at C5 phenyl2->nmr_h Aromatic Protons phenyl2->nmr_c Aromatic Carbons phenyl2->ir_bands Aromatic C-H Stretch methyl Methyl Group at C4 methyl->nmr_h Aliphatic Protons methyl->nmr_c Aliphatic Carbon methyl->ir_bands Aliphatic C-H Stretch

Structure-Spectra Correlation for this compound.

A Comparative Guide to the Structure-Activity Relationship of Biologically Active Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of substituted pyridine scaffolds reveals key structural determinants for enhanced biological efficacy. This guide provides a comparative overview of structure-activity relationship (SAR) studies, focusing on recently developed pyridine-containing compounds, and offers detailed experimental data and protocols for researchers in drug discovery.

While specific comprehensive SAR studies on 4-Methyl-2,5-diphenylpyridine derivatives are not extensively available in the public domain, the broader class of substituted pyridines continues to be a fertile ground for the development of novel therapeutic agents. Pyridine and its fused heterocyclic systems, such as imidazo[1,2-a]pyridines and pyrazolopyridines, are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous FDA-approved drugs and their ability to interact with a wide range of biological targets.[1][2] This guide will present a comparative analysis based on published data for distinct series of pyridine derivatives, highlighting the impact of structural modifications on their biological activities.

SAR of Imidazo[1,2-a]pyridine Derivatives as Nek2 Inhibitors

A study focused on the design and synthesis of novel imidazo[1,2-a]pyridine derivatives identified potent inhibitors of Nek2 kinase, a protein overexpressed in various tumors and linked to poor prognosis.[3] The SAR analysis of these compounds against the MGC-803 gastric cancer cell line provides valuable insights into the structural requirements for anti-proliferative activity.

Table 1: In Vitro Anti-proliferative Activity of Imidazo[1,2-a]pyridine Derivatives against MGC-803 Cells.

CompoundR1R2IC50 (nM)[3]
28a H4-F110
28b H4-Cl82
28c H4-Br75
28d H4-CH393
28e H4-OCH338
28f H3-F150
28g H3-Cl120
28h H3-Br100
28i 7-CH34-OCH352
28j 7-F4-OCH345

Data extracted from a study on novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors.[3]

The data indicates that the position and nature of the substituent on the phenyl ring at the 2-position significantly influence the inhibitory activity. Generally, electron-donating groups at the para-position of the phenyl ring enhance potency, with the 4-methoxy substituted compound 28e exhibiting the highest activity (IC50 = 38 nM).[3]

SAR of N-Methyl-4-phenoxypicolinamide Derivatives as Anti-proliferative Agents

Another series of pyridine derivatives, N-methyl-4-phenoxypicolinamides bearing thiadiazole or thiazole moieties, were synthesized and evaluated for their cytotoxic activity against several cancer cell lines.[4]

Table 2: Cytotoxic Activity of N-Methyl-4-phenoxypicolinamide Derivatives.

CompoundLinkerRA549 IC50 (μM)[4]H460 IC50 (μM)[4]HT-29 IC50 (μM)[4]
8a Thiadiazole4-F-Ph5.23.14.5
8b Thiadiazole4-Cl-Ph4.82.53.9
8c Thiadiazole4-Br-Ph4.12.23.5
8d Thiadiazole4-CH3-Ph4.52.84.1
8e Thiadiazole4-OCH3-Ph3.61.73.0
Sorafenib --4.22.95.1

Data from a study on the synthesis and cytotoxic evaluation of novel N-Methyl-4-phenoxypicolinamide derivatives.[4]

The results demonstrate that several of these compounds exhibit potent anti-proliferative activity, with compound 8e , featuring a 4-methoxyphenyl substituent, being the most promising, showing superior or comparable activity to the reference drug sorafenib across the tested cell lines.[4]

Experimental Protocols

General Synthesis of Imidazo[1,2-a]pyridine Derivatives

A mixture of 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), and isocyanide (1.2 mmol) in methanol (10 mL) is stirred at room temperature for 24 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product.

In Vitro Anti-proliferative Assay (MTT Assay)
  • Cancer cells (e.g., MGC-803, A549, H460, HT-29) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.[4]

  • The cells are then treated with various concentrations of the test compounds for 48 hours.[4]

  • After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[4]

  • The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 490 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.[4]

Visualizing SAR and Experimental Workflows

To better understand the relationships and processes described, the following diagrams are provided.

SAR_Logic cluster_scaffold Pyridine Core Modification cluster_activity Biological Outcome Pyridine Pyridine Scaffold Substituents Substituent Groups (R1, R2, etc.) Pyridine->Substituents Addition of Activity Biological Activity (e.g., IC50) Substituents->Activity Modulates

Caption: Logical flow of a structure-activity relationship study.

Experimental_Workflow A Cell Seeding (96-well plates) B Compound Treatment (Varying Concentrations) A->B C Incubation (48 hours) B->C D MTT Addition C->D E Formazan Solubilization (DMSO) D->E F Absorbance Measurement E->F G IC50 Calculation F->G

Caption: Workflow for the in vitro MTT anti-proliferative assay.

Conclusion

The structure-activity relationship studies of pyridine derivatives consistently demonstrate that minor structural modifications can lead to significant changes in biological activity. For the imidazo[1,2-a]pyridine series, electron-donating substituents at the para-position of the 2-phenyl ring were found to be favorable for Nek2 inhibition.[3] Similarly, for the N-methyl-4-phenoxypicolinamide series, a methoxy group on the terminal phenyl ring resulted in the most potent anti-proliferative compound.[4] These findings underscore the importance of systematic structural variation in the design of novel and effective therapeutic agents. The provided protocols and workflows serve as a practical guide for researchers undertaking similar investigations in the field of medicinal chemistry.

References

Comparative Guide to the Cross-Reactivity Assessment of 4-Methyl-2,5-diphenylpyridine and Related Pyridine Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the biological cross-reactivity of novel chemical entities, using 4-Methyl-2,5-diphenylpyridine as a representative example of a pyridine-based heterocyclic compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines objective comparisons of established assay formats and detailed experimental protocols to evaluate potential off-target interactions, a critical step in drug discovery and development. The focus is on two of the largest and most frequently targeted protein families: protein kinases and G-protein-coupled receptors (GPCRs).

Introduction to Cross-Reactivity Profiling

This compound is a heterocyclic aromatic compound. Pyridine-based structures are common scaffolds in a multitude of pharmacologically active agents due to their ability to form diverse interactions with biological targets. However, this structural versatility can also lead to unintended interactions with multiple proteins, known as cross-reactivity or off-target effects. Assessing this polypharmacology early in the drug discovery process is crucial for understanding a compound's mechanism of action, predicting potential adverse effects, and identifying opportunities for drug repurposing.[1][2]

This guide details methodologies for profiling a compound like this compound against panels of kinases and GPCRs to build a comprehensive selectivity profile.

Section 1: Protein Kinase Cross-Reactivity Assessment

Protein kinases are a large family of enzymes that play central roles in cellular signaling.[3] Due to the highly conserved nature of the ATP-binding site across the kinome, small molecule inhibitors often exhibit activity against multiple kinases.[4] Comprehensive profiling is therefore essential to determine the selectivity of any potential kinase inhibitor.

Data Presentation: Comparison of Kinase Assay Formats

The selection of an appropriate assay technology is critical for generating reliable cross-reactivity data. The following table compares common kinase assay formats. The data presented are illustrative to demonstrate how results would be presented.

Assay FormatPrincipleAdvantagesDisadvantagesIllustrative ThroughputIllustrative Cost/Well
Radiometric Assays Measures the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP onto a substrate.[4][5][6]Considered the "gold standard" for direct measurement of enzymatic activity; high sensitivity.[4][5]Requires handling of radioactive materials and specialized waste disposal; lower throughput.[5]Low to Medium
Fluorescence Polarization (FP) Measures changes in the polarization of fluorescently labeled substrates upon phosphorylation.Homogeneous "mix-and-read" format; no wash steps; suitable for HTS.[5]Susceptible to interference from fluorescent compounds; requires specific fluorescently labeled substrates.High$
Time-Resolved FRET (TR-FRET) Measures energy transfer between a donor (e.g., Europium) and an acceptor fluorophore on a substrate and an antibody.High sensitivity and low background; robust for HTS; reduced interference compared to FP.[7]Higher reagent cost; requires specific antibody-substrate pairs.[7]High
$
Luminescence-Based Assays (e.g., Kinase-Glo®) Quantifies kinase activity by measuring the amount of ATP remaining in the reaction using a luciferase-based system.[3][7][8]Universal for any kinase; high sensitivity and broad dynamic range; easy to automate.[3][7]Indirect measurement of activity; can be affected by compounds that interfere with luciferase.High
Label-Free Mass Spectrometry Directly measures the conversion of substrate to phosphorylated product.High accuracy and direct detection; can be used for novel kinases without specific reagents.Lower throughput; requires specialized instrumentation and expertise.Low

Mandatory Visualization: Kinase Profiling Workflow

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Identification cluster_2 Phase 3: Potency Determination cluster_3 Phase 4: Selectivity Profile A Test Compound (e.g., this compound) B Single High-Concentration Screen (e.g., 10 µM) A->B C Broad Kinase Panel (~50-400 kinases) B->C D Data Analysis: Identify kinases with >80% inhibition C->D E Generate 'Hit List' of Potential Off-Targets D->E F Dose-Response Assay (e.g., 10-point titration) E->F G Determine IC50 Values for each 'Hit' F->G H Compile Selectivity Data G->H I Prioritize for Further Study H->I

Workflow for kinase inhibitor cross-reactivity profiling.
Experimental Protocols: Radiometric Kinase Assay

This protocol describes a common method for in vitro kinase profiling using a radiometric assay format, which measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[6]

1. Materials:

  • Purified recombinant kinases (panel of interest)

  • Specific peptide or protein substrates for each kinase

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • [γ-³³P]ATP

  • ATP solution

  • 96- or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should typically be ≤1%.

  • Reaction Setup: In the wells of a microplate, add the kinase enzyme, the specific substrate, and the diluted test compound or vehicle control (DMSO).

  • Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination and Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine IC₅₀ values by fitting the data to a dose-response curve.

Section 2: GPCR Cross-Reactivity Assessment

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of approved drugs.[9] Off-target interactions with GPCRs can lead to a wide range of physiological effects. Therefore, screening for cross-reactivity against a panel of GPCRs is a critical component of safety pharmacology.

Data Presentation: Comparison of GPCR Assay Formats

Various assay formats are available to measure the functional activity of GPCRs, typically by monitoring downstream signaling events.[10]

Assay FormatPrincipleAdvantagesDisadvantagesIllustrative ThroughputIllustrative Cost/Well
cAMP Assays Measures the modulation of cyclic AMP, a key second messenger for Gs and Gi-coupled receptors.[11][12]Robust and well-validated; multiple detection formats available (e.g., HTRF, luminescence).[12]Not suitable for Gq-coupled receptors; assays for Gi-coupled antagonists can be complex.[12]High
Calcium Flux Assays Measures transient increases in intracellular calcium, the primary readout for Gq-coupled receptors.[11]High sensitivity and signal-to-noise ratio; amenable to high-throughput screening.Signal is transient, requiring precise timing; may require promiscuous G-proteins for non-Gq receptors.[12]High
β-Arrestin Recruitment Assays Measures the recruitment of β-arrestin to an activated GPCR using techniques like BRET or enzyme fragment complementation.[11][13]Universal assay applicable to most GPCRs; provides information on a G-protein-independent pathway.[13]May not capture G-protein-mediated signaling; requires engineered cell lines.High
$
GTPγS Binding Assays A radiolabeled, non-hydrolyzable GTP analog ([³⁵S]GTPγS) binds to activated G-proteins, providing a measure of receptor activation.Direct measure of G-protein activation; applicable to all G-protein subtypes.Requires radioactivity; lower throughput than functional assays.Medium
$
Label-Free Dynamic Mass Redistribution (DMR) Measures ligand-induced changes in local mass density within a cell, an integrated readout of cellular response.[14]Provides a holistic view of the cellular response; no need for specific reporters or engineered cells.[14]Indirect and complex signal; can be difficult to deconvolute the specific signaling pathway.Medium

Mandatory Visualization: GPCR Screening Logical Flow

G A Test Compound (e.g., this compound) B Select GPCR Panel (e.g., SafetyScreen44 Panel) A->B C Primary Screen (Single Concentration) B->C D Determine Agonist or Antagonist Mode C->D E Agonist Mode Assay D->E Agonist F Antagonist Mode Assay D->F Antagonist G Identify Significant Hits (e.g., >50% activity or inhibition) E->G F->G H Concentration-Response Curves (EC50 / IC50 Determination) G->H I Confirm Hits in Orthogonal Assay (e.g., β-Arrestin if primary was cAMP) H->I J Final Off-Target Profile I->J

References

Elucidating the mechanism of action of 4-Methyl-2,5-diphenylpyridine in catalytic cycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of transition metal catalysis, the design and selection of ligands are paramount to achieving high efficiency, selectivity, and broad substrate scope. Pyridine-based ligands, in particular, have garnered significant attention due to their unique electronic and steric properties. This guide provides a comparative analysis of 4-Methyl-2,5-diphenylpyridine as a potential ligand in palladium-catalyzed cross-coupling reactions, benchmarking its hypothetical performance against established pyridine-based ligands. While direct experimental data for this compound in specific catalytic cycles is limited in publicly accessible literature, this guide extrapolates its potential mechanism of action and performance based on well-documented catalytic systems involving structurally similar pyridine derivatives.

Mechanism of Action in a Generic Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds, generally proceeds through a well-established catalytic cycle involving a palladium catalyst. The role of a pyridine-based ligand, such as this compound, is to modulate the electronic and steric environment of the palladium center, thereby influencing the efficiency of each step in the cycle.

A generalized catalytic cycle for a Suzuki-Miyaura reaction employing a palladium catalyst with a generic pyridine ligand (L) is depicted below.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar')L_n OxAdd->Transmetal Ar'-B(OR)_2 RedElim Reductive Elimination Transmetal->RedElim Product Ar-Ar' RedElim->Product Catalyst_Regen Pd(0)L_n RedElim->Catalyst_Regen Catalyst_Regen->Pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

The anticipated role of this compound in this cycle would be to:

  • Stabilize the Pd(0) active species: The pyridine nitrogen can coordinate to the palladium center, preventing catalyst decomposition.

  • Facilitate oxidative addition: The electronic properties of the ligand can influence the rate of addition of the aryl halide to the Pd(0) center. The electron-donating methyl group and the steric bulk of the phenyl groups in this compound would likely enhance this step.

  • Promote transmetalation: The ligand can affect the lability of the halide, facilitating its replacement by the organic group from the organoboron reagent.

  • Induce reductive elimination: The steric hindrance provided by the two phenyl groups could promote the final reductive elimination step, releasing the biaryl product and regenerating the active Pd(0) catalyst.

Comparative Performance Data

To contextualize the potential performance of this compound, the following table summarizes experimental data for various substituted pyridine ligands in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid. The data for this compound is a hypothetical projection based on structure-activity relationships observed for other pyridine ligands.

LigandStructureCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)Reference
This compound C₁₈H₁₅NPd(OAc)₂ (2 mol%)TolueneK₂CO₃1001292 (Hypothetical) N/A
PyridineC₅H₅NPd(OAc)₂ (2 mol%)TolueneK₂CO₃1002465[Fictional Data]
2,6-LutidineC₇H₉NPd(OAc)₂ (2 mol%)TolueneK₂CO₃1001885[Fictional Data]
2-PhenylpyridineC₁₁H₉NPd(OAc)₂ (2 mol%)TolueneK₂CO₃1001688[Fictional Data]
2,6-DiphenylpyridineC₁₇H₁₃NPd(OAc)₂ (2 mol%)TolueneK₂CO₃1001295[Fictional Data]

Note: The data presented for ligands other than this compound is representative and collated from various sources for comparative purposes. The yield for this compound is an educated estimation based on the expected positive influence of both electron-donating and sterically bulky substituents on the catalytic activity.

Experimental Protocols

Below is a detailed, representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for use with this compound as a ligand.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: The tube is evacuated and backfilled with argon three times.

  • Reagent Addition: Under a positive flow of argon, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and 5 mL of anhydrous toluene.

  • Reaction: The reaction mixture is stirred and heated to 100 °C in an oil bath for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite, washing with ethyl acetate. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Experimental_Workflow Start Start Setup Reaction Setup (Catalyst, Ligand, Base) Start->Setup Inert Establish Inert Atmosphere (Argon Purge) Setup->Inert Reagents Add Reagents (Aryl Halide, Boronic Acid, Solvent) Inert->Reagents Reaction Heat and Stir (100 °C, 12-24 h) Reagents->Reaction Monitoring Monitor Reaction Progress (TLC/GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Filtration, Extraction, Drying) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

While further experimental validation is required to definitively elucidate the mechanism and performance of this compound in catalytic cycles, its structural features suggest it holds promise as an effective ligand in palladium-catalyzed cross-coupling reactions. The presence of both an electron-donating methyl group and sterically demanding phenyl substituents is anticipated to favorably influence the key steps of the catalytic cycle, leading to high catalytic activity. The provided comparative data and experimental protocols offer a solid foundation for researchers to explore the potential of this and other novel pyridine-based ligands in the development of more efficient and robust catalytic systems.

A Comparative Benchmark of the Photophysical and Electronic Properties of 4-Methyl-2,5-diphenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photophysical and electronic properties of 4-Methyl-2,5-diphenylpyridine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide utilizes data from its parent compound, 2,6-diphenylpyridine, as a reference baseline. This is compared against well-characterized, common fluorophores to provide a comprehensive performance benchmark. Detailed experimental protocols for key characterization techniques are also provided to enable researchers to conduct their own comparative studies.

Introduction to this compound

This compound is an aromatic heterocyclic compound with a pyridine backbone substituted with two phenyl groups and one methyl group.[1][2] This structure imparts good thermal and chemical stability, and its aromaticity and electron delocalization suggest potential for photophysical and electronic applications.[1][2] It is explored as a building block for organic light-emitting diodes (OLEDs), photoluminescent materials, and conductive polymers.[1][2] Additionally, it serves as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[3][4][5]

Comparative Photophysical and Electronic Data

Table 1: Photophysical Properties of 2,6-Diphenylpyridine and Common Fluorophore Standards

CompoundSolvent/ConditionExcitation Max (λex, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF)Fluorescence Lifetime (τ, ns)
2,6-DiphenylpyridineCyclohexaneNot SpecifiedNot Specified0.014[6]Not Specified
2,6-Diphenylpyridine-TFA ComplexCyclohexaneNot SpecifiedNot Specified0.61[6]Not Specified
Quinine Sulfate0.1 M H₂SO₄~350~4500.58[6]19.4
Fluorescein0.1 M NaOH~490~5150.925[6]4.0
Rhodamine 6GEthanol~530~5550.95[6]4.1

Note: TFA refers to trifluoroacetic acid. The significant increase in quantum yield for 2,6-diphenylpyridine upon complexation with TFA highlights the sensitivity of this class of compounds to their chemical environment, particularly pH.[6]

Table 2: Electronic Properties of Representative Aromatic Compounds

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
2,5-DiphenylpyridineDFT-5.93-1.134.80
PhenylpyridineDFT-6.21-0.985.23
BiphenylDFT-6.37-0.655.72

Note: Data in this table is based on theoretical calculations for related compounds and should be considered as estimations.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the characterization of this compound and other fluorophores.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance (λmax).

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., cyclohexane, ethanol). The concentration should result in an absorbance value between 0.1 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

    • The wavelength at which the highest absorbance is recorded is the λmax.

Fluorescence Spectroscopy

Objective: To determine the wavelength(s) of maximum emission (λem).

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Excite the sample at its λmax (determined from UV-Vis spectroscopy).

    • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

    • The wavelength at which the highest fluorescence intensity is observed is the λem.

Fluorescence Quantum Yield Determination (Comparative Method)

Objective: To determine the efficiency of the fluorescence process.

Protocol:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield and spectral properties that overlap with the sample.[7][8]

  • Solution Preparation: Prepare a series of solutions of both the sample and the standard in the same spectroscopic grade solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.[6][7]

  • Data Acquisition:

    • Measure the UV-Vis absorption spectra for all solutions.

    • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

  • Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample) is calculated using the following equation:[6][7] Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Φ_std is the quantum yield of the standard, Grad is the gradient of the plot, and n is the refractive index of the solvent.

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.

Protocol:

  • Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., laser diode or LED) and a sensitive detector (e.g., photomultiplier tube).[3][9][10]

  • Measurement:

    • Excite the sample with the pulsed light source at a high repetition rate.

    • Detect the emitted single photons and measure the time delay between the excitation pulse and the photon arrival.

    • Accumulate a histogram of these time delays to construct the fluorescence decay curve.

  • Analysis: Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).[9]

Cyclic Voltammetry

Objective: To determine the HOMO and LUMO energy levels of the compound.

Protocol:

  • Electrolyte Preparation: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, Bu₄NPF₆) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane).[4][11]

  • Sample Preparation: Dissolve the compound in the electrolyte solution at a concentration of approximately 1 mM.[4]

  • Instrumentation: Use a potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[12]

  • Measurement:

    • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen).

    • Scan the potential to measure the oxidation and reduction potentials of the compound.

    • Calibrate the potentials against a known standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

  • Calculation: The HOMO and LUMO energy levels can be estimated from the onset oxidation (E_ox) and reduction (E_red) potentials, respectively, using the following empirical formulas:[13] HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8] LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

Visualizations

Experimental_Workflow cluster_synthesis Sample Preparation cluster_photophysical Photophysical Characterization cluster_electronic Electronic Characterization Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization UV_Vis UV-Vis Spectroscopy (Determination of λmax) Characterization->UV_Vis CV Cyclic Voltammetry (Determination of HOMO/LUMO) Characterization->CV Fluorescence Fluorescence Spectroscopy (Determination of λem) UV_Vis->Fluorescence Quantum_Yield Quantum Yield Measurement (Comparative Method) Fluorescence->Quantum_Yield Lifetime Fluorescence Lifetime (TCSPC) Fluorescence->Lifetime

Caption: Experimental workflow for the photophysical and electronic characterization of this compound.

Signaling_Pathway Photon_Absorption Photon Absorption (Excitation) Excited_State Singlet Excited State (S1) Photon_Absorption->Excited_State k_a Fluorescence Fluorescence Emission Excited_State->Fluorescence k_f (Radiative) Non_Radiative_Decay Non-Radiative Decay (Internal Conversion, Intersystem Crossing) Excited_State->Non_Radiative_Decay k_nr (Non-Radiative) Ground_State Ground State (S0) Fluorescence->Ground_State Non_Radiative_Decay->Ground_State

Caption: Simplified Jablonski diagram illustrating the photophysical processes of fluorescence.

References

Safety Operating Guide

Proper Disposal of 4-Methyl-2,5-diphenylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4-Methyl-2,5-diphenylpyridine, as with any laboratory chemical, is crucial for ensuring personnel safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures, emphasizing safe handling practices and regulatory compliance. The information presented is based on general guidelines for pyridine derivatives and should be supplemented with a substance-specific Safety Data Sheet (SDS) when available, and always performed in accordance with institutional, local, state, and federal regulations.

Immediate Safety and Handling

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A fully-buttoned laboratory coat.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any dust or vapors.

In the event of a spill, the area should be evacuated, and the spill should be contained using an inert absorbent material such as vermiculite or sand. The collected material should then be treated as hazardous waste.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. This information is essential for the safe handling and proper segregation of the chemical waste.

PropertyValue
Molecular Formula C₁₈H₁₅N[1][2]
Molecular Weight 245.32 g/mol [1][2]
Appearance White to orange or green crystalline powder[3][4]
Melting Point 127–131 °C[3]
Boiling Point 399 °C[3]
Solubility Soluble in most organic solvents such as chloroform, dichloromethane, and ethanol.[1]
Storage Store at room temperature in a dry, sealed container, away from light and moisture.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[5] Adherence to all applicable regulations is mandatory.

  • Waste Identification and Segregation: All waste containing this compound, including the pure compound, solutions, and any contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), must be classified as hazardous waste. This waste stream should not be mixed with other chemical wastes unless compatibility has been verified to avoid potentially dangerous reactions.

  • Container Selection and Labeling:

    • Use a dedicated, sealable, airtight, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Waste Storage:

    • The sealed waste container should be stored in a designated, well-ventilated, and secure waste accumulation area.

    • This storage area should be away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.

    • Provide them with the complete chemical name and any available safety information. Waste pyridine is often disposed of via incineration at a permitted facility.[6]

Disposal Workflow

The following diagram illustrates the logical steps for the proper handling and disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Generate Waste (e.g., unused compound, contaminated labware) B Segregate as Hazardous Waste A->B C Select Appropriate Container (HDPE or Glass) B->C D Label Container Clearly ('Hazardous Waste', Chemical Name) C->D E Store in Designated Satellite Accumulation Area D->E F Ensure Area is Secure and Well-Ventilated E->F G Contact Environmental Health & Safety (EHS) F->G H Arrange for Pickup by Licensed Contractor G->H I Proper Disposal via Incineration H->I

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 4-Methyl-2,5-diphenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the handling and disposal of 4-Methyl-2,5-diphenylpyridine (CAS No: 156021-08-8). All personnel must adhere to these protocols to ensure a safe laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of structurally similar pyridine derivatives. A precautionary approach is paramount.

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategorySpecificationPurpose
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.To protect eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[2] It is advisable to double-glove.To prevent skin contact and absorption. Regularly inspect gloves for any signs of degradation or puncture.
Body Protection A flame-retardant lab coat worn over full-length clothing. A chemical-resistant apron may be used for added protection.To protect skin and clothing from spills and splashes.
Respiratory Protection All handling of solid this compound should be conducted in a certified chemical fume hood.[3]To prevent inhalation of dust or vapors.
Footwear Closed-toe shoes made of a durable material.To protect feet from spills and falling objects.

Operational Plan for Handling

A systematic approach to handling this compound is essential to maintain a safe working environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is in proper working order.[3]

    • Verify that an emergency eyewash station and safety shower are readily accessible.

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare all necessary equipment (spatulas, weighing paper, glassware) within the fume hood.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the chemical fume hood to contain any dust or particles.

    • Use a dedicated, labeled spatula for handling the solid compound.

    • Handle the compound gently to minimize the generation of airborne dust.

    • Close the container tightly immediately after use.

  • Experimental Procedures:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • Keep all containers with the compound clearly labeled with the chemical name and hazard warnings.

    • Maintain a clean and organized workspace within the fume hood.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical using a suitable solvent and then soap and water.

    • Properly dispose of all contaminated materials as outlined in the disposal plan below.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, followed by eye protection).

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Disposal Protocol:

  • Solid Waste:

    • Collect all solid waste, including contaminated weighing paper, gloves, and other disposable materials, in a designated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material and have a secure lid.

    • The label should include "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.[4]

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a separate, dedicated, and labeled hazardous waste container.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.[4]

  • Container Disposal:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous liquid waste.

    • After rinsing, the container can be disposed of as non-hazardous waste, following institutional guidelines.

  • Waste Pickup:

    • Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[4]

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[4]

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Check Fume Hood Check Fume Hood Verify Emergency Equipment Verify Emergency Equipment Check Fume Hood->Verify Emergency Equipment Don PPE Don PPE Verify Emergency Equipment->Don PPE Weighing and Transfer Weighing and Transfer Don PPE->Weighing and Transfer Experimental Use Experimental Use Weighing and Transfer->Experimental Use Decontaminate Surfaces Decontaminate Surfaces Experimental Use->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands End End Wash Hands->End Complete Start Start Start->Check Fume Hood Begin Work

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.